molecular formula C11H15BClNO3 B1386728 (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid CAS No. 957120-59-1

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Cat. No.: B1386728
CAS No.: 957120-59-1
M. Wt: 255.51 g/mol
InChI Key: KVYOLHXPKSCLCF-UHFFFAOYSA-N
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Description

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS# 957120-59-1) is an organoboron compound with the molecular formula C 11 H 15 BClNO 3 and a molecular weight of 255.51 g/mol . This solid compound is characterized by its boronic acid group, which enables its primary use as a versatile building block in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing researchers to efficiently create complex biaryl structures by forming new carbon-carbon bonds. The presence of both the reactive boronic acid group and the diethylcarbamoyl moiety makes this reagent particularly valuable in medicinal chemistry and pharmaceutical research for constructing molecular scaffolds found in active pharmaceutical ingredients (APIs) . The chlorine atom offers a secondary site for further functionalization, expanding its utility in multi-step synthetic pathways. For Research Use Only. Not for diagnostic or therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

[3-chloro-5-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYOLHXPKSCLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656908
Record name [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid
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Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-59-1
Record name B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS 957120-59-1): Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a specialized organic building block crucial for advancements in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, explores its primary applications, and presents validated experimental protocols, grounding theoretical knowledge in practical, actionable insights.

Introduction and Core Attributes

This compound, identified by CAS Number 957120-59-1, is a trifunctional aromatic compound of significant interest in modern synthetic chemistry.[1][2] Its structure is distinguished by three key functional groups on a central phenyl ring: a boronic acid [-B(OH)₂], a chloro group [-Cl], and a diethylcarbamoyl group [-CON(CH₂CH₃)₂]. This specific arrangement makes it an exceptionally versatile reagent.

The boronic acid moiety is the cornerstone of its reactivity, enabling its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The chloro and diethylcarbamoyl substituents are not merely passive decorations; they modulate the electronic properties of the phenyl ring and provide specific steric and functional handles for subsequent synthetic transformations or for influencing molecular interactions in a biological context. Its principal utility lies in its role as a key intermediate for constructing complex biaryl structures, which are prevalent motifs in many pharmaceutical agents, particularly kinase and protease inhibitors.[3]

Caption: Molecular Structure of the Topic Compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical reagent. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource/Comment
CAS Number 957120-59-1[1][5]
Molecular Formula C₁₁H₁₅BClNO₃[6]
Molecular Weight 255.51 g/mol Calculated
Synonyms B-[3-Chloro-5-[(diethylamino)carbonyl]phenyl]boronic acid[1][6]
Typical Purity ≥97%[1]
Appearance White to off-white or yellow solidInferred from related compounds[7]
Storage Conditions 2-8°C, under inert gas[3]
Spectroscopic Signatures (Expected)

While specific spectral data for this exact compound is not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds.[8][9]

  • ¹¹B NMR: Boronic acids typically exhibit a characteristic broad singlet in the ¹¹B NMR spectrum, expected to appear in the range of δ 27-31 ppm.[8][9] This signal is a definitive indicator of the boronic acid moiety.

  • ¹H NMR: The spectrum would feature distinct regions: aromatic protons on the trisubstituted ring (expected as multiplets between δ 7.5-8.5 ppm), and aliphatic protons from the two ethyl groups of the diethylamide (a quartet for the -CH₂- and a triplet for the -CH₃, likely between δ 1.0-3.5 ppm). The two acidic protons of the -B(OH)₂ group often appear as a broad singlet, which is D₂O exchangeable.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons (δ 120-140 ppm), the carbonyl carbon of the amide (δ 165-175 ppm), and the aliphatic carbons of the ethyl groups (δ 10-50 ppm). The carbon atom directly bonded to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (~1630 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹), and a very broad O-H stretching band (~3200-3500 cm⁻¹) characteristic of the boronic acid's hydrogen bonding.

Strategic Importance in Synthesis

The strategic value of this compound stems from its role as a pre-functionalized building block. Synthetic chemists utilize it not just to form a new carbon-carbon bond, but to introduce an entire substituted phenyl ring into a target molecule in a single, efficient step. This approach is central to modern drug discovery, particularly in programs focused on lead optimization and the creation of compound libraries for high-throughput screening.[3]

reagent This compound reaction Suzuki-Miyaura Cross-Coupling reagent->reaction partner Aryl / Heteroaryl Halide (R-X) partner->reaction product Asymmetric Biaryl Product reaction->product api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) product->api Further Synthetic Elaboration

Caption: Role as a strategic building block in API synthesis.

The presence of the chloro and diethylcarbamoyl groups offers distinct advantages:

  • Modulation of Reactivity: These electron-withdrawing groups influence the electronic nature of the boronic acid, which can affect its reactivity in coupling reactions.

  • Vectors for Optimization: In drug design, these sites serve as points for modification. The chloro group can be replaced in subsequent nucleophilic aromatic substitution reactions, while the amide provides a site for hydrogen bonding and can be altered to fine-tune solubility and pharmacokinetic properties.

  • Covalent Inhibition: The boronic acid group itself is of therapeutic interest. It can form reversible covalent bonds with nucleophilic residues, such as serine in the active site of enzymes, making it a valuable pharmacophore for designing targeted covalent inhibitors.[3]

The Suzuki-Miyaura Coupling: A Practical Overview

The Suzuki-Miyaura cross-coupling reaction is the primary transformation for which this boronic acid is employed. This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-containing reagents and byproducts.[10][11]

Causality of Key Components:

  • Palladium(0) Catalyst: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. It is the active agent that brings the two coupling partners together.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species (RB(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center (transmetalation).

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by air, which deactivates them. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to protect the catalyst and ensure high yields.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd_complex2->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (OH⁻) base->boronate boronate->pd_complex1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the cross-coupling of this compound with a generic aryl bromide.

Objective: To synthesize an asymmetric biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line or balloon setup for inert atmosphere

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

start Start: Assemble Reaction step1 Charge flask with aryl bromide, boronic acid, K₂CO₃, and Pd catalyst. start->step1 step2 Seal flask, evacuate, and backfill with N₂/Ar (repeat 3x). step1->step2 step3 Add degassed solvents (Toluene/Water). step2->step3 step4 Heat reaction mixture to 85-95 °C with vigorous stirring. step3->step4 step5 Monitor reaction progress (TLC / LC-MS). step4->step5 step6 Cool to room temperature. Perform aqueous workup. step5->step6 step7 Extract with organic solvent, dry, and concentrate. step6->step7 step8 Purify crude product via flash column chromatography. step7->step8 end End: Isolated Product step8->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv.), and anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line or nitrogen balloon. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The use of degassed solvents is crucial to prevent catalyst deactivation.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the organic layer.

  • Work-up: Once the reaction is complete (consumption of the limiting aryl bromide), remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[12][13]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, general guidelines for boronic acids apply.

  • Hazard Profile: Boronic acids are generally considered irritants. They may cause skin, eye, and respiratory tract irritation. Harmful if swallowed.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended to prevent degradation.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, enabling reagent for synthetic chemists. Its pre-functionalized structure provides an efficient pathway to complex molecular architectures that are central to pharmaceutical research and development. A thorough understanding of its properties, the causality behind its application in the Suzuki-Miyaura reaction, and adherence to validated protocols are key to leveraging its full synthetic potential.

References

  • MySkinRecipes. (n.d.). (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
  • ChemicalBook. (n.d.). 957120-59-1(3-Chloro-5-(diethylcarbamoyl)phenylboronic acid) Product Description.
  • EVT Life Sciences. (n.d.). Buy this compound.
  • Sobekbio Biosciences. (n.d.). Boronic acid,B-[3-chloro-5-[(diethylamino)carbonyl]phenyl]-.
  • National Institutes of Health (NIH). (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
  • PubChem. (n.d.). This compound.
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  • Jingming Chemical Co., Ltd. (n.d.). This compound.
  • BLDpharm. (n.d.). 957120-49-9|(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid.
  • LookChem. (n.d.). The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid.
  • Chemical Technology Co.,LTD. (n.d.). 3-Chloro-5-(dimethylcarbamoyl)phenylboronic acid.
  • ResearchGate. (n.d.). The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid.
  • Merck Millipore. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • University of Regensburg. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.
  • PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid.
  • Parchem. (n.d.). 3-Chloro-5-(Ethylcarbamoyl)Phenylboronic Acid (Cas 957120-49-9).
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  • Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid.

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An In-depth Technical Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Phenylboronic Acids in Medicinal Chemistry

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique trifunctionalized structure—featuring a boronic acid moiety, a chloro substituent, and a diethylcarbamoyl group—positions it as a versatile and highly valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Boronic acids, in general, have seen a surge in use in medicinal chemistry, with several approved drugs containing this functional group, underscoring their importance.[1][2]

Core Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. While comprehensive experimental data for this specific compound is not extensively published, a combination of catalog information and predictive models provides a solid foundation for its characterization.

PropertyValueSource
CAS Number 957120-59-1[3][4]
Molecular Formula C₁₁H₁₅BClNO₃[3][5]
Molecular Weight 255.51 g/mol [3][5]
Appearance White to off-white crystalline powder (Typical for similar compounds)Inferred from related compounds
Boiling Point 475.6 ± 55.0 °C (Predicted)[5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]
pKa 6.98 ± 0.10 (Predicted)[5]
Storage 2-8°C, under inert atmosphere[6]

Solubility Profile: Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[5] For this compound, good solubility can be expected in solvents such as methanol, N,N-dimethylformamide (DMF), and dichloromethane. It is likely to have limited solubility in water.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the chloro, boronic acid, and diethylcarbamoyl substituents. The ethyl groups of the diethylcarbamoyl moiety would present as a characteristic quartet and triplet pattern.

  • ¹³C NMR: The carbon NMR would display unique resonances for each of the carbon atoms in the phenyl ring, the carbonyl group, and the ethyl groups. The carbon atom attached to the boron atom may exhibit a broad signal.

  • FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the boronic acid, the C=O stretching of the amide, and various C-H and C-C stretching and bending vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

Chemical Properties and Reactivity: A Versatile Synthetic Tool

The chemical reactivity of this compound is dominated by the boronic acid functional group, making it a cornerstone reagent in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[6] This reaction allows for the coupling of the arylboronic acid with a variety of organic halides or triflates, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylBoronicAcid This compound CoupledProduct Biaryl Product ArylBoronicAcid->CoupledProduct Suzuki-Miyaura Coupling OrganicHalide Aryl/Vinyl Halide (R-X) OrganicHalide->CoupledProduct PdCatalyst Pd(0) Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: The Suzuki-Miyaura cross-coupling reaction workflow.

Covalent Inhibition and Reversible Bonding

The boronic acid moiety can also participate in the formation of reversible covalent bonds with biological nucleophiles, such as the serine residues found in the active sites of enzymes.[6] This property is particularly valuable in the design of covalent inhibitors, which can offer enhanced potency and duration of action.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules. It is frequently employed in medicinal chemistry for lead optimization and the generation of compound libraries for high-throughput screening.

Key Intermediate for Kinase and Protease Inhibitors

This boronic acid derivative is a key intermediate in the synthesis of compounds targeting kinases and proteases, two important classes of enzymes implicated in cancer and other diseases.[6] The ability to readily introduce the substituted phenyl ring via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships.

Role in the Development of Novel Therapeutic Agents

While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of substituted phenylboronic acids has been instrumental in the development of inhibitors for various therapeutic targets, including:

  • β-Lactamases: Boronic acid-based inhibitors are being developed to combat antibiotic resistance by inhibiting β-lactamase enzymes.[7]

  • Hormone-Sensitive Lipase: Phenylboronic acids have been investigated as inhibitors of hormone-sensitive lipase, with potential applications in metabolic disorders.

  • PRMT5: Substituted phenylboronic acids have been incorporated into inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aryl halide or triflate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Protocol Start Start Step1 Combine Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst - Base Start->Step1 Step2 Add Solvent Step1->Step2 Step3 Degas with Inert Gas Step2->Step3 Step4 Heat and Stir Step3->Step4 Step5 Monitor Reaction Progress Step4->Step5 Step5->Step4 Incomplete Step6 Cool and Work-up Step5->Step6 Complete Step7 Purify by Chromatography Step6->Step7 End End Step7->End

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling.

General Procedure for the Synthesis of this compound

A plausible synthetic route to the title compound involves a multi-step process starting from a suitable substituted benzene derivative. A general, non-optimized procedure is outlined below.

  • Amide Formation: React 3-chloro-5-bromobenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acid chloride. Subsequently, react the acid chloride with diethylamine to yield N,N-diethyl-3-bromo-5-chlorobenzamide.

  • Borylation: Subject the resulting aryl bromide to a palladium-catalyzed borylation reaction with a boron source such as bis(pinacolato)diboron.

  • Hydrolysis: Hydrolyze the resulting boronate ester under acidic conditions to afford this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds such as 3-chlorophenylboronic acid and 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid suggest that it should be handled with care.[8]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed and under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex biaryl systems through the Suzuki-Miyaura reaction, coupled with the potential for covalent interactions, makes it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents. While a comprehensive experimental dataset for this specific compound remains to be fully elucidated in the public domain, the available information and comparisons with closely related analogs provide a strong foundation for its application in innovative drug discovery programs.

References

  • Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substr
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Spectroscopic Characterization of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and drug development.[1] Designed for researchers, scientists, and professionals in the field, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analyses of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Introduction

This compound, with the chemical formula C₁₁H₁₅BClNO₃ and a molecular weight of 255.51 g/mol , is a versatile intermediate in organic synthesis.[2] Its utility largely stems from the presence of the boronic acid functional group, which facilitates Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures often found in pharmacologically active molecules.[1][3] A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The molecule comprises a 1,3,5-trisubstituted benzene ring bearing a chloro group, a diethylcarbamoyl group, and a boronic acid moiety. Each of these functional groups will give rise to distinct signals in the NMR, IR, and MS spectra.

PropertyValueSource
Chemical Formula C₁₁H₁₅BClNO₃[2]
Molecular Weight 255.51 g/mol [2]
CAS Number 957120-59-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Chemical Shifts:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH7.5 - 8.5m3H
B(OH)₂8.0 - 9.0br s2H
N-CH₂~3.4q4H
CH₃~1.2t6H
  • Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets).

  • Boronic Acid Protons: The two acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

  • Diethylcarbamoyl Protons: The two methylene groups (N-CH₂) adjacent to the nitrogen will likely appear as a quartet around 3.4 ppm, coupled to the methyl protons. The two methyl groups (CH₃) will appear as a triplet around 1.2 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
Aromatic C-B~135 (often broad or unobserved)
Aromatic C-Cl~134
Aromatic C-C=O~138
Aromatic C-H125 - 135
N-CH₂~42
CH₃~14
  • Carbonyl Carbon: The carbonyl carbon of the amide will be observed downfield, typically around 168 ppm.

  • Aromatic Carbons: The aromatic carbons will resonate in the 120-140 ppm range. The carbon attached to the boron atom (ipso-carbon) often shows a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.[4]

  • Aliphatic Carbons: The methylene and methyl carbons of the diethylamino group will appear in the aliphatic region.

¹¹B NMR Spectroscopy

Boron-11 NMR is a valuable technique for characterizing boronic acids.

Predicted ¹¹B NMR Chemical Shift:

NucleusPredicted Chemical Shift (δ, ppm)
¹¹B28 - 30

The ¹¹B NMR spectrum is expected to show a single, broad signal in the range of 28-30 ppm, which is characteristic of a trigonal planar boronic acid.[4]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (boronic acid)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (amide)1630-1680Strong
C=C stretch (aromatic)1450-1600Medium
B-O stretch1310-1380Strong
C-N stretch1200-1350Medium
C-Cl stretch600-800Strong
  • O-H Stretch: A very broad and strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded O-H groups of the boronic acid.

  • C=O Stretch: A strong band in the 1630-1680 cm⁻¹ region corresponds to the carbonyl stretching of the diethylcarbamoyl group.

  • B-O Stretch: A strong absorption band between 1310 and 1380 cm⁻¹ is indicative of the B-O stretching vibration.[5]

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[6][7]

Predicted Mass Spectrometric Data:

IonPredicted m/z
[M+H]⁺256.08
[M-H]⁻254.07
[M+Na]⁺278.06
[M-H₂O+H]⁺238.07
  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 256.08. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 254.07.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is approximately one-third the intensity of the M peak. The presence of boron will also contribute to the isotopic pattern.

  • Fragmentation: A common fragmentation pathway for boronic acids is the loss of water, which would result in a peak at m/z 238.07 for the [M-H₂O+H]⁺ ion.

Experimental Protocol for LC-MS Data Acquisition

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹¹B NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical entity. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is critical for advancing drug discovery and development programs.

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A Technical Guide to the Stability and Degradation of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). The inherent stability of this organoboron compound is paramount to ensuring reaction efficiency, purity of the final product, and overall process control. This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. We will delve into the primary degradation mechanisms, offer field-proven insights for handling and storage, and present detailed experimental protocols for conducting forced degradation studies to elucidate its stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent while maintaining its integrity.

Introduction: The Pivotal Role of this compound in Synthesis

Arylboronic acids are indispensable reagents in organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] this compound, with its specific substitution pattern, offers a versatile scaffold for the construction of novel molecular entities. The chloro and diethylcarbamoyl groups provide handles for further functionalization and modulate the electronic properties of the molecule, influencing both its reactivity and stability.

However, the carbon-boron bond and the boronic acid moiety itself are susceptible to various degradation pathways.[2] Understanding these potential liabilities is not merely an academic exercise; it is a critical component of process development, impurity profiling, and ensuring the quality of the final API.[3] This guide will address the fundamental question: what are the critical factors that govern the stability of this compound, and how can we mitigate its degradation?

Intrinsic Stability and Primary Degradation Pathways

The stability of an arylboronic acid is a delicate balance of steric and electronic effects, influenced by external factors such as pH, temperature, light, and the presence of oxidants or moisture. For this compound, we can anticipate three primary degradation pathways based on the known chemistry of this class of compounds.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid group with a hydrogen atom.[2][4] This process is often catalyzed by acid or base and can be accelerated by the presence of moisture.[3] For our molecule of interest, this would lead to the formation of 3-chloro-N,N-diethylbenzamide, a potentially genotoxic impurity.[3]

The electron-withdrawing nature of the chloro and carbamoyl groups can influence the rate of protodeboronation. The mechanism can proceed through different pathways depending on the pH of the environment.

Oxidation: The Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a hydroxyl group, yielding the corresponding phenol.[5] In the case of this compound, this would result in the formation of 3-chloro-N,N-diethyl-5-hydroxybenzamide. This oxidative degradation can be mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture or during storage.[6]

Dehydration and Boroxine Formation: The Anhydride Trimer

Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water. While boroxine formation is not strictly a degradation pathway leading to a permanent loss of the desired material (as it can be hydrolyzed back to the monomeric acid), its presence can complicate stoichiometry calculations and affect reaction kinetics.[9]

Diagram: Proposed Degradation Pathways

G main This compound protodeboronation 3-Chloro-N,N-diethylbenzamide main->protodeboronation Protodeboronation (+H₂O, H⁺/OH⁻) oxidation 3-Chloro-N,N-diethyl-5-hydroxybenzamide main->oxidation Oxidation ([O]) boroxine Corresponding Boroxine (Trimer) main->boroxine Dehydration (-H₂O) G start Prepare Stock Solution of This compound hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral) start->hydrolysis oxidation_stress Oxidative Stress (e.g., H₂O₂) start->oxidation_stress thermal Thermal Stress (Solution and Solid State) start->thermal photolytic Photolytic Stress (UV/Vis Light) start->photolytic analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation_stress->analysis thermal->analysis photolytic->analysis characterization Characterize Degradation Products (LC-MS, NMR) analysis->characterization

Sources

A Technical Guide to the Solubility of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug discovery and process development. This guide provides a comprehensive technical overview of the solubility characteristics of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid, a key building block in modern medicinal chemistry. We will explore the physicochemical properties that govern its solubility, provide a predictive assessment in common organic solvents, and detail a robust experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, purification, and formulation development involving this compound.

Introduction: The Critical Role of Solubility

This compound is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions.[1] Its utility in constructing complex molecular architectures for drug candidates underscores the importance of understanding its fundamental physical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is paramount.[2] Inadequate solubility can lead to challenges in:

  • Reaction Kinetics: Poor solubility can limit the effective concentration of the reagent, leading to slow or incomplete reactions.

  • Purification: Knowledge of solubility differences is essential for developing efficient crystallization and chromatographic purification methods.[3]

  • Formulation: For drug candidates, solubility directly impacts bioavailability and the ability to develop suitable dosage forms.[4]

This guide will provide a framework for understanding and experimentally determining the solubility of this specific boronic acid, enabling more efficient and reliable development workflows.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct structural features. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[5][6]

  • The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of solubility in polar solvents. However, boronic acids are known to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[7][8] Boroxines are significantly less polar than their corresponding acids, which can drastically reduce solubility in polar solvents and complicate solubility measurements.[9][10] The equilibrium between the acid and the boroxine is influenced by the solvent, temperature, and the presence of water.[11][12]

  • The Phenyl Ring: The central aromatic ring is nonpolar (lipophilic) and contributes to solubility in nonpolar organic solvents.

  • Substituents:

    • Chloro Group (-Cl): This electron-withdrawing group is moderately polar and increases the overall polarity of the molecule compared to an unsubstituted phenylboronic acid.

    • Diethylcarbamoyl Group (-CON(CH₂CH₃)₂): This tertiary amide group is polar and can act as a hydrogen bond acceptor. It is expected to significantly enhance solubility in polar solvents, particularly polar aprotic ones.

The combination of these features results in a molecule with a complex solubility profile, exhibiting affinity for a range of solvent polarities.

Predictive Solubility Assessment

While experimental determination is the gold standard, a qualitative prediction can guide solvent selection for initial experiments. Based on the solubility of structurally similar compounds like phenylboronic acid and 3-chlorophenylboronic acid, we can anticipate the solubility behavior of the target compound.[1][3][13] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[14] The presence of the polar diethylcarbamoyl group is expected to enhance solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)HighThe polar amide and boronic acid groups will interact favorably with these solvents. 3-Chlorophenylboronic acid is known to be soluble in DMF and DMSO.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the boronic acid and amide groups.
Chlorinated Dichloromethane (DCM), ChloroformModerateOffers a balance of polarity to interact with the various functional groups. Phenylboronic acid has moderate solubility in chloroform.[3]
Ethers Diethyl Ether, 2-Methyl-THFModeratePhenylboronic acid exhibits high solubility in ethers.[3]
Aromatic Toluene, XylenesLowThe nonpolar nature of the solvent is not well-matched to the polar functional groups of the solute.
Nonpolar Aliphatic Hexanes, Heptane, MethylcyclohexaneVery LowSignificant mismatch in polarity. Phenylboronic acid has very low solubility in methylcyclohexane.[3]
Water WaterPoorWhile containing polar groups, the overall molecule possesses significant nonpolar character. Most substituted phenylboronic acids have low water solubility.[15]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Saturation Shake-Flask Method .[16][17] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.[2][18] The resulting saturated solution is then separated from the undissolved solid and its concentration is measured.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is formed.[17] A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period. For thermodynamic solubility, an incubation time of 24 to 48 hours is often required to ensure equilibrium is reached.[18][19] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis).

    • Determine the concentration of the compound by comparing the analytical response to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

  • Replicates: Perform the entire experiment in triplicate to ensure the reliability and reproducibility of the results.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (e.g., 24-48h) B->C D 4. Settle and filter supernatant C->D E 5. Prepare accurate dilution D->E F 6. Quantify concentration (e.g., HPLC) E->F G 7. Calculate solubility from concentration F->G Result Final Solubility Value (mg/mL or mol/L) G->Result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility and Measurements

Several factors can affect the solubility of boronic acids and the accuracy of its measurement:

  • Boroxine Formation: As previously mentioned, the formation of the less polar boroxine trimer can lead to an underestimation of the boronic acid's true solubility, especially in non-polar solvents or under anhydrous conditions.[7][8] The presence of small amounts of water can shift the equilibrium back towards the more soluble acid form.[10]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used for the solubility determination.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[20] Therefore, precise temperature control during the experiment is critical.

  • Solvent Purity: The presence of impurities, particularly water, in the organic solvent can significantly alter the measured solubility. Always use high-purity, dry solvents when appropriate.

Logical Relationship Diagram

G cluster_compound Compound Properties cluster_conditions Environmental Conditions Solubility Measured Solubility Structure Molecular Structure - Polar Groups - Nonpolar Backbone Equilibrium Boronic Acid <-> Boroxine Equilibrium Structure->Equilibrium SolidState Solid State - Polymorphism - Purity SolidState->Solubility Solvent Solvent Properties - Polarity - Purity (e.g., water content) Solvent->Solubility Solvent->Equilibrium Temp Temperature Temp->Solubility Equilibrium->Solubility

Caption: Key Factors Influencing Measured Solubility.

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[21]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[22] Avoid contact with skin and eyes.[23]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., nitrogen) to prevent degradation.[23][24]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.[22][25]

Conclusion

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective use in research and development. This guide has outlined the key physicochemical drivers of its solubility, provided a predictive framework for solvent selection, and detailed a robust experimental protocol for its quantitative determination. By carefully considering the factors of molecular structure, solvent choice, and the dynamic equilibrium with its boroxine form, researchers can optimize processes, improve experimental outcomes, and accelerate the development of novel chemical entities.

References

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  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4537–4544. [Link]

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A Guide to the Discovery of Novel Boronic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Renaissance of a Unique Pharmacophore

For many years, boron-containing compounds were approached with caution in medicinal chemistry, often sidelined by a perception of toxicity.[1][2] This view has been thoroughly demystified, paving the way for a renaissance in the field. The journey of boronic acids from niche reagents to the core of FDA-approved therapeutics is a testament to their unique chemical properties and therapeutic potential. The landmark approval of bortezomib in 2003 was not an endpoint but a beginning, sparking immense interest and validating the boronic acid moiety as a versatile and powerful pharmacophore.[1][3][4][5] This guide provides an in-depth exploration of the principles, strategies, and methodologies that underpin the discovery of novel boronic acid derivatives, designed for the scientists and researchers at the forefront of drug development.

The Boronic Acid Moiety: A Mechanistic Deep Dive

The therapeutic success of boronic acids stems from their unique electronic structure. The boron atom possesses an empty p-orbital, making it an effective Lewis acid. This allows it to form a stable, yet reversible, covalent bond with nucleophilic residues—such as serine, threonine, or the N-terminal threonine—found in the active sites of many key enzymes.[3][6][7][8] This interaction results in the formation of a tetrahedral boronate intermediate that mimics the transition state of the enzymatic reaction, leading to potent and often highly selective inhibition.[7][9]

Boronic_Acid_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Complex Enzyme Enzyme Active Site (Ser-OH) Complex Tetrahedral Intermediate Enzyme-Ser-O-B(OH)₂(R)⁻ Enzyme:active_site->Complex:name BoronicAcid Boronic Acid Derivative R-B(OH)₂ BoronicAcid:name->Complex:name Reversible Binding Complex:name->BoronicAcid:name Dissociation

Caption: General mechanism of a serine protease inhibition by a boronic acid.

This fundamental mechanism has been expertly exploited to target a diverse range of enzymes implicated in human disease:

  • The 26S Proteasome: In cancer cells, particularly multiple myeloma, the ubiquitin-proteasome system is critical for degrading proteins that regulate cell growth and apoptosis. Boronic acids like bortezomib and ixazomib inhibit the chymotrypsin-like activity of the proteasome by forming a complex with the N-terminal threonine residue in its catalytic site.[3][10][11] This disruption leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in malignant cells.[4][12][13][14]

  • Bacterial β-Lactamases: The rise of antibiotic resistance is a critical global health threat, often driven by bacteria producing β-lactamase enzymes that inactivate penicillin-like antibiotics. Cyclic boronic acids, such as vaborbactam , act as potent inhibitors of these enzymes, restoring the efficacy of partnered β-lactam antibiotics.[2][3]

  • Fungal Leucyl-tRNA Synthetase (LeuRS): Protein synthesis is a fundamental process for all life. The oxaborole antifungal tavaborole selectively inhibits fungal LeuRS by trapping tRNA in the enzyme's editing site.[15][16][17] This arrests protein synthesis, leading to the elimination of the fungal infection with high selectivity over the human enzyme.[18][19]

  • Human Phosphodiesterase 4 (PDE4): In inflammatory conditions like atopic dermatitis, elevated PDE4 levels lead to the degradation of cyclic AMP (cAMP), promoting the release of pro-inflammatory cytokines. Crisaborole , a benzoxaborole derivative, inhibits PDE4, increasing intracellular cAMP levels and thereby reducing inflammation.[20][21][22]

Beyond direct enzyme inhibition, the ability of boronic acids to reversibly bind with 1,2- and 1,3-diols on saccharides has opened new avenues for targeted therapy.[3][8] Cancer cells often overexpress sialic acid on their surface glycoproteins, creating a distinct glycan profile that can be recognized by boronic acid-functionalized drug delivery systems, enhancing tumor-specific targeting.[23]

The Discovery Workflow: From Synthesis to Preclinical Candidate

The development of a novel boronic acid therapeutic follows a structured, multi-stage process that integrates advanced synthesis, rigorous screening, and detailed mechanistic investigation.

Discovery_Workflow A Target Identification & Validation B Synthesis of Boronic Acid Library A->B C Primary Screening (Enzyme Inhibition Assay) B->C D Secondary Screening (Cell-Based Assays) C->D E Hit-to-Lead Optimization (SAR Studies) D->E F In Vitro MoA & Selectivity Profiling E->F Iterative Design G Preclinical Development (ADME, PK, In Vivo Efficacy) E->G F->E Feedback H Candidate Selection G->H

Caption: High-level workflow for boronic acid drug discovery.

Part 1: Synthesis of Boronic Acid Derivatives

The accessibility of boronic acids is crucial for library generation. While classical methods involving organometallic intermediates exist, modern palladium-catalyzed cross-coupling reactions are the workhorses of contemporary medicinal chemistry.[1]

  • Miyaura Borylation: This reaction allows for the direct conversion of aryl or vinyl halides/triflates into the corresponding boronate esters using a diboron reagent, which can then be hydrolyzed to the boronic acid.[8]

  • Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction utilizes boronic acids as key building blocks to form new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[24]

  • Decarboxylative Borylation: A more recent innovation enables the transformation of abundant and inexpensive carboxylic acids directly into boronic acids using nickel catalysis, significantly expanding the available chemical space for drug discovery.[25]

Experimental Protocol: Representative Miyaura Borylation Synthesis

Objective: To synthesize an aryl boronate ester from an aryl bromide precursor.

Materials:

  • Aryl bromide (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon source

Methodology:

  • Inert Atmosphere: Assemble the glassware and purge with an inert gas (N₂ or Ar) for 15 minutes to exclude oxygen and moisture.

  • Reagent Addition: To the Schlenk flask, add the aryl bromide (1.0 eq), B₂pin₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq) under a positive pressure of inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure aryl boronate ester.

  • Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid under acidic conditions (e.g., HCl in acetone/water) if required for subsequent steps or screening.

Part 2: Screening and In Vitro Evaluation

Once a library of compounds is synthesized, a rigorous screening cascade is employed to identify promising candidates.

Workflow:

  • Primary Assay (Target-Based): High-throughput screening to measure direct inhibition of the target enzyme (e.g., protease, β-lactamase). The key output is the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Secondary Assays (Cell-Based): Hits from the primary screen are advanced to more physiologically relevant cell-based assays. This assesses the compound's ability to penetrate cells and exert its effect in a complex biological environment (e.g., inducing apoptosis in cancer cell lines, reducing cytokine production).

  • Selectivity Profiling: Promising compounds are tested against a panel of related enzymes (e.g., different classes of proteases) to determine their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • Mechanism of Action (MoA) Elucidation: Further experiments are conducted to confirm the compound acts via the intended mechanism. For a proteasome inhibitor, this could involve Western blot analysis to show the accumulation of poly-ubiquitinated proteins.[26] For cell cycle inhibitors, flow cytometry can confirm arrest at a specific phase, such as the G2/M phase.[1][13]

Experimental Protocol: Proteasome Inhibition Assay in Cultured Cells

Objective: To determine the IC₅₀ of a test compound for the chymotrypsin-like activity of the proteasome within living cells.

Materials:

  • Human multiple myeloma cell line (e.g., RPMI-8226)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (Promega)

  • Test boronic acid derivative, dissolved in DMSO

  • Bortezomib (as a positive control)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Luminometer

Methodology:

  • Cell Plating: Seed RPMI-8226 cells into the 96-well plates at a density of 10,000 cells/well in 50 µL of medium. Incubate for 2-4 hours to allow cells to settle.

  • Compound Treatment: Prepare serial dilutions of the test compound and bortezomib in culture medium. Add 50 µL of the diluted compounds to the appropriate wells. Include "vehicle only" (DMSO) and "no cells" controls. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 2 hours at 37 °C, 5% CO₂.

  • Assay Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This reagent contains a specific luminogenic proteasome substrate (Suc-LLVY-aminoluciferin).

  • Lysis and Signal Generation: Add 100 µL of the prepared reagent to each well. Mix briefly on an orbital shaker (300-500 rpm) for 2 minutes to induce cell lysis and initiate the luminescent reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no cells control) from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Case Studies: FDA-Approved Boronic Acid Derivatives

The versatility of the boronic acid pharmacophore is best illustrated by the growing list of drugs approved for diverse therapeutic areas.[6][27] These successes provide a clinical and commercial validation for the entire field.

Drug Name (Brand Name)Chemical ClassMechanism of ActionPrimary IndicationYear of FDA Approval
Bortezomib (Velcade®)Dipeptidyl Boronic Acid26S Proteasome InhibitorMultiple Myeloma, Mantle Cell Lymphoma2003[3][4][5]
Ixazomib (Ninlaro®)Dipeptidyl Boronic Acid26S Proteasome Inhibitor (Oral)Multiple Myeloma2015[3][5][28]
Vaborbactam (Vabomere®)Cyclic Boronic Acidβ-Lactamase InhibitorComplicated Urinary Tract Infections2017[1][3][5]
Tavaborole (Kerydin®)BenzoxaboroleLeucyl-tRNA Synthetase InhibitorOnychomycosis (Fungal Nail Infection)2014[5][16]
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase-4 (PDE4) InhibitorAtopic Dermatitis (Eczema)2016[5][20]

Challenges and Future Perspectives

Despite the remarkable successes, challenges remain in the development of boronic acid derivatives.

  • Metabolic Stability: The carbon-boron bond can be susceptible to oxidative cleavage (deboronation) by cytochrome P450 enzymes, which can represent a deactivation pathway.[9][10][29] Medicinal chemists must design molecules that protect this bond or use prodrug strategies, such as boronate esters, to improve metabolic stability and oral bioavailability.[10]

  • Selectivity: While many boronic acids are highly selective, achieving specificity can be challenging when targeting enzymes within a large, related family (e.g., serine proteases).

  • Drug Resistance: As with any targeted therapy, cancer cells can develop resistance mechanisms to proteasome inhibitors, necessitating the development of next-generation agents or combination therapies.[13]

The future of the field is bright, with several exciting avenues of research:

  • Novel Targets: Researchers are expanding the application of boronic acids to new enzyme classes and biological pathways.

  • Targeted Drug Delivery: Boronic acid prodrugs that are selectively activated by the high levels of reactive oxygen species (ROS) in the tumor microenvironment are a promising strategy for targeted cancer therapy.[7][9][30]

  • Boron Neutron Capture Therapy (BNCT): This is a targeted radiation therapy that uses non-radioactive ¹⁰B-containing compounds, which, upon irradiation with neutrons, release high-energy alpha particles that selectively kill cancer cells.[6][23][31]

Conclusion

Boronic acid derivatives have firmly established their place as a cornerstone of modern medicinal chemistry. Their unique ability to form reversible covalent bonds with key enzymatic targets provides a powerful platform for designing potent and selective therapeutics. From the treatment of hematological malignancies to common skin conditions, the impact of this chemical class is already profound. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, the discovery of novel boronic acid-based medicines will undoubtedly continue to address significant unmet medical needs and improve human health.

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Boronic Acids: Indispensable Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of the Boron-Carbon Bond

Since Edward Frankland's first synthesis of a boronic acid in 1860, these organoboron compounds have undergone a remarkable transformation from chemical curiosities to indispensable tools in the synthetic chemist's arsenal.[1][2] Their unique electronic properties, versatile reactivity, and general stability have positioned them as crucial building blocks in the construction of complex organic molecules, with profound implications for materials science and pharmaceutical discovery.[3][4][5][6] This guide provides a comprehensive overview of boronic acids, delving into their fundamental characteristics, synthetic accessibility, and their pivotal role in one of modern organic chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction. We will explore not only the triumphs of boronic acid chemistry but also the practical challenges and innovative solutions that continue to shape the field.

The Boronic Acid Moiety: A Unique Convergence of Stability and Reactivity

At its core, a boronic acid is an organic compound featuring a carbon-boron bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂).[1] This seemingly simple arrangement gives rise to a fascinating interplay of chemical properties that are central to its utility.

Structural and Electronic Features

The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry. A key feature is the vacant p-orbital on the boron atom, which confers Lewis acidity, allowing it to accept a pair of electrons.[1][7] This Lewis acidity is fundamental to its reactivity, particularly in the crucial transmetalation step of cross-coupling reactions.[8]

G B B OH1 OH B->OH1 OH2 OH B->OH2 R R B->R p_orbital Vacant p-orbital

The Reactivity-Stability Dichotomy: Boronic Acids vs. Boronate Esters

While boronic acids are lauded for their reactivity, they can be susceptible to decomposition pathways such as protodeboronation and oxidation, particularly under aqueous basic conditions. This instability can impact their shelf-life and the reproducibility of reactions.[8] To address this, boronic acids are often converted to more stable boronate esters, with pinacol esters being the most common.[8][9] These esters are typically crystalline solids that are easier to handle, purify, and store.[8] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[8] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions.[8]

Compound TypeReactivityStabilityHandling
Boronic Acid HighModerateCan be challenging
Boronate Ester ModerateHighGenerally straightforward
Table 1: Comparison of Reactivity and Stability between Boronic Acids and Boronate Esters.[8]

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate has become one of the most important and widely used reactions for the formation of carbon-carbon bonds.[10][11] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi.[12] The reaction's popularity stems from its broad substrate scope, functional group tolerance, and the generally low toxicity of the boron-containing reagents.[4][13]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[14] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[11][15]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n R1PdX R¹-Pd(II)L_n-X Pd0->R1PdX R¹-X Oxidative Addition OxAdd Oxidative Addition R1PdR2 R¹-Pd(II)L_n-R² R1PdX->R1PdR2 R²-B(OH)₂ Base Transmetalation Transmetalation Transmetalation R1PdR2->Pd0 Product R¹-R² R1PdR2->Product Reductive Elimination RedElim Reductive Elimination R1X R¹-X BoronicAcid R²-B(OH)₂ Base Base

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, forming a Pd(II) intermediate.[12][16] The oxidation state of palladium increases from 0 to +2.[17]

  • Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center.[10] The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[11][13] The exact mechanism of transmetalation is complex and can vary depending on the reaction conditions, but it is widely accepted that the base plays a critical role in facilitating the transfer of the R² group from boron to palladium.[10][18][19]

  • Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex are coupled together to form the desired product (R¹-R²).[10][20] This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[14][21]

Practical Considerations: Synthesis, Purification, and Stability

While boronic acids are powerful reagents, their successful application often hinges on careful consideration of their synthesis, purification, and handling.

Synthesis of Boronic Acids

Several methods are available for the synthesis of boronic acids, with the choice of method depending on the desired structure and the available starting materials. A common and versatile approach involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[22] More recently, palladium-catalyzed C-H borylation and Miyaura borylation have emerged as powerful methods for the direct synthesis of boronic acids and their esters from arenes and organic halides, respectively.[22][23][24]

General Protocol for the Synthesis of an Arylboronic Acid via a Grignard Reagent:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl halide in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. Initiation of the reaction is often indicated by a color change and gentle refluxing.

  • Borylation: Cool the Grignard reagent to a low temperature (typically -78 °C). Slowly add a solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent.

  • Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding an acidic aqueous solution (e.g., 1 M HCl).

  • Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the crude boronic acid.

Purification Challenges and Strategies

The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[25] Standard silica gel chromatography can sometimes lead to decomposition or poor separation.[26] Several strategies have been developed to overcome these challenges:

  • Recrystallization: This is often the simplest and most effective method for purifying solid boronic acids.[27] Common solvents for recrystallization include water, benzene, and ethyl acetate.[27][28]

  • Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in a basic aqueous solution to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[29]

  • Derivatization: Impure boronic acids can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can often be isolated by crystallization.[26][28] The pure boronic acid can then be regenerated by treatment with acid.[26]

  • Specialized Chromatography: For challenging separations, techniques such as chromatography on silica gel impregnated with boric acid or reversed-phase chromatography (C18) can be effective.[26][30]

Enhancing Stability: The Role of Protecting Groups

To circumvent the inherent instability of some boronic acids and to enable their use in multi-step syntheses, various protecting groups have been developed.[25] These protecting groups modulate the reactivity of the boronic acid moiety, rendering it inert to certain reaction conditions.[31]

  • Pinacol Esters (Bpin): The most widely used protecting group, pinacol esters are generally stable to chromatography and a wide range of reaction conditions.[9][32]

  • N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable and inert to cross-coupling conditions, allowing for iterative cross-coupling strategies.[25] The MIDA group can be removed under mild basic conditions to liberate the free boronic acid.[9][25]

  • 1,8-Diaminonaphthalene (dan) Esters: Similar to MIDA esters, dan-protected boronic acids are unreactive in cross-coupling reactions and can be deprotected under acidic conditions.[25][33]

Protecting_Groups BoronicAcid {Boronic Acid | R-B(OH)₂} Pinacol {Pinacol Ester (Bpin) | Stable, common} BoronicAcid->Pinacol Pinacol, Dean-Stark MIDA {MIDA Ester | Very stable, base-labile} BoronicAcid->MIDA MIDA, Dean-Stark DAN {DAN Ester | Very stable, acid-labile} BoronicAcid->DAN 1,8-Diaminonaphthalene Protection Protection Deprotection Deprotection Pinacol->BoronicAcid Hydrolysis MIDA->BoronicAcid Mild Base DAN->BoronicAcid Acid

Beyond Cross-Coupling: The Expanding Horizons of Boronic Acids

While the Suzuki-Miyaura reaction remains the most prominent application of boronic acids, their utility extends far beyond this transformation.

  • Catalysis: Boronic acids themselves can act as catalysts in a variety of organic reactions, including amide bond formation, aldol reactions, and cycloadditions.[7][34][35][36][37] Their Lewis acidity allows them to activate carbonyl groups and other functional groups.[34][35]

  • Medicinal Chemistry: The unique ability of boronic acids to form reversible covalent bonds with diols has made them attractive pharmacophores.[1] This property is exploited in the design of enzyme inhibitors and sensors.[1][6] Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful proteasome inhibitor used in the treatment of multiple myeloma.[5][38]

  • Supramolecular Chemistry and Sensing: The reversible interaction of boronic acids with saccharides has been harnessed to develop sensors for glucose and other biologically important sugars.[1]

Conclusion: A Future Built on Boron

The journey of boronic acids from their initial discovery to their current status as indispensable tools in organic synthesis is a testament to the power of fundamental chemical research. Their versatility, coupled with an ever-expanding repertoire of synthetic methods and applications, ensures that they will continue to play a central role in the advancement of chemistry, materials science, and drug discovery. As our understanding of their reactivity and stability deepens, we can anticipate the development of even more sophisticated and powerful applications for these remarkable building blocks.

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Methodological & Application

Applications of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

The landscape of modern pharmaceutical synthesis is profoundly shaped by the availability of versatile and highly functionalized building blocks. Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools for medicinal chemists. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures that form the core of many therapeutic agents[1][2][3].

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid is a prime example of a strategically designed reagent that offers multiple points of functionality for molecular elaboration. The presence of a boronic acid group facilitates the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction, enabling the construction of biaryl and heteroaryl structures prevalent in many drug molecules[4][5]. The chloro substituent provides an additional handle for cross-coupling or other nucleophilic substitution reactions, while the diethylcarbamoyl moiety can influence the compound's solubility, pharmacokinetic properties, and potential for hydrogen bonding interactions within a biological target. This trifecta of functional groups makes this compound a valuable intermediate in the synthesis of targeted therapies, such as protease and kinase inhibitors for oncology[4].

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its pivotal role in the Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the efficient synthesis of novel drug candidates.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely adopted palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate[3][6]. The reaction is renowned for its mild conditions, broad functional group tolerance, and high yields, making it a cornerstone of modern medicinal chemistry[1][7].

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination[5][8]. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. The reactivity of the halide typically follows the order I > Br > OTf >> Cl, although modern catalyst systems have been developed to efficiently activate even less reactive aryl chlorides[6].

  • Transmetalation: In this step, the organic moiety is transferred from the boron atom to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Reaction Components Pd(0)L2 Palladium(0) Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) + R-X Oxidative Addition Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) + R'-B(OH)2 / Base Transmetalation Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Reductive Elimination Ar-Ar'->Pd(0)L2 R-X Aryl Halide R'-B(OH)2 Boronic Acid Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and its application in a representative Suzuki-Miyaura coupling reaction.

Synthesis of this compound

The synthesis of substituted phenylboronic acids can be achieved through several methods, with the Grignard reaction-based approach being a common and scalable route[9][10][11]. This protocol is a representative example based on established procedures.

Synthesis_Workflow start Start: 3,5-Dichlorobenzoyl chloride step1 Amidation with Diethylamine start->step1 step2 Grignard Formation with Mg step1->step2 step3 Borylation with Trialkyl Borate step2->step3 step4 Aqueous Workup and Purification step3->step4 end_product Product: this compound step4->end_product

Figure 2: General workflow for the synthesis of the title compound.

Step 1: Synthesis of 3,5-dichloro-N,N-diethylbenzamide

  • To a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at 0 °C, add diethylamine (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the Grignard reaction.

  • Prepare a solution of 3,5-dichloro-N,N-diethylbenzamide (1.0 eq) in anhydrous THF.

  • Add a small portion of the amide solution to the magnesium turnings and gently heat to initiate the reaction.

  • Once the reaction has started, add the remaining amide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the internal temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (e.g., 1 M).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude boronic acid by recrystallization or column chromatography.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst loading typically 1-5 mol%.
Ligand SPhos, XPhos, P(t-Bu)₃Required if using a catalyst precursor like Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Typically 2-3 equivalents.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is common.
Temperature 80-120 °CReaction temperature depends on the reactivity of the substrates.
Atmosphere Inert (Argon or Nitrogen)Degassing the reaction mixture is crucial to prevent catalyst oxidation.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its strategic placement of a boronic acid, a chloro substituent, and a diethylcarbamoyl group provides medicinal chemists with a powerful tool for the construction of complex and diverse molecular libraries. The application of this reagent in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, offers an efficient and reliable pathway to biaryl and heteroaryl compounds that are key structural motifs in a wide range of therapeutic agents. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers engaged in the discovery and development of new medicines.

References

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  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • MDPI.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-5-(p-tolyl).
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  • PubMed Central.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. EP1046640A2 - Process for preparing substituted phenyl boronic acids.
  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • Fulcrum Pharma. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.
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  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate.
  • BLDpharm. 957120-49-9|(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid.
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Application Notes for the Synthetic Intermediate: (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and organic synthesis, boronic acids are indispensable tools for the construction of complex molecular architectures.[1][2] Their stability, low toxicity, and versatile reactivity make them premier building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, especially for the synthesis of biaryl and heteroaryl motifs that are prevalent in a vast number of biologically active compounds.[3][4]

(3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS No. 957120-59-1) is a trifunctional reagent of significant interest. Its structure incorporates three key features that medicinal chemists can strategically exploit:

  • The Boronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond with a variety of aryl or heteroaryl halides and triflates.

  • The Chloro Substituent: An electron-withdrawing group that modifies the electronic properties of the phenyl ring and can serve as a secondary reaction site for further functionalization under different coupling conditions.

  • The Diethylcarbamoyl Group: A stable amide functionality that provides a point for hydrogen bonding and can influence the pharmacokinetic properties of the final molecule, such as solubility and metabolic stability.

This combination makes this compound a valuable intermediate in the synthesis of novel therapeutic agents, including progesterone receptor modulators and other complex drug candidates.[3][5][6] These application notes provide a detailed guide to its properties, safe handling, and a validated protocol for its use in a representative Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for successful and reproducible experimentation.

PropertyValueSource
CAS Number 957120-59-1[7]
Molecular Formula C₁₁H₁₅BClNO₃[7]
Molecular Weight 255.51 g/mol [7]
Appearance Typically a white to off-white solidGeneral Knowledge
Storage Store at 2-8°C under an inert atmosphereGeneral Supplier Data

Safety and Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Boronic acids can be irritating to the eyes, skin, and respiratory tract. In case of contact, rinse the affected area thoroughly with water.

  • Review the Safety Data Sheet (SDS) provided by the supplier before use.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the synthesis of biaryl structures via the Suzuki-Miyaura reaction. This reaction is foundational in constructing the core scaffolds of many modern pharmaceuticals.[4][8]

Mechanistic Rationale

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide partner (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide. This is often the rate-determining step. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, which facilitates the transfer.

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the new biaryl C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Amide

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product. This procedure is adapted from general methods used in the synthesis of complex molecules for therapeutic applications.[5][9][10]

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution, for workup)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Workflow

protocol_workflow start Setup Reaction Vessel (Flask, Stir Bar) add_solids Add Solids: - Boronic Acid - Aryl Bromide - K₂CO₃ - Pd(dppf)Cl₂ start->add_solids inert_atm Evacuate and Backfill with Inert Gas (N₂ or Ar) (3 cycles) add_solids->inert_atm add_solvents Add Degassed Solvents: - 1,4-Dioxane - Water inert_atm->add_solvents heat Heat Reaction Mixture (e.g., 80-100 °C) with Vigorous Stirring add_solvents->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 256 mg, 1.0 mmol, 1.0 eq), the aryl bromide (1.2 mmol, 1.2 eq), potassium carbonate (415 mg, 3.0 mmol, 3.0 eq), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 0.03 eq).

    • Causality: Using a flame-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and potential protodeboronation (hydrolysis) of the boronic acid.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Causality: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote unwanted side reactions like the homocoupling of the boronic acid.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio (typically 3:1 to 5:1 organic:aqueous) is critical for dissolving the reagents and facilitating the reaction.

    • Causality: Dioxane is a common solvent that effectively solubilizes both the organic reagents and the palladium complex. The addition of water is often necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Vigorous stirring is essential in this biphasic system to ensure adequate mixing and mass transfer between the organic and aqueous phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a highly functionalized and versatile synthetic intermediate. Its utility, primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl amides. The protocol and insights provided herein are designed to enable researchers in drug development and organic synthesis to effectively utilize this valuable building block in their synthetic campaigns, paving the way for the discovery of novel chemical entities with therapeutic potential.

References

  • Source: Google Patents (WO2010032200A1)
  • Title: 1. wo2010032200 - amide compounds useful in therapy Source: WIPO Patentscope URL: [Link]

  • Title: WO 2010/032200 A1 Source: Common Organic Chemistry URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes Source: ResearchGate URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: National Institutes of Health URL: [Link]

  • Title: The Suzuki-Miyaura reaction after the Nobel prize Source: University of Alicante URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid Source: MySkinRecipes URL: [Link]

  • Source: Google Patents (EP2468701A1)
  • Source: Google Patents (US6576789B1)
  • Source: Google Patents (JP2002047292A)
  • Source: Google Patents (CN106946915A)
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds.[3] Among the vast array of available building blocks, substituted phenylboronic acids are of particular importance due to their stability, low toxicity, and high functional group tolerance.[3]

This compound (CAS No: 957120-59-1) is a key building block in medicinal chemistry. Its trifunctional nature, featuring a boronic acid for cross-coupling, a chloro substituent, and a diethylcarbamoyl group, allows for the precise introduction of a versatile pharmacophore into target molecules. This reagent is particularly valuable in the synthesis of biaryl structures, which are common motifs in drug candidates for indications such as cancer and inflammatory diseases. The chloro and diethylcarbamoyl moieties can serve as handles for further functionalization or as key interacting groups with biological targets.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are designed to be a robust starting point for researchers, offering insights into reaction setup, optimization, and the underlying mechanistic principles.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use.

PropertyValue
CAS Number 957120-59-1
Molecular Formula C₁₁H₁₅BClNO₃
Molecular Weight 255.51 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dioxane, THF, and DMF.
Storage Store in a cool, dry place under an inert atmosphere.

I. The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it stands as one of the most widely used methods for the construction of C(sp²)-C(sp²) bonds. The reaction is renowned for its mild conditions, broad substrate scope, and the commercial availability of a vast library of boronic acids.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure described in patent WO2011042398A1 for the synthesis of a biaryl compound.

Materials:

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
This compound957120-59-1255.51281 mg1.1
4-Bromoanisole104-92-7187.04187 mg1.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.99212 mg2.0
Toluene108-88-3-4 mL-
Ethanol (EtOH)64-17-5-1 mL-
Water (H₂O)7732-18-5-1 mL-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (281 mg, 1.1 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask under the inert atmosphere.

  • Add the degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

II. The Heck Reaction: A Versatile Tool for Olefin Arylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] While traditionally employing aryl halides, the use of arylboronic acids in oxidative Heck-type reactions has gained significant traction as a milder and more environmentally benign alternative.[5][6]

Mechanistic Insights

The catalytic cycle for the oxidative Heck reaction with an arylboronic acid involves the following key transformations:

  • Transmetalation: The aryl group is transferred from the boronic acid to a Pd(II) species.

  • Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, forming the arylated alkene product and a palladium hydride species.

  • Reductive Elimination and Reoxidation: The palladium hydride species undergoes reductive elimination to form HX and Pd(0). An oxidant is then required to regenerate the active Pd(II) catalyst.

Heck_Reaction_Cycle Pd(II)X2 Pd(II)X2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)X2->Ar-Pd(II)-X Transmetalation Alkene Complex [Ar-Pd(II)-X(Alkene)] Ar-Pd(II)-X->Alkene Complex Coordination Insertion Product R-CH(Ar)-CH2-Pd(II)-X Alkene Complex->Insertion Product Migratory Insertion H-Pd(II)-X H-Pd(II)-X Insertion Product->H-Pd(II)-X β-Hydride Elimination Arylated Alkene Arylated Alkene Insertion Product->Arylated Alkene H-Pd(II)-X->Pd(II)X2 Reductive Elimination & Reoxidation Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-X Alkene Alkene Alkene->Alkene Complex Oxidant Oxidant Oxidant->H-Pd(II)-X

Figure 2: Generalized catalytic cycle for the oxidative Heck reaction with an arylboronic acid.

Detailed Protocol: Oxidative Heck Coupling of this compound with an Alkene

This protocol is based on general procedures for the oxidative Heck coupling of electron-deficient arylboronic acids with electron-rich olefins.[4][5]

Materials:

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
This compound957120-59-1255.51256 mg1.0
n-Butyl vinyl ether111-34-2100.16120 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5011 mg0.05
1,4-Benzoquinone106-51-4108.09130 mg1.2
Acetonitrile (MeCN)75-05-8-5 mL-

Procedure:

  • To a screw-cap vial equipped with a magnetic stir bar, add this compound (256 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and 1,4-benzoquinone (130 mg, 1.2 mmol).

  • Add acetonitrile (5 mL) followed by n-butyl vinyl ether (120 mg, 1.2 mmol).

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired arylated alkene.

III. The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] Copper-free variations have also been developed to circumvent issues associated with the copper co-catalyst.[7] The reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.

Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki-Miyaura and Heck reactions, this cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex.

In copper-free Sonogashira reactions, the alkyne is thought to coordinate directly to the palladium center, followed by deprotonation by the base to form a palladium acetylide intermediate.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Figure 3: Simplified representation of the interconnected catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a representative procedure for the copper-free Sonogashira coupling of an arylboronic acid with a terminal alkyne, adapted from established methodologies.

Materials:

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
This compound957120-59-1255.51256 mg1.0
Phenylacetylene536-74-3102.13123 mg1.2
PdCl₂(PPh₃)₂13965-03-2701.9035 mg0.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.82652 mg2.0
N,N-Dimethylformamide (DMF)68-12-2-5 mL-

Procedure:

  • In a Schlenk tube, combine this compound (256 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF (5 mL) and phenylacetylene (123 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and use of a robust inert gas setup.
Inappropriate base or solventScreen a variety of bases (e.g., K₃PO₄, CsF) and solvents (e.g., dioxane, THF).
Formation of byproducts Homocoupling of the boronic acidLower the reaction temperature; use a less concentrated solution.
ProtodeborylationUse anhydrous solvents and ensure the base is not excessively strong.
Poor reproducibility Inconsistent quality of reagentsUse high-purity reagents and solvents.
Variations in reaction setupStandardize the experimental procedure, including heating and stirring rates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira reactions provide powerful and reliable methods for its incorporation into a wide range of scaffolds. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ this important reagent in their synthetic endeavors. Further optimization of the reaction conditions may be necessary depending on the specific coupling partners and desired outcomes.

References

  • Chen, M., et al. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 130(42), 13848-13849.
  • Chemist, G. (2023). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4).
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Rossi, R., et al. (2004). The Sonogashira reaction in pharmaceutical and fine chemical production. Organic Process Research & Development, 8(4), 556-565.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Yadav, J. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588.
  • WO2011042398A1 - Novel 1,2,4-oxadiazole derivatives as S1P1/EDG1 receptor agonists - Google Patents. (n.d.).
  • Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 14:12, January 5, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds from (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Scaffolds and the Power of Suzuki-Miyaura Coupling

Biaryl structures are a cornerstone in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Their prevalence in drug molecules is particularly noteworthy, with the biaryl motif being a key feature in a wide range of therapeutic agents.[2][3] The controlled synthesis of these compounds is therefore of paramount importance in drug discovery and development.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This Nobel Prize-winning reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.

This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid as a key building block. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the characterization of the resulting products.

Featured Reagent: this compound

This compound is a valuable synthetic intermediate, particularly for the construction of complex biaryl structures. The presence of the chloro and diethylcarbamoyl groups on the phenyl ring introduces electronic and steric features that can be strategically utilized in the design of novel compounds with specific biological activities or material properties. The boronic acid functionality serves as a handle for the key Suzuki-Miyaura coupling reaction.

Synthesis of this compound:

  • Starting Material: The synthesis would likely commence with a readily available 3,5-disubstituted benzene derivative, such as 3-chloro-5-bromobenzoic acid.

  • Amidation: The carboxylic acid would be converted to the corresponding N,N-diethylamide. This is typically achieved by first activating the carboxylic acid (e.g., conversion to the acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with diethylamine.

  • Borylation: The crucial carbon-boron bond formation is most commonly achieved through a metal-halogen exchange followed by quenching with a trialkyl borate. For instance, the aryl bromide can be treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C) to generate an aryllithium species. This is then reacted with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[4]

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[5] A simplified representation of the catalytic cycle is provided below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Parameters for Optimization:

  • Palladium Catalyst: A variety of palladium sources can be used, with Pd(OAc)₂ and Pd(PPh₃)₄ being common choices. The active catalyst is a Pd(0) species, which is often generated in situ.

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction, especially with challenging substrates like aryl chlorides. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.

  • Base: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The aqueous phase is often necessary for dissolving the inorganic base.

Experimental Protocol: Synthesis of a Representative Biaryl Compound

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound957120-59-1255.511.21.2
4-Bromoanisole104-92-7187.041.01.0
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tricyclohexylphosphine (PCy₃)2622-14-2280.420.040.04
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Toluene108-88-392.145 mL-
Water (degassed)7732-18-518.021 mL-

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

Figure 2: Experimental Workflow for Biaryl Synthesis.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Palladium(II) Acetate (0.02 mmol), Tricyclohexylphosphine (0.04 mmol), and Potassium Carbonate (2.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • To the flask, add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add 10 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[6]

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Characterization Data for 3'-Chloro-5'-(diethylcarbamoyl)-4-methoxy-1,1'-biphenyl:

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on both phenyl rings. The methoxy group should appear as a singlet around δ 3.8 ppm. The ethyl groups of the diethylcarbamoyl moiety will show characteristic triplet and quartet signals in the aliphatic region.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for all unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage and the carbonyl carbon of the amide.

  • Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.

Safety Precautions

  • Boronic Acids: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation and skin contact. After use, palladium-containing residues should be collected and disposed of as hazardous waste.[8][9][10]

  • Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of biaryl compounds from this compound. The protocol detailed in this application note serves as a solid foundation for researchers to synthesize a diverse range of biaryl structures. By carefully selecting and optimizing the reaction parameters, including the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. These biaryl compounds can then be further elaborated, making this methodology a valuable tool in the pursuit of novel therapeutics and advanced materials.

References

  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773–30783. Available at: [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773–30783. Available at: [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. Available at: [Link]

  • Deng, Y., et al. (2009). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 74(15), 5738–5741. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid. Available at: [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available at: [Link]

  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-methoxybenzaldehyde. Available at: [Link]

  • Chemspace. (n.d.). [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 2-ethoxybenzoate. Available at: [Link]

Sources

Application Notes and Protocols for Coupling Reactions with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Arylboronic Acids in Modern Synthesis

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the foundational grammar of modern organic synthesis. For researchers in pharmaceutical development and materials science, the ability to efficiently and selectively forge these bonds is paramount to creating novel molecular architectures with desired functions. Arylboronic acids and their derivatives have emerged as exceptionally versatile and indispensable building blocks in this endeavor.[1] Their stability, low toxicity, and broad functional group tolerance have established them as preferred coupling partners in a variety of powerful catalytic reactions.

This guide provides an in-depth exploration of the experimental setup for two of the most significant transformations involving substituted arylboronic acids: the palladium-catalyzed Suzuki-Miyaura reaction for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation. More than a simple recitation of steps, this document elucidates the mechanistic reasoning behind procedural choices, offering researchers the knowledge to not only replicate but also rationally optimize these critical reactions.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most robust and widely used methods for synthesizing biaryls, styrenes, and polyolefins.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[4] The reaction forges a new single bond between a carbon atom from the organoboron species and a carbon atom from an organohalide or pseudohalide.

The Engine of the Reaction: Mechanistic Causality

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a square planar Pd(II) complex. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand and the nature of the halide (I > Br > OTf >> Cl).[4][5]

  • Transmetalation: This is the pivotal step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[2][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][4] Bulky, electron-rich ligands on the palladium center promote this final step.[9]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_R1X R¹-Pd(II)L₂-X Pd0->PdII_R1X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1X->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² R1X R¹-X (Aryl Halide) Boronate [R²B(OH)₃]⁻ (Activated Boronate) Base Base (e.g., K₂CO₃) BoronicAcid R²B(OH)₂

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Component Selection and Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components. The following table summarizes key choices and the reasoning behind them.

ComponentCommon ExamplesRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable but require in situ reduction to the active Pd(0) state, which can be achieved by phosphine ligands or other reagents in the mixture.[10]
Ligands Monodentate: PPh₃, P(t-Bu)₃Bidentate: dppfBiarylphosphines: SPhos, XPhosLigands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky ligands (e.g., Buchwald's biarylphosphines) accelerate both oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and sterically hindered substrates.[4][9][11]
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Fluorides: KFThe base is critical for activating the boronic acid for transmetalation.[8] K₃PO₄ is a strong, non-nucleophilic base effective for many systems. Cs₂CO₃ is stronger and often used for challenging couplings. KF is a milder option, particularly useful when base-sensitive functional groups (e.g., esters) are present.[7][12]
Solvent System Toluene, 1,4-Dioxane, THF, DMFAprotic organic solvents are standard. Often, a small amount of water is added as a co-solvent to help dissolve the inorganic base and facilitate the formation of the active boronate species.[4] For substrates with poor solubility, DMF or other polar aprotic solvents may be necessary.[13]
Boron Reagent Arylboronic Acids (ArB(OH)₂)Arylboronate Esters (e.g., ArB(pin))Boronic acids are the most common, but can undergo protodeboronation or form boroxine anhydrides upon storage. Pinacol (pin) esters are more stable, less prone to homocoupling, and often easier to purify, though they may react more slowly.[4][14]
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline. Specific substrate combinations may require optimization of catalyst, ligand, base, solvent, and temperature.

Materials:

  • Aryl Halide (1.0 equiv)

  • Substituted Arylboronic Acid or Ester (1.1–1.5 equiv)

  • Palladium Precatalyst (e.g., PdCl₂(dppf), 1–3 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing (Optional but Recommended): Sparge the resulting slurry with the inert gas for 10-15 minutes to ensure the solvent is fully degassed.[16]

  • Catalyst Addition: Briefly remove the septum/cap under a strong positive flow of inert gas and add the palladium precatalyst (e.g., PdCl₂(dppf), 0.02 equiv). For air-sensitive ligands, the catalyst and ligand should be added at step 1.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80–110 °C). Stir vigorously overnight (12–24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS. Check for consumption of the limiting reagent (typically the aryl halide).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient).

Part 2: The Chan-Lam C-N/C-O Coupling Reaction

Published nearly simultaneously by Dominic Chan, David Evans, and Patrick Lam, this reaction provides a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination for forming aryl-amine and aryl-ether bonds.[17] The Chan-Lam coupling is unique in its use of copper catalysts and its ability to proceed under mild conditions, often open to the air.[18][19]

A Distinctive Mechanism: The Role of Copper and Oxygen

The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Suzuki reaction, but a plausible catalytic cycle involves copper cycling between Cu(I), Cu(II), and Cu(III) oxidation states.[17][20]

  • Transmetalation: The arylboronic acid transmetalates its aryl group to a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-Cu(II) species.

  • Coordination: The nucleophile (amine or alcohol, N-H or O-H) coordinates to the copper center.

  • Oxidation/Reductive Elimination: The resulting complex can undergo oxidation (often by atmospheric O₂) to a transient Cu(III) intermediate.[19] This high-valent species then undergoes rapid reductive elimination to form the C-N or C-O bond and a Cu(I) species.[18]

  • Reoxidation: The Cu(I) is reoxidized back to the active Cu(II) state by an oxidant (typically O₂ from the air), completing the catalytic cycle.[18][19]

Chan_Lam_Cycle Figure 2: Plausible Catalytic Cycle for Chan-Lam Coupling CuII Cu(II)X₂ ArCuII Ar-Cu(II)-X CuII->ArCuII  Transmetalation ArCuII_Nu Ar-Cu(II)-NuH (X) ArCuII->ArCuII_Nu  Coordination ArCuIII_Nu Ar-Cu(III)-Nu (X)₂ ArCuII_Nu->ArCuIII_Nu  Oxidation CuI Cu(I)X ArCuIII_Nu->CuI  Reductive Elimination Product Ar-NHR or Ar-OR CuI->CuII  Reoxidation H2O H₂O ArBOH2 ArB(OH)₂ NuH R-NH₂ or R-OH O2 O₂ (Air)

Caption: Figure 2: Plausible Catalytic Cycle for Chan-Lam Coupling

Component Selection and Rationale
ComponentCommon ExamplesRationale & Expert Insights
Copper Source Cu(OAc)₂, CuCl, Cu₂OCopper(II) acetate is the most common and versatile catalyst.[18] Both stoichiometric and catalytic amounts can be used. Catalytic reactions rely on an oxidant to regenerate the active species.[21]
Ligand/Additive Pyridine, DMAP, TEMPOMany Chan-Lam couplings proceed without an added ligand. However, for less reactive substrates, a nitrogen-based ligand like pyridine can accelerate the reaction by stabilizing the copper intermediates.[17]
Base Pyridine, Triethylamine (Et₃N)A mild, non-nucleophilic base is sometimes required to deprotonate the nucleophile (especially for less acidic alcohols or secondary amines) or to act as a ligand.[22]
Oxidant O₂ (Air), TEMPOFor catalytic reactions, an oxidant is necessary. In most cases, simply running the reaction open to the atmosphere is sufficient, making the procedure experimentally simple.[18][19]
Solvent Dichloromethane (DCM), Methanol (MeOH), TolueneThe choice of solvent depends on substrate solubility. DCM is a common starting point. Protic solvents like methanol can also be effective.[23][24]
Detailed Experimental Protocol: General Procedure for Chan-Lam Amination

This protocol describes a typical catalytic C-N coupling. Stoichiometric copper or specific substrates may require adjustments.

Materials:

  • Amine (1.0 equiv)

  • Substituted Arylboronic Acid (1.5–2.0 equiv)

  • Copper Catalyst (e.g., Cu(OAc)₂, 10 mol%)

  • Base/Ligand (e.g., Pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), arylboronic acid (1.5 equiv), and the copper catalyst (0.1 equiv).

  • Solvent and Base Addition: Add the solvent (e.g., DCM, to ~0.2 M) followed by the base (e.g., Pyridine, 2.0 equiv).

  • Reaction: Leave the flask open to the atmosphere (or fit with a balloon of air/oxygen) and stir vigorously at room temperature for 24–48 hours. Gentle heating (40–50 °C) may be required for less reactive substrates.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the amine.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the copper salts, washing the pad with additional solvent.

    • Concentrate the filtrate in vacuo.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with aqueous ammonium chloride solution to remove any remaining copper, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Integrated Experimental Workflow & Troubleshooting

A successful coupling reaction relies on a systematic and logical workflow from preparation to analysis.

Workflow Figure 3: General Experimental Workflow cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Analysis reagents Reagent Quality Check (Purity of Boronic Acid) setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Flame-Dry Glassware (Suzuki) glassware->setup solvent Degas Solvents (Suzuki) solvent->setup run Heating & Stirring setup->run monitor Reaction Monitoring (TLC, LC-MS) run->monitor monitor->run Continue workup Aqueous Work-up monitor->workup Complete purify Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze

Sources

Flow Chemistry Applications for Suzuki-Miyaura Coupling: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Traditionally performed under batch conditions, this Nobel Prize-winning reaction has been propelled into a new era of efficiency, safety, and scalability through the adoption of continuous flow chemistry.[5][6][7]

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over conventional batch processing.[4][7] These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and the ability to safely handle hazardous intermediates and reactions at elevated temperatures and pressures.[1][7][8] For the Suzuki-Miyaura coupling, this translates to accelerated reaction times, improved yields, enhanced selectivity, and a streamlined path from laboratory-scale discovery to industrial-scale production.[2][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of flow chemistry to Suzuki-Miyaura coupling reactions with boronic acids. We will delve into the mechanistic underpinnings, practical experimental setups, detailed protocols, and the critical considerations for catalyst selection and reaction optimization.

The Synergy of Suzuki Coupling and Flow Chemistry: A Mechanistic Perspective

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1][5][9] Flow chemistry provides an ideal environment to precisely control and optimize each of these steps.

The enhanced thermal management in flow reactors allows for rapid heating to optimal temperatures, significantly accelerating the reaction kinetics.[8] This is particularly advantageous for less reactive aryl chlorides, which often require high temperatures for efficient coupling.[1] Furthermore, the continuous nature of flow systems allows for the seamless integration of multi-step sequences, such as in-line boronic acid synthesis followed immediately by Suzuki coupling, minimizing the handling of unstable intermediates.[10]

Visualizing the Flow Chemistry Workflow for Suzuki Coupling

The following diagram illustrates a typical experimental setup for a Suzuki-Miyaura coupling reaction in a continuous flow system.

Suzuki_Flow_Workflow General Workflow for Continuous Flow Suzuki-Miyaura Coupling cluster_reagents Reagent Delivery cluster_system Flow System cluster_analysis Collection & Analysis ArylHalide Aryl Halide & Solvent PumpA Pump A ArylHalide->PumpA BoronicAcid Boronic Acid, Base & Solvent PumpB Pump B BoronicAcid->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor (Packed-Bed or Coil) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis In-line/Off-line Analysis (e.g., HPLC, LC-MS) Collection->Analysis caption A simplified schematic of a two-pump continuous flow setup.

Caption: A simplified schematic of a two-pump continuous flow setup.

Catalyst Selection: The Heart of the Reaction

The choice of catalyst is paramount for a successful Suzuki-Miyaura coupling in flow. Both homogeneous and heterogeneous palladium catalysts have been effectively employed, each with distinct advantages and considerations.

Homogeneous Catalysts: These catalysts, typically palladium complexes with phosphine ligands, offer high activity and are well-understood from batch chemistry. However, their use in flow systems can be complicated by catalyst leaching and the need for downstream purification to remove residual palladium.[2]

Heterogeneous Catalysts: Immobilized palladium catalysts, where the active metal is supported on a solid matrix such as silica, polymers, or carbon, are highly advantageous for flow chemistry.[11][12][13] They offer simplified product purification, as the catalyst is retained within the reactor, and can often be reused for extended periods, improving process economics.[12] Packed-bed reactors are commonly used with heterogeneous catalysts, allowing the reaction mixture to flow through a stationary bed of the catalyst.[11][13][14]

Recent advancements have focused on developing highly active and stable heterogeneous catalysts specifically for flow applications, including polymer-supported palladium complexes and palladium nanoparticles encapsulated in various materials.[13][15][16]

Application Note: General Protocol for a Flow Suzuki-Miyaura Coupling

This protocol provides a general methodology for performing a Suzuki-Miyaura coupling reaction using a packed-bed reactor with a heterogeneous palladium catalyst.

1. Reagent Preparation:

  • Solution A (Aryl Halide): Dissolve the aryl halide (1.0 eq.) in a suitable degassed solvent (e.g., 1,4-dioxane, THF, or a mixture with water).[2]

  • Solution B (Boronic Acid and Base): In a separate vessel, dissolve the boronic acid (1.1 - 1.5 eq.) and a base (e.g., K₂CO₃, K₃PO₄, or an organic base like DIPEA) in a degassed solvent or solvent mixture.[2][12] The choice of base and its concentration is critical and should be optimized for the specific substrates.

2. System Setup and Priming:

  • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

  • Pack a column with the chosen heterogeneous palladium catalyst. The amount of catalyst will depend on the desired production rate and the catalyst's activity.

  • Prime the pumps and lines with the reaction solvent to remove any air from the system.

3. Reaction Execution:

  • Set the desired temperature for the reactor. This can range from ambient temperature to over 150°C, depending on the reactivity of the substrates and the stability of the catalyst.[8][12]

  • Set the flow rates for Pump A and Pump B to achieve the desired residence time in the reactor. The residence time is the average time the reagents spend in the heated zone of the reactor and is a critical parameter for optimization.

  • Begin pumping Solution A and Solution B into the system. The two streams will converge in the T-mixer before entering the heated reactor.

  • Use a back pressure regulator to maintain a constant pressure within the system, which can prevent solvent boiling at elevated temperatures and improve reaction consistency.[14]

4. Product Collection and Analysis:

  • Allow the system to reach a steady state before collecting the product.

  • Collect the reaction output and analyze the conversion and purity using standard analytical techniques such as HPLC or LC-MS.[14][15]

5. System Shutdown:

  • Once the reaction is complete, flush the system with clean solvent to remove any remaining reagents and products.

Data Presentation: Batch vs. Flow Chemistry for Suzuki Coupling

The following table summarizes a comparison of typical reaction parameters and outcomes for a generic Suzuki-Miyaura coupling performed under both batch and continuous flow conditions.

ParameterBatch ChemistryFlow ChemistryAdvantages of Flow
Reaction Time Several hours to overnightMinutes to a few hoursSignificant reduction in reaction time, leading to higher throughput.[5]
Temperature Typically reflux temperature of the solventCan be precisely controlled and superheated safelyImproved reaction rates and ability to use less reactive substrates.[8]
Mixing Dependent on stirring speed and vessel geometryEfficient and rapid mixing at the micro-scaleEnhanced reaction kinetics and reproducibility.[5]
Heat Transfer Inefficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratioImproved safety and prevention of side reactions.[7]
Scalability Challenging, often requires re-optimizationStraightforward by running the system for longer or using parallel reactorsFaster transition from lab to production scale.[2][5]
Safety Handling of large volumes of reagents and solventsSmall reactor volumes, better containmentReduced risk associated with hazardous materials and exothermic reactions.[6]
Catalyst Loading Often higher to ensure complete conversionCan often be reduced due to higher efficiencyLower cost and reduced palladium contamination in the product.
Product Purity May require extensive purificationOften cleaner reaction profilesSimplified workup and purification.[12]

Troubleshooting and Optimization

While flow chemistry offers numerous benefits, successful implementation requires careful consideration of several factors.

  • Clogging: Precipitation of reagents, products, or byproducts can lead to clogging of the reactor. This can often be mitigated by careful solvent selection, adjusting concentrations, or using a reactor with a larger diameter.[2][16]

  • Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to leaching of the active metal or fouling of the catalyst surface. Monitoring catalyst performance and having a strategy for catalyst replacement or regeneration is important for long-term continuous operation.[15]

  • Optimization of Parameters: The interplay between temperature, residence time, pressure, and reagent stoichiometry is crucial. A design of experiments (DoE) approach can be highly effective for rapidly identifying the optimal reaction conditions.[5]

Conclusion: The Future of Suzuki Coupling is in Flow

The application of continuous flow chemistry to the Suzuki-Miyaura coupling represents a significant advancement in the field of organic synthesis. The enhanced control, efficiency, and safety offered by this technology are driving its adoption in both academic research and industrial manufacturing. For researchers and drug development professionals, mastering the principles and practicalities of flow chemistry for this pivotal reaction will be key to accelerating innovation and bringing new molecules to fruition.

References

  • A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering.
  • Continuous‐flow cross‐coupling reaction with (a) homogeneous and (b) heterogeneous Pd catalysts.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. [Link]

  • Continuous Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. ACS Publications. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]

  • Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Vapourtec Ltd. [Link]

  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. ACS Publications. [Link]

  • Continuous Ligand-Free Suzuki-Miyaura Cross- Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. DOI. [Link]

  • Flow coupling reaction system using solid catalysts. RIKEN Center for Sustainable Resource Science. [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. [Link]

  • Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. RSC Publishing. [Link]

  • Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes. PubMed. [Link]

  • Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Semantic Scholar. [Link]

  • Suzuki Coupling in Flow Reactors. Wordpress. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications. [Link]

Sources

Application Notes & Protocols: Design and Utilization of Fluorescent Chemosensors Incorporating Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Boronic Acids in Fluorescent Sensing

Fluorescent chemosensors have emerged as indispensable tools in biological and chemical sciences, offering high sensitivity and spatiotemporal resolution for the detection of a wide array of analytes. Within this field, derivatives of boronic acid have garnered significant attention as versatile recognition motifs.[1][2][3] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols makes them exceptionally well-suited for the detection of saccharides, a class of biomolecules notoriously difficult to target with high specificity.[1][4][5] This interaction forms the basis for a wide range of fluorescent sensors that can detect not only sugars but also other biologically important molecules such as catecholamines, reactive oxygen species (ROS), and certain ions.[6][7][8][9][10]

These application notes provide a comprehensive guide to the rational design, synthesis, and application of fluorescent chemosensors based on boronic acid. We will delve into the fundamental chemical principles, explore various sensor design strategies, and provide detailed protocols for their practical implementation.

Core Principles: The Chemistry of Boronic Acid-Based Recognition

The functionality of boronic acid-based sensors hinges on the reversible formation of cyclic esters with molecules containing cis-1,2- or cis-1,3-diol functionalities.[4][6][7] This reaction is a Lewis acid-base interaction where the electron-deficient boron atom acts as the Lewis acid.

The equilibrium between the boronic acid and the diol is pH-dependent. In its neutral, trigonal planar (sp²) form, the boronic acid has a relatively low affinity for diols. However, upon an increase in pH, the boronic acid can accept a hydroxide ion to form a more Lewis acidic, tetrahedral boronate anion (sp³).[2] This anionic form exhibits a much higher affinity for diols, leading to the formation of a stable cyclic boronate ester. This pH-dependent binding is a critical consideration in sensor design, as the optimal sensing performance is often achieved at a pH value close to the pKa of the boronic acid.[4]

The binding event itself can be transduced into a fluorescent signal through several well-established photophysical mechanisms, including Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][11][12] The choice of mechanism will dictate the overall design of the sensor, including the selection of the fluorophore and the linker connecting it to the boronic acid recognition unit.

Rational Design Strategies for Boronic Acid Chemosensors

The successful design of a boronic acid-based fluorescent sensor requires careful consideration of several key factors to achieve the desired selectivity, sensitivity, and response to the target analyte.

Fluorophore Selection:

The choice of fluorophore is paramount as it determines the optical properties of the sensor, including its excitation and emission wavelengths, quantum yield, and photostability. The fluorophore should possess a high fluorescence quantum yield to ensure a strong signal and be photochemically stable to allow for repeated measurements. Furthermore, its electronic properties must be amenable to modulation by the binding of the analyte to the boronic acid moiety. Commonly used fluorophores include anthracene, pyrene, and coumarin derivatives.[6]

Modulation of Boronic Acid pKa:

The pKa of the boronic acid group is a critical parameter that governs the pH range in which the sensor will be most effective. For biological applications, it is often desirable to have a sensor that functions optimally at physiological pH (around 7.4). The pKa of a phenylboronic acid can be tuned by introducing electron-withdrawing or electron-donating substituents on the aromatic ring. For instance, electron-withdrawing groups will lower the pKa, making the boronic acid more acidic and shifting its optimal binding pH to a lower value.[13]

Signal Transduction Mechanisms:

The interaction between the boronic acid and the analyte must be effectively translated into a change in the fluorescence signal. The most common mechanisms employed are:

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is positioned in close proximity to the fluorophore. In the absence of the analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore. Upon binding of a diol to the boronic acid, a dative bond can form between the nitrogen and the boron atom, which prevents the electron transfer and "turns on" the fluorescence.[1][5]

  • Internal Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The boronic acid moiety can act as a modulator of the electron-donating or -accepting strength of one of these groups. Analyte binding alters the electronic properties of the boronic acid, leading to a change in the ICT character and a corresponding shift in the fluorescence emission wavelength.[6][11]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. The efficiency of energy transfer between them is highly dependent on their proximity and orientation. A sensor can be designed where the binding of an analyte to the boronic acid induces a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and the ratio of donor to acceptor emission.[6][11][12]

Key Applications of Boronic Acid-Based Fluorescent Sensors

The versatility of boronic acid chemistry has led to the development of sensors for a wide range of important analytes.

Saccharide Detection:

The most prominent application of boronic acid-based sensors is in the detection of saccharides.[1][4][7] This is of particular importance for monitoring glucose levels in individuals with diabetes.[13][14] While monoboronic acids often show a higher affinity for fructose, diboronic acid sensors have been designed that exhibit improved selectivity for glucose by creating a binding pocket that complements the size and diol arrangement of the glucose molecule.[4][13][14]

Reactive Oxygen Species (ROS) Detection:

Boronic acids and their esters can also be utilized to detect reactive oxygen species, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[10][15] The mechanism for this detection is fundamentally different from diol binding. In this case, the ROS oxidizes the boronic acid or a boronate ester, leading to the release of a fluorescent phenol.[15][16] This irreversible reaction makes these probes "chemodosimeters" rather than "chemosensors." These probes are valuable tools for studying oxidative stress in biological systems.[15][17]

Bioconjugation and Other Applications:

Beyond small molecule sensing, boronic acids are increasingly being used in bioconjugation to link molecules to proteins and other biomacromolecules.[18][19][20][21] This has opened up new avenues for drug delivery, diagnostics, and the development of multifunctional probes. Additionally, boronic acid-based sensors have been developed for the detection of other biologically relevant molecules, including catecholamines and certain metal ions.[6][8][9][22]

Data Presentation

Sensor TypeAnalyteSensing MechanismTypical Δλ (nm) or Fold Change in IntensityReference
Monoboronic AcidFructosePET2-10 fold increase[6]
Diboronic AcidGlucosePET/ICT1.5-5 fold increase[4][14]
Boronate EsterHydrogen PeroxideOxidative Cleavage>10 fold increase[16][17]
Boronic AcidDopamineICTRed shift of 20-50 nm[10]

Experimental Protocols

Protocol 1: Synthesis of a Simple PET-based Boronic Acid Sensor

This protocol describes the synthesis of a simple anthracene-based fluorescent sensor for saccharides.

Materials:

  • 2-(Bromomethyl)phenylboronic acid pinacol ester

  • 9-(Aminomethyl)anthracene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1 equivalent of 9-(aminomethyl)anthracene and 1.1 equivalents of 2-(bromomethyl)phenylboronic acid pinacol ester in acetonitrile in a round-bottom flask.

  • Add 2 equivalents of potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Characterization of Sensor-Analyte Binding

This protocol outlines the procedure for determining the binding constant of the synthesized sensor with a target saccharide.

Materials:

  • Synthesized boronic acid sensor

  • Target saccharide (e.g., fructose or glucose)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of solutions of the target saccharide in the buffer at various concentrations.

  • In a cuvette, add a fixed concentration of the sensor to the buffer solution.

  • Record the fluorescence emission spectrum of the sensor solution.

  • Titrate the sensor solution with increasing concentrations of the saccharide stock solution, recording the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to determine the binding constant (Kₐ).

Visualizations

Sensing_Mechanism cluster_0 Analyte Recognition cluster_1 Signal Transduction (PET Example) Boronic_Acid Boronic Acid (sp2, low affinity) Boronate_Ester Cyclic Boronate Ester (sp3, high affinity) Boronic_Acid->Boronate_Ester + Diol, +OH- Diol cis-Diol Analyte (e.g., Saccharide) Diol->Boronate_Ester Boronate_Ester->Boronic_Acid - Diol, +H+ Fluorophore_Emitting Fluorophore (Emitting) 'ON' State Boronate_Ester->Fluorophore_Emitting Triggers Signal Change Fluorophore_Quenched Fluorophore (Quenched) 'OFF' State Fluorophore_Quenched->Fluorophore_Emitting Binding Event (N-B bond formation) Fluorophore_Emitting->Fluorophore_Quenched Analyte Dissociation

Caption: General mechanism of a boronic acid-based fluorescent sensor.

Experimental_Workflow Start Sensor Design Synthesis Chemical Synthesis of Sensor Molecule Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Photophysical Photophysical Studies (Absorbance, Emission) Characterization->Photophysical Binding_Studies Analyte Binding Titration Photophysical->Binding_Studies Data_Analysis Data Analysis (Binding Constant) Binding_Studies->Data_Analysis Application Application in Biological System Data_Analysis->Application

Caption: Workflow for the development and testing of a new sensor.

References

  • Gao, Y., Zhang, W., Wu, W., & Xu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(34), 19013-19033. [Link]

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  • Sikora, A., Zielonka, J., Lopez, M., Joseph, J., & Kalyanaraman, B. (2011). Boronate-based probes for biological oxidants: a novel class of molecular tools for redox biology. Frontiers in bioscience (Landmark edition), 16, 246–261. [Link]

  • Li, M., Li, D., Liu, S., Li, Y., & Li, H. (2017). Boronic acid-based sensors for small-molecule reactive species: A review. Analytica Chimica Acta, 981, 1-19. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses. Nature chemical biology, 7(8), 504–511. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910-1922. [Link]

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  • Ghosh, K., Nandi, S., & Majumdar, S. (2018). Selective and Sensitive Sensing of Hydrogen Peroxide by a Boronic Acid Functionalized Metal–Organic Framework and Its Application in Live-Cell Imaging. Inorganic Chemistry, 57(23), 14536–14544. [Link]

  • de la Escosura-Muñiz, A., & Merkoçi, A. (2012). Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. Trends in Analytical Chemistry, 31, 101-115. [Link]

  • Cooper, C. R., & James, T. D. (2001). Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. The Journal of organic chemistry, 66(14), 4894–4900. [Link]

  • Liu, L., Ma, X., Chang, Y. S., Guo, H., & Wang, W. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 12(10), 868. [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., Marken, F., Sakurai, K., Zhao, J., & James, T. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312–326. [Link]

  • Miller, M. K., Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic letters, 23(14), 5334–5338. [Link]

  • Miller, M. K., Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334-5338. [Link]

  • Kaufman, E. D., Neveu, Z. C., & Wang, B. (2021). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS omega, 6(39), 25301–25310. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Chen, L., & Liu, Y. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8448–8458. [Link]

  • Miller, M. K., Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic letters, 23(14), 5334–5338. [Link]

  • Bernardes, G. J. L., & Oliveira, B. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society reviews, 48(12), 3210–3229. [Link]

  • Gao, Y., Zhang, W., Wu, W., & Xu, Y. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(34), 19013-19033. [Link]

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 53(21), 8489-8511. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling yield with the challenging substrate, (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. Here, we will address common issues, provide troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Introduction: Understanding the Challenges

This compound presents a unique set of challenges in Suzuki coupling reactions due to its electronic and structural features. The presence of two electron-withdrawing groups (the chloro and diethylcarbamoyl substituents) on the phenylboronic acid ring significantly deactivates it towards transmetalation, a key step in the catalytic cycle. Furthermore, the amide functionality can potentially coordinate with the palladium catalyst, influencing its reactivity and stability. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low yields?

A1: Low yields with this substrate are often multifactorial. The primary culprits are typically:

  • Protodeboronation: The electron-deficient nature of the boronic acid makes it susceptible to the undesired cleavage of the C-B bond, especially under basic conditions.[1][2]

  • Slow Transmetalation: The electron-withdrawing groups reduce the nucleophilicity of the aryl group, hindering its transfer from boron to the palladium center.

  • Catalyst Inactivation: The amide group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. Additionally, the presence of oxygen can deactivate the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this demanding substrate.

Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[1] To mitigate this:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[1]

Q3: What are the key considerations for choosing a catalyst and ligand for this specific Suzuki coupling?

A3: Given the electron-deficient nature of the boronic acid, a highly active catalyst system is required.

  • Catalyst: Palladium(II) precatalysts such as Pd(OAc)₂ or palladium(0) sources like Pd₂(dba)₃ are common starting points.[3] However, for challenging substrates, more advanced palladacycle precatalysts (e.g., Buchwald precatalysts) can offer superior performance due to their high activity and stability.

  • Ligand: The ligand plays a crucial role in promoting the key steps of the catalytic cycle. For this system, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.[2] Examples include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines like P(t-Bu)₃.[3]

Q4: How does the choice of base impact the reaction, and what is the best option for my substrate?

A4: The base activates the boronic acid for transmetalation but can also promote protodeboronation.[4] Therefore, a careful balance is necessary.

  • Moderate vs. Strong Bases: While strong bases can accelerate transmetalation, they also increase the rate of protodeboronation. For this electron-deficient substrate, moderately strong inorganic bases such as K₃PO₄ or Cs₂CO₃ are often a good starting point.

  • Anhydrous Conditions: Using an anhydrous base is crucial to minimize water-mediated protodeboronation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling with this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Reaction check_reagents Step 1: Reagent Integrity Check - Boronic acid purity - Aryl halide purity - Catalyst/ligand activity - Solvent/base quality start->check_reagents check_reagents->start Reagents degraded check_conditions Step 2: Reaction Condition Optimization - Inert atmosphere? - Degassing thorough? - Correct temperature? check_reagents->check_conditions Reagents OK check_conditions->start Conditions flawed optimize_catalyst Step 3: Catalyst System Screening - Vary Pd source - Screen bulky, electron-rich ligands check_conditions->optimize_catalyst Conditions OK optimize_catalyst->start No improvement optimize_base Step 4: Base & Solvent Screening - Test different bases (K₃PO₄, Cs₂CO₃) - Evaluate solvent systems (e.g., Dioxane/H₂O, Toluene, 2-MeTHF) optimize_catalyst->optimize_base Improvement seen optimize_base->start No improvement success Improved Yield optimize_base->success Optimized

Caption: A stepwise approach to troubleshooting low-yield Suzuki coupling reactions.

Problem Potential Cause Recommended Solution
No or very low product formation Inactive catalyst or ligand.Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst system like a Buchwald G3 precatalyst.
Poor quality of boronic acid.Confirm the purity of this compound by NMR. Consider converting it to a more stable pinacol ester derivative if protodeboronation is suspected.
Insufficiently inert atmosphere.Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Significant protodeboronation observed Base is too strong or reaction conditions are too harsh.Switch to a milder base such as K₃PO₄ or CsF. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times.
Presence of water.Use anhydrous solvents and bases.
Formation of multiple side products Catalyst decomposition or side reactions.Screen different ligands to find one that promotes the desired coupling over side reactions. Bulky, electron-rich ligands are often effective.[2]
Reaction temperature is too high.Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Difficulty in purifying the final product Polarity of the product.The diethylcarbamoyl group increases the polarity of the product. Standard silica gel chromatography with a gradient elution of a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be effective.
Residual palladium.If the product is contaminated with palladium, consider a workup procedure that includes a wash with an aqueous solution of a scavenger like thiourea or passing the crude product through a pad of silica gel before column chromatography.
Recrystallization challenges.For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be attempted.[5]

Experimental Protocols

General Protocol for Suzuki Coupling Optimization

This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (0.5-5 mol%) and the ligand (1.0-10 mol%) in a small amount of the reaction solvent. Add this catalyst/ligand solution to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX Ar¹-X OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr [Ar²-B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr->Pd0 Product Ar¹-Ar² (Product) ArPdAr->Product RedElim Reductive Elimination ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000, 122, 4020-4028. (URL: [Link])

  • Protodeboronation - Wikipedia. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (URL: )
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in cross-coupling reactions involving substituted boronic acids. As Senior Application Scientists, we have compiled our field-proven insights and best practices to help you diagnose and resolve common issues, ensuring the success of your synthetic campaigns.

Part 1: Diagnosing the Root Cause of Low Conversion

The first step in troubleshooting is to correctly identify the potential source of the problem. Low conversion is a symptom, not a diagnosis. The underlying cause often falls into one of three categories: the integrity of your starting materials, the reaction conditions, or inherent substrate limitations.

Q1: My Suzuki-Miyaura reaction has stalled or yielded minimal product. Where do I even begin to troubleshoot?

A1: A systematic approach is crucial. Before diving into complex optimization, start with the most common and easily verifiable culprits. We recommend a tiered diagnostic workflow to efficiently pinpoint the issue.

First, verify the integrity of your starting materials, particularly the boronic acid, which is often the most sensitive component. Next, scrutinize your reaction setup for sources of oxygen or water, as these can deactivate the catalyst and promote side reactions. Finally, review your chosen reaction conditions (base, solvent, ligand, temperature) to ensure they are appropriate for the specific electronic and steric nature of your coupling partners.

Here is a logical workflow to guide your initial troubleshooting efforts:

G cluster_0 Phase 1: Initial Diagnostics cluster_1 Phase 2: Targeted Optimization cluster_2 Outcome start Low Conversion Observed check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_setup 2. Inspect Reaction Setup (Inert Atmosphere, Dry Solvents) check_reagents->check_setup check_conditions 3. Review Core Conditions (Base, Solvent, Temp) check_setup->check_conditions screen_base Screen Bases & Solvents check_conditions->screen_base Conditions Inadequate? screen_ligand Screen Ligands screen_base->screen_ligand screen_temp Adjust Temperature screen_ligand->screen_temp advanced Advanced Troubleshooting (Additives, Boron Reagent) screen_temp->advanced success High Conversion Achieved advanced->success

Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura coupling reactions.

Part 2: Boronic Acid Quality & Stability - The Usual Suspect

A significant portion of failed Suzuki-Miyaura couplings can be traced back to the boronic acid starting material. Boronic acids are susceptible to decomposition, which can deplete the active reagent and generate inhibitors.

Q2: I suspect my boronic acid has degraded. What are the common decomposition pathways and how can I detect them?

A2: The two most common decomposition pathways are protodeboronation and oxidation .

  • Protodeboronation: This is the formal replacement of the –B(OH)₂ group with a hydrogen atom. It is the most frequent cause of boronic acid consumption and can be promoted by moisture, heat, and acidic or basic conditions. The rate of protodeboronation is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) and ortho-substituents can significantly accelerate this process.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols. This process is often catalyzed by trace metal impurities and can be accelerated at higher temperatures.

You can assess the purity of your boronic acid using ¹H or ¹¹B NMR spectroscopy. The presence of the corresponding protodeboronated arene or phenol as a significant impurity is a clear sign of degradation. A broad, poorly resolved ¹H NMR spectrum can also indicate the presence of oligomeric boronic anhydrides (boroxines), which form upon dehydration. While often competent in coupling, their formation complicates accurate massing of the reagent.

G cluster_0 Decomposition Pathways BA Ar-B(OH)₂ (Substituted Boronic Acid) Proto Ar-H (Protodeboronation) BA->Proto H⁺ / H₂O Heat, Base Oxi Ar-OH (Oxidation) BA->Oxi [O] Trace Metals Boro (ArBO)₃ (Boroxine Formation) BA->Boro - H₂O (Dehydration)

Caption: Major decomposition pathways for substituted boronic acids.

Q3: How can I prevent boronic acid decomposition during storage and in my reaction?

A3: Proper handling and strategic reaction setup are key.

  • Storage: Store boronic acids, especially electron-deficient or sterically hindered ones, in a desiccator under an inert atmosphere (argon or nitrogen) and refrigerated if possible. Avoid storing them as solutions for extended periods.

  • Reaction Setup:

    • Use Anhydrous Solvents: Thoroughly dry your solvents to minimize water, which drives protodeboronation.

    • Degas Rigorously: Before adding the palladium catalyst, thoroughly degas the reaction mixture using methods like sparging with argon for 15-30 minutes or several freeze-pump-thaw cycles. This removes dissolved oxygen that can both oxidize the boronic acid and damage the catalyst.

    • Control the Base: While a base is necessary for the catalytic cycle, strong bases and high temperatures can accelerate decomposition. Add the base at room temperature just before heating the reaction. For particularly sensitive substrates, a slower addition of the base or the use of a milder base (e.g., K₃PO₄, Cs₂CO₃) can be beneficial.

Part 3: Optimizing Reaction Conditions for Difficult Substrates

If your starting materials are pure and your setup is sound, the next step is to tailor the reaction conditions to the specific demands of your substrates. The interplay between the base, solvent, and ligand is critical for navigating the catalytic cycle efficiently.

The Suzuki-Miyaura Catalytic Cycle: Where Things Go Wrong

The efficiency of the Suzuki-Miyaura coupling hinges on the smooth operation of three key steps: oxidative addition, transmetalation, and reductive elimination. Low conversion often results from a bottleneck in one of these steps.

G Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS + Ar¹-X PdII Ar¹-Pd(II)L₂-X OA_TS->PdII TM_TS Transmetalation PdII->TM_TS PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM_TS->PdII_Ar2 RE_TS Reductive Elimination PdII_Ar2->RE_TS RE_TS->Pd0 Catalyst Regeneration Product Ar¹-Ar² RE_TS->Product Boronate Ar²-B(OH)₃⁻ Boronate->TM_TS Critical Step! (Often Rate-Limiting) Base Base (e.g., OH⁻) BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate + Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting transmetalation as a common bottleneck.

Q4: My substrates are sterically hindered (e.g., ortho-substituted). Why is the reaction failing and how can I fix it?

A4: Steric hindrance poses a major challenge to several steps in the catalytic cycle.

  • Causality: Large ortho-substituents on either the aryl halide or the boronic acid can impede the oxidative addition and, more critically, the transmetalation step. The bulky groups prevent the coupling partners from approaching the palladium center closely enough for the aryl groups to be transferred effectively. This leads to a dramatic slowdown in the reaction rate.

  • Solution: The key is to use a palladium catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated 12- or 14-electron Pd(0) species that is more accessible for oxidative addition. Furthermore, their bulk can facilitate the final reductive elimination step.

    • Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type biaryl phosphine ligands are the industry standard for these challenging couplings.

    • Protocol: Start with a screening of 2-4 different bulky ligands (e.g., SPhos, XPhos) using a robust base like K₃PO₄ in a solvent system like Toluene/H₂O or 1,4-Dioxane/H₂O. Often, a slightly elevated temperature (90-110 °C) is required.

Q5: I'm using an electron-deficient boronic acid and seeing a lot of protodeboronation. What conditions should I use?

A5: Electron-deficient boronic acids are notoriously prone to protodeboronation, especially under strongly basic conditions.

  • Causality: The electron-withdrawing groups increase the acidity of the boronic acid, making the C-B bond more susceptible to cleavage by water or other protic sources.

  • Solution: The strategy is to accelerate the desired transmetalation step so it outcompetes the decomposition pathway.

    • Use a Milder Base: Switch from strong bases like NaOH or K₂CO₃ to milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃. Fluoride sources like CsF can also be effective.

    • Choose the Right Solvent: Aprotic polar solvents can be beneficial. For instance, using anhydrous DMF or DME can sometimes suppress protodeboronation compared to aqueous mixtures, although base solubility must be considered.

    • Consider Alternative Boron Reagents: If problems persist, switching to a more stable boron reagent is a powerful strategy. MIDA boronates or potassium trifluoroborates (Ar-BF₃K) are significantly more stable to protodeboronation and can be used under a wider range of conditions. They release the boronic acid slowly in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.

Table 1: Recommended Starting Conditions for Different Boronic Acid Types
Boronic Acid TypeCommon IssueRecommended BaseRecommended SolventRecommended Ligand Class
Electron-Rich Slow TransmetalationK₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OStandard (e.g., PPh₃) or Bulky
Electron-Deficient ProtodeboronationK₃PO₄, CsFAnhydrous Dioxane, TolueneElectron-Rich (e.g., SPhos)
Sterically Hindered Slow OA/TransmetalationK₃PO₄, K-t-BuOToluene, DioxaneBulky Biaryl (e.g., XPhos, RuPhos)
Heteroaromatic Decomposition, Catalyst PoisoningK₃PO₄, K₂CO₃Dioxane/H₂O, DMFBulky Biaryl or specific (e.g., SPhos)

Part 4: Key Experimental Protocols

Protocol 1: Quality Control of Boronic Acid by ¹H NMR

This protocol allows you to quickly assess the purity of your boronic acid and check for common impurities like the protodeboronated arene.

  • Sample Preparation: Accurately weigh ~5-10 mg of your boronic acid into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help solubilize both the boronic acid and potential boroxine oligomers.

  • Internal Standard (Optional but Recommended): Add a small, accurately weighed amount of an internal standard with a known, non-overlapping chemical shift (e.g., 1,3,5-trimethoxybenzene). This allows for quantitative assessment of purity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Integrate the peaks corresponding to your boronic acid.

    • Look for sharp signals in the aromatic region corresponding to the protodeboronated analog (Ar-H).

    • Look for signals corresponding to the phenol analog (Ar-OH).

    • A very broad water peak along with broadened aromatic signals may suggest the presence of boroxines.

    • Calculate the molar ratio of your boronic acid to the impurities to determine its purity. A purity of >95% is generally recommended for reliable results.

Protocol 2: General Screening of Reaction Conditions

This protocol uses a parallel reaction setup to efficiently screen different bases, solvents, or ligands.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add the aryl halide (1.0 equiv) and the boronic acid (1.2-1.5 equiv).

  • Catalyst/Ligand Addition: Prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%) in the chosen solvent. Add the appropriate volume of this stock solution to each vial.

  • Variable Addition:

    • Base Screen: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF; 2.0-3.0 equiv).

    • Solvent Screen: Use different anhydrous/degassed solvents for each vial (e.g., Toluene, Dioxane, DMF).

  • Degassing: Seal the vials and rigorously degas the mixtures by sparging with argon for 10-15 minutes.

  • Reaction: Place the array on a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 4-12 hours).

  • Analysis: After cooling, quench each reaction, and analyze the conversion and yield by a suitable method like LC-MS, GC-MS, or ¹H NMR with an internal standard. This will quickly identify the most promising conditions for scale-up.

References

  • Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: Edited by Dennis G. Hall, Wiley-VCH URL: [Link]

  • Title: Mechanisms of Protodeboronation Source: Accounts of Chemical Research URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling Source: Wikipedia URL: [Link]

  • Title: A Unified Mechanistic Picture of the Suzuki–Miyaura Cross-Coupling Reaction Source: Accounts of Chemical Research URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Syntheses URL: [Link]

Technical Support Center: Catalyst Selection for Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields with my sterically hindered boronic acid?

A1: Steric hindrance presents a significant challenge in Suzuki-Miyaura couplings, primarily by slowing down key steps in the catalytic cycle.[1][2] The bulky nature of ortho-substituted boronic acids and/or aryl halides can impede:

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step. Steric clash between the bulky substrates and the palladium complex can disfavor the formation of the necessary intermediate.[3][4]

  • Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be hindered. Bulky groups on the palladium intermediate can make it difficult for the two coupling partners to come into the required proximity for bond formation.[5][6]

  • Oxidative Addition: While less commonly the primary issue with boronic acids, steric bulk on the aryl halide can slow its initial reaction with the Pd(0) catalyst.[2]

These steric challenges often lead to side reactions, such as protodeboronation (loss of the boronic acid group) or catalyst decomposition, resulting in low yields.[7]

Q2: What is the first thing I should change in my reaction setup when dealing with a sterically hindered substrate?

A2: The most critical component to address is the ligand on your palladium catalyst. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[8] You need to switch to a bulkier, more electron-rich ligand.

Why? Bulky, electron-rich ligands promote the crucial steps of the catalytic cycle:

  • They stabilize the active Pd(0) species.[5]

  • Their electron-donating nature facilitates the oxidative addition of the aryl halide to the palladium center.[9]

  • The steric bulk of the ligand promotes reductive elimination, the final product-forming step.[5][9]

Q3: Which specific ligands are recommended for coupling sterically hindered boronic acids?

A3: Several classes of ligands have been specifically designed for challenging Suzuki-Miyaura couplings. The most successful are generally bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).

Ligand ClassSpecific ExamplesKey Advantages
Buchwald Biarylphosphines XPhos, SPhos, RuPhos, AntPhosHighly effective for a wide range of sterically hindered substrates.[1][10][11] They are commercially available and have a well-documented track record of success.
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-type catalystsStrong σ-donors that form very stable palladium complexes.[5][12] Excellent for coupling unreactive aryl chlorides.[13]
Other Bulky Phosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)Effective for a variety of challenging couplings, often at room temperature.[14]

For extremely hindered systems, such as those aiming for the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown excellent reactivity.[11][15]

Q4: Can the choice of base significantly impact the outcome of a sterically hindered coupling?

A4: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[14] For sterically hindered substrates, a stronger, non-aqueous base is often required.

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are frequently the bases of choice for difficult couplings.[1] They are strong enough to facilitate the formation of the reactive boronate species without causing significant side reactions.

  • In some cases, even stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly when using NHC ligands.[12]

  • It's important to use finely powdered bases to ensure maximum surface area and reactivity.

Q5: What are the best solvents for these challenging reactions?

A5: Anhydrous, aprotic polar solvents are generally preferred.

  • Dioxane and Toluene are common choices, often used at elevated temperatures to overcome the activation energy barrier of the reaction.[1][12]

  • The addition of a small amount of water can sometimes be beneficial, especially when using phosphate bases, as it can aid in dissolving the base and facilitating the formation of the active boronate species.[16] However, for highly sensitive substrates, strictly anhydrous conditions are recommended.

II. Troubleshooting Guide

This section provides a structured approach to problem-solving when your Suzuki-Miyaura coupling with a sterically hindered boronic acid is not performing as expected.

Problem 1: Low or No Conversion of Starting Materials

This is the most common issue and typically points to a problem with one of the key steps in the catalytic cycle.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low or no conversion.

Detailed Protocol: Optimizing a Failed Reaction

If your initial attempt with a standard catalyst like Pd(PPh₃)₄ has failed, follow this step-by-step optimization protocol.

Starting Point: Aryl Halide (1.0 equiv), Sterically Hindered Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), in Dioxane at 100 °C.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the bulky phosphine ligand (e.g., SPhos). Alternatively, use a pre-formed catalyst like SPhos Pd G2.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider incremental increases in temperature or the addition of a small amount of extra catalyst.

Problem 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction with unstable boronic acids, and the rate can be enhanced under harsh reaction conditions.

Causality and Solutions
  • Cause: Excess water or acidic impurities in the reaction mixture.

  • Solution:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents.

    • Use a Milder Base: If possible, try a weaker base like K₂CO₃, although this may reduce the rate of the desired coupling.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[17]

Problem 3: Formation of Homocoupled Byproducts

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) can occur, especially at high temperatures or if the transmetalation step is slow.

Causality and Solutions
  • Cause: The catalytic cycle is not proceeding efficiently, allowing for side reactions to occur. This can be due to an inappropriate ligand or base.

  • Solution:

    • Optimize the Ligand: Switch to a more effective bulky, electron-rich ligand to accelerate the desired cross-coupling pathway.

    • Lower the Temperature: If possible, run the reaction at a lower temperature. This may require a more active catalyst system.

    • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

III. Advanced Catalyst Systems and Reaction Mechanisms

The Role of Buchwald-Type Ligands

Buchwald-type biarylphosphine ligands are the cornerstone of modern Suzuki-Miyaura coupling. Their success stems from a unique combination of steric and electronic properties.

Caption: Influence of bulky ligands on the catalytic cycle.

The biaryl backbone of these ligands creates a bulky steric profile around the palladium center. This steric pressure facilitates the reductive elimination step, which is often slow for hindered substrates.[5][6] Furthermore, the electron-rich nature of the phosphine donor accelerates the initial oxidative addition of the aryl halide.[9]

N-Heterocyclic Carbene (NHC) Ligands

NHCs are powerful ligands for Suzuki-Miyaura couplings, particularly for unreactive aryl chlorides. They are strong σ-donors and form highly stable palladium complexes. The "flexible steric bulk" of some NHC ligands is crucial for their high catalytic activity with hindered substrates.[12]

When to consider NHCs:

  • When using sterically hindered aryl chlorides as coupling partners.

  • When other phosphine-based systems have failed.

  • For reactions requiring very high thermal stability.

IV. References

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Illinois Experts. [Link]

  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI. [Link]

  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. [Link]

  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. Google Patents.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

Sources

Technical Support Center: Purification of Products from (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals facing challenges in the purification of crude products derived from reactions involving (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. This reagent is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex biaryl amides.[1][2] However, the unique combination of a boronic acid, an electron-withdrawing chloro group, and a polar diethylcarbamoyl (amide) moiety presents specific purification hurdles. This document aims to provide a logical, experience-driven framework for overcoming these challenges.

Understanding the Common Impurity Profile

Effective purification begins with anticipating the likely byproducts and unreacted starting materials in your crude reaction mixture. For a typical Suzuki-Miyaura reaction, the primary impurities fall into several distinct categories.

Impurity CategoryStructure/DescriptionKey Properties & Purification Challenge
Unreacted Boronic Acid This compound and its boroxine trimer.Acidic and polar. Can co-elute with polar products or cause streaking on silica gel.[3][4]
Homocoupled Byproduct 3',5'-Dichloro-N,N,N',N'-tetraethyl-[1,1'-biphenyl]-3,5-dicarboxamide.Often has polarity similar to the desired product, making chromatographic separation difficult.[5][6]
Protodeborylated Byproduct 3-Chloro-N,N-diethylbenzamide.More nonpolar than the desired product; generally separable by chromatography.
Residual Palladium Catalyst Pd(0) or Pd(II) species, often complexed with phosphine ligands.Can contaminate the final product, appearing as a black or gray solid. Must be removed for pharmaceutical applications.[7][8]
Degraded Ligands e.g., Triphenylphosphine oxide (TPPO) from triphenylphosphine.Highly polar and can complicate chromatography.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common purification problems in a question-and-answer format, providing both the rationale and actionable solutions.

Q1: My crude NMR shows significant unreacted this compound. How can I remove it without chromatography?

Answer: An acid-base liquid-liquid extraction is the most effective non-chromatographic method for removing residual boronic acid. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts under basic conditions.[3][9]

  • Causality: The boronic acid (pKa ≈ 8-9) is deprotonated by a basic aqueous solution (pH > 10), forming an anionic boronate salt. This salt is highly polar and partitions into the aqueous phase, while your typically less polar desired biaryl product remains in the organic phase.

  • Recommended Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract the organic solution with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] Repeat the extraction 2-3 times to ensure complete removal.

    • Critical Step: After the basic washes, wash the organic layer with water and then brine to remove any residual base and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Verify the removal of the boronic acid by TLC or LC-MS before proceeding.

Q2: I'm observing a significant amount of the homocoupled biphenyl byproduct, which is very close to my product on the TLC plate. How can I improve separation?

Answer: Separating the homocoupled byproduct from the desired cross-coupled product is a classic purification challenge.[5] Success relies on optimizing your column chromatography conditions.

  • Causality: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or excess Pd(II) species before the catalytic cycle begins.[5][6][10] The resulting symmetrical biphenyl often has a polarity and molecular weight very similar to the desired product.

  • Troubleshooting Steps:

    • Solvent System Optimization: Avoid highly polar single-solvent systems like 100% ethyl acetate, which can cause impurities to elute with the product.[11] Experiment with solvent gradients. A shallow gradient of a polar solvent (e.g., EtOAc or acetone) in a nonpolar solvent (e.g., hexanes or heptane) is often effective. Start with a low percentage of the polar solvent and increase it very slowly.

    • Try a Different Solvent System: If hexanes/EtOAc fails, consider DCM/methanol or toluene/acetone systems. Sometimes, adding a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase can improve peak shape and separation, though this should be done cautiously as it can affect acid/base sensitive compounds.[3]

    • Consider a Different Stationary Phase: If silica gel fails, neutral alumina can be an effective alternative for separating closely related compounds, as it offers different selectivity.[3]

    • Recrystallization: If the product is a solid, recrystallization can be a powerful technique.[12] Screen various solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes to find a system where the desired product has lower solubility than the homocoupled impurity when the solution is cooled.[12][13]

Q3: My final product is a pale gray or black color. How do I remove residual palladium?

Answer: Residual palladium is a common issue in cross-coupling chemistry and must be removed, especially for pharmaceutical intermediates.[7][8]

  • Causality: The palladium catalyst, while used in small amounts, can precipitate as palladium black (Pd(0)) or remain as soluble complexes that contaminate the product.[14][15]

  • Recommended Solutions:

    • Filtration through Celite®: After the reaction workup, dilute the crude mixture with a suitable solvent and filter it through a plug of Celite®. This is effective at removing insoluble palladium black.[14]

    • Activated Carbon Treatment: Dissolve the crude product in a solvent like EtOAc or toluene, add a small amount of activated carbon (charcoal), and stir for 1-2 hours at room temperature or with gentle heating. The palladium species adsorb onto the carbon surface. Filter through Celite® to remove the carbon.

    • Thiol-Based Scavengers: For more complete removal, use a scavenger resin. Silica-bound thiols (SiliaMetS® Thiol) or other commercial scavengers are highly effective at chelating and removing palladium.[7][16] Stir the crude product solution with the scavenger resin for several hours, then simply filter off the resin.[7]

Q4: My amide-containing product is streaking badly on the silica gel column, leading to poor separation.

Answer: Streaking (tailing) is common for polar compounds like amides, especially on acidic silica gel.[4] This is often due to strong interactions between the amide's lone pairs and the acidic silanol groups on the silica surface.

  • Causality: The Lewis basicity of the amide carbonyl and nitrogen can lead to strong, non-ideal adsorption to the acidic silica surface, preventing the formation of tight chromatographic bands.

  • Solutions:

    • Deactivate the Silica: Before loading your column, you can flush it with your starting eluent containing a small amount (0.5-1%) of a base like triethylamine (NEt₃) or pyridine. This neutralizes the most acidic sites on the silica.[11]

    • Use a More Polar Mobile Phase: A system like DCM/MeOH is often better for polar compounds than EtOAc/hexanes. The methanol is a strong hydrogen bond donor and acceptor and can disrupt the strong interaction between your compound and the silica.[4]

    • Switch to Reversed-Phase Chromatography: If streaking persists, reversed-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative.[17] In this technique, polar compounds elute earlier from the nonpolar stationary phase using a polar mobile phase like water/acetonitrile or water/methanol.

Visual Purification Workflow

The following diagram outlines a decision-making process for purifying the crude product from a Suzuki-Miyaura reaction involving this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H₂O/Brine) start->workup check_pd Is Palladium (black solid) visible? workup->check_pd celite_plug Filter through Celite® Plug check_pd->celite_plug Yes extraction Basic Extraction (1M NaOH or K₂CO₃ wash) check_pd->extraction No celite_plug->extraction check_boronic Is Boronic Acid removed? (Check by TLC/LCMS) extraction->check_boronic check_boronic->extraction No, repeat wash concentrate Concentrate Organic Layer check_boronic->concentrate Yes chromatography Column Chromatography (Silica Gel) concentrate->chromatography check_purity Is Product Pure? chromatography->check_purity recrystallize Recrystallization or Alternative Chromatography (Alumina / Reversed-Phase) check_purity->recrystallize No final_product Pure Product check_purity->final_product Yes recrystallize->final_product scavenger Treat with Palladium Scavenger (e.g., SiliaMetS Thiol) final_product->scavenger If trace Pd remains

Sources

Technical Support Center: Accelerating Suzuki-Miyaura Cross-Coupling Reactions with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reduce the reaction times of their coupling experiments involving boronic esters. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical, field-proven insights.

Introduction: The Need for Speed in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form C-C bonds with high functional group tolerance.[1][2] While boronic esters offer greater stability compared to their corresponding boronic acids, their reactions can sometimes be sluggish.[3][4] This guide will dissect the critical parameters governing reaction kinetics and provide actionable strategies to accelerate your couplings, ensuring both speed and success.

Core Principles: Understanding the Catalytic Cycle

A fundamental grasp of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The overall reaction rate is determined by the slowest step in this cycle, which can vary depending on the specific substrates, catalyst, and conditions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Often Rate-Limiting for Aryl Chlorides) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Critical Step for Boronic Esters) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Boronic_Ester R-B(OR)2 + Base Boronic_Ester->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: From Sluggish to Swift

This section addresses common issues that lead to slow reaction times, providing a systematic approach to diagnosis and resolution.

Issue 1: My reaction is extremely slow or has stalled completely.

This is a common frustration that can often be traced back to one of several key factors related to the catalyst, reagents, or reaction environment.

Initial Diagnostic Questions:

  • Is the catalyst active? The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[7]

  • Are the reagents pure and stable? Boronic esters are generally stable, but can degrade. More importantly, solvents must be appropriately degassed as oxygen can deactivate the catalyst.[8]

  • Is the base doing its job? The base is not just a spectator; it plays a crucial role in activating the boronic ester for transmetalation.[2][9]

Troubleshooting Workflow:

Troubleshooting_Stalled_Reaction Start Reaction Stalled Check_Catalyst Verify Catalyst Activity - Use fresh, reliable precatalyst - Ensure inert atmosphere (N2/Ar) Start->Check_Catalyst Check_Reagents Assess Reagent Quality - Degas solvents thoroughly - Check purity of boronic ester and halide Check_Catalyst->Check_Reagents Catalyst OK Check_Base Evaluate Base & Solvent - Is the base strong enough? - Is it soluble in the reaction medium? Check_Reagents->Check_Base Reagents OK Optimize_Ligand Optimize Ligand - Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type) Check_Base->Optimize_Ligand Base/Solvent OK Optimize_Temp Increase Temperature - Incrementally raise temperature (e.g., 80-110 °C) Optimize_Ligand->Optimize_Temp If still slow Success Reaction Proceeds Optimize_Temp->Success

Caption: Decision workflow for a stalled reaction.

Detailed Solutions:

  • Catalyst and Ligand System: The ligand's electronic and steric properties are critical. Bulky, electron-donating phosphine ligands (e.g., Buchwald or Hartwig ligands) are known to accelerate both oxidative addition and reductive elimination, which can significantly increase the overall reaction rate.[1][10] If using a simple ligand like PPh₃, consider switching to a more advanced one.

    • Expert Insight: The formation of a monoligated Pd(0) species is often faster for oxidative addition. Bulky ligands promote the formation of these more reactive species.[10]

  • Base Selection: The base activates the boronic ester, making it more nucleophilic for transmetalation.[9] The choice of base can dramatically alter reaction kinetics.[11]

    • Causality: A study by Murray and Zhang demonstrated that switching from KOAc to K₂CO₃ changed the rate-determining step from reductive elimination to transmetalation, allowing for a more efficient process.[11]

    • Protocol: If using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃, especially for challenging couplings.[12][13]

  • Solvent Choice: The solvent must solubilize all components and can influence the stability of catalytic intermediates.[14]

    • Expert Insight: Polar aprotic solvents can sometimes have unexpected effects on selectivity and rate.[15] A screening of solvents (e.g., Toluene, Dioxane, THF, 2-MeTHF) is often a worthwhile endeavor.

  • Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[8] If your reaction is sluggish at a lower temperature, a moderate increase can provide the necessary activation energy.[12][16]

    • Caution: Excessive heat can lead to catalyst decomposition and side reactions.[8][17] Monitor the reaction closely when increasing the temperature.

Issue 2: I'm observing significant protodeboronation of my boronic ester.

Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to reduced yield. This is especially problematic with electron-rich or certain heteroaromatic boronic esters.[7]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction. Switching to KF or K₂CO₃ can be beneficial.[7]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[7][8]

  • Shorter Reaction Times: By accelerating the desired cross-coupling reaction using the strategies above, you inherently reduce the time available for protodeboronation to occur.

Frequently Asked Questions (FAQs)

Q1: Are boronic esters always slower to react than boronic acids?

A1: Often, yes. Boronic acids tend to have higher intrinsic reactivity, which can lead to faster reaction times.[4][18] However, this comes at the cost of stability. Boronic acids are more prone to decomposition pathways like protodeboronation and oxidation.[4] The enhanced stability of boronic esters, such as pinacol esters, often leads to more reproducible and higher isolated yields, especially in complex syntheses, making them a preferred choice despite potentially longer reaction times.[4]

Q2: Can the boronic ester transmetalate directly, or must it first hydrolyze to the boronic acid?

A2: There is substantial evidence that boronic esters can transmetalate directly without prior hydrolysis.[19][20] While some in-situ hydrolysis to the more reactive boronic acid can occur under aqueous basic conditions, the direct pathway is viable and kinetically significant.[3][4] The rate of direct transmetalation is influenced by the nature of the ester itself.[19]

Q3: How does the choice of boronic ester (e.g., pinacol vs. neopentyl glycol) affect the reaction rate?

A3: The structure of the diol used to form the ester has a significant impact on the rate of transmetalation. Kinetic studies have shown that different esters can have vastly different reaction rates. For instance, some glycol boronic esters have been shown to transfer their aryl group much faster than the corresponding boronic acid or other esters like the catechol boronic ester.[19] This is attributed to factors like the electrophilicity of the boron atom and the electron density of the oxygen atoms in the ester.[19][20]

Boron ReagentRelative Rate of Transmetalation
Arylboronic Acid1.0
Catechol Boronic Ester~4.6
Glycol Boronic Ester~23.0
Pinacol Boronic Ester(Sigmoidal kinetics)
(Data adapted from kinetic studies for comparative purposes. Absolute rates are system-dependent.)[4][19]

Q4: What is the "caesium effect" and how can it help my reaction?

A4: The "caesium effect" refers to the often-dramatic rate enhancement observed when using caesium bases, like Cs₂CO₃, in palladium-catalyzed cross-couplings. The larger, more polarizable caesium cation is thought to play a role in stabilizing key intermediates or promoting the solubility of the base, leading to faster and more efficient reactions, particularly for difficult couplings.[13]

Q5: My reaction involves an electron-deficient aryl halide. Should this speed up or slow down the reaction?

A5: An electron-withdrawing group on the aryl halide generally accelerates the rate-limiting oxidative addition step, which should increase the overall reaction rate.[18] Conversely, electron-donating groups on the aryl halide can slow this step down.[21]

Experimental Protocols

General Protocol for a Time-Optimized Suzuki-Miyaura Coupling

This protocol incorporates best practices for accelerating reactions with boronic esters.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic ester (1.2–1.5 equiv), and a finely powdered, anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 0.5–2 mol%) and the appropriate biarylphosphine ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an appropriate organic solvent, and perform a standard aqueous workup. Purify the crude product by flash column chromatography.[7]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Klyushin, A. S., et al. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Optimization of γ‐selective allylic Suzuki–Miyaura cross‐coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Effect of reaction time on the Suzuki reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]

  • MDPI. (n.d.). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

Sources

Addressing catalyst decomposition in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions. As Senior Application Scientists, we understand the intricate challenges you face at the bench. This guide is designed to be a dynamic resource, moving beyond simple protocols to provide in-depth, mechanistically-grounded solutions for diagnosing and preventing catalyst decomposition.

Part 1: Troubleshooting Guide - When Reactions Go Wrong

This section addresses specific, observable problems during your palladium-catalyzed cross-coupling reactions. We focus on a "symptom-cause-solution" framework to get your chemistry back on track.

Issue 1: My Reaction Stalled Before Reaching Full Conversion.

A common and frustrating observation is a reaction that begins productively but then plateaus, leaving significant starting material unreacted. This is often a tell-tale sign of catalyst deactivation.

Q: What are the primary causes of premature reaction stalling?

A: The most frequent culprit is the decomposition of the active catalytic species into inactive palladium aggregates, commonly observed as palladium black. This can be triggered by several factors:

  • Incomplete Reductive Elimination: If the final, product-forming step (reductive elimination) is slow, the Pd(II) intermediate can undergo side reactions before it has a chance to regenerate the active Pd(0) catalyst.

  • Oxidative Addition Issues: A slow oxidative addition of the aryl halide to the Pd(0) complex can leave the catalyst vulnerable to aggregation, especially at high temperatures.

  • Ligand Degradation: Phosphine-based ligands, while ubiquitous, are susceptible to oxidation (forming phosphine oxides) or P-C bond cleavage, which strips the palladium center of its protective coordination sphere.

Troubleshooting Workflow:

G Stalled Reaction Stalled Check_Temp Is Temperature > 100 °C? Stalled->Check_Temp Check_Ligand Is Ligand Air-Sensitive? Stalled->Check_Ligand Check_Reagents Are Reagents Pure? Stalled->Check_Reagents Check_Temp->Check_Ligand No High_Temp High Temp Decomposition Likely Check_Temp->High_Temp Yes Check_Ligand->Check_Reagents No Ligand_Ox Ligand Oxidation Possible Check_Ligand->Ligand_Ox Yes Impurity Impurities Poisoning Catalyst Check_Reagents->Impurity No Sol_Temp Solution: Lower Temperature, Use More Stable Ligand (e.g., Buchwald-type) High_Temp->Sol_Temp Sol_Degas Solution: Rigorous Degassing, Use Air-Stable Pd(II) Precatalyst Ligand_Ox->Sol_Degas Sol_Purify Solution: Purify Reagents/Solvents, Add Scavengers for Impurities Impurity->Sol_Purify

Caption: Troubleshooting workflow for a stalled Pd-catalyzed reaction.

Experimental Protocol: Testing for Thermal Decomposition

  • Set up three parallel reactions under identical conditions (reactants, solvent, base, ligand, catalyst).

  • Run Reaction A at your standard temperature (e.g., 100 °C).

  • Run Reaction B at a reduced temperature (e.g., 80 °C).

  • Run Reaction C at an even lower temperature (e.g., 60 °C).

  • Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h, 24h).

  • Analysis: If reactions B and C proceed to higher conversion than A (even if slower), your catalyst system is likely undergoing thermal decomposition at the higher temperature.

Issue 2: My Reaction Mixture Turned Black.

The formation of a black precipitate (palladium black) is the most direct visual evidence of catalyst decomposition.

Q: What is palladium black and why does it form?

A: Palladium black is finely divided, amorphous, and catalytically inactive palladium metal (Pd(0)). It forms when the monoligated Pd(0)L species, a key intermediate in many catalytic cycles, disproportionates or aggregates. This process is often irreversible and effectively removes the catalyst from the reaction.

Key Causes for Palladium Black Formation:

CauseMechanistic ExplanationRecommended Solution
Low Ligand Concentration Insufficient ligand allows the "naked" Pd(0) to aggregate. The equilibrium between Pd(0)L2, Pd(0)L, and Pd(0) shifts towards the highly unstable, unligated species.Increase ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or higher).
Poor Ligand Choice Bulky ligands that favor the monoligated species can sometimes accelerate decomposition if that species is not rapidly consumed in the oxidative addition step.Switch to a more sterically demanding ligand that provides better steric protection or a bidentate ligand.
Presence of Water/Oxygen Water can hydrolyze ligands or react with intermediates, while oxygen can oxidize the Pd(0) center, leading to decomposition pathways.Use rigorously dried solvents and degas the reaction mixture thoroughly via sparging with an inert gas.

Part 2: Frequently Asked Questions (FAQs) - Proactive Prevention

This section focuses on foundational knowledge to help you design more robust reaction setups from the outset.

Q: What is the difference between a precatalyst and an active catalyst, and why should I use a precatalyst?

A: The "active catalyst" is typically a coordinatively unsaturated 14-electron Pd(0) species, such as Pd(0)L2. These are often highly unstable and air-sensitive. A precatalyst is a stable, air-storable palladium(II) compound that is readily reduced in situ to the active Pd(0) species under the reaction conditions.

Using a precatalyst offers superior control and reproducibility. Modern precatalysts, like the Buchwald G3 and G4 palladacycles, are designed for rapid, clean activation, ensuring a consistent concentration of the active catalyst at the start of your reaction.

G Precatalyst Stable Pd(II) Precatalyst (e.g., G3-Palladacycle) Active_Catalyst Active Pd(0)L (14e- species) Precatalyst->Active_Catalyst In-situ Reduction (Base/Substrate) Catalytic_Cycle Catalytic Cycle (Oxidative Addition, etc.) Active_Catalyst->Catalytic_Cycle Decomposition Decomposition (Palladium Black) Active_Catalyst->Decomposition Aggregation Catalytic_Cycle->Active_Catalyst Regeneration

Caption: The role of a precatalyst in generating the active catalytic species.

Q: How do I choose the right ligand for my reaction to maximize stability?

A: Ligand choice is paramount. The ligand's role is twofold: it modulates the electronic properties of the palladium center to facilitate the catalytic cycle, and it provides steric bulk to prevent the metal centers from aggregating.

Ligand Selection Guide for Catalyst Stability:

Ligand ClassKey FeatureBest For...Stability Consideration
Monodentate Trialkylphosphines (e.g., P(t-Bu)3)Very electron-rich, bulky.Accelerating reductive elimination.Can be air-sensitive; the monoligated Pd(0)L species can be prone to aggregation if not consumed quickly.
Buchwald-type Biarylphosphines (e.g., SPhos, XPhos)Extreme steric bulk, electron-rich.Challenging cross-couplings (e.g., with aryl chlorides).Excellent steric protection prevents aggregation, leading to highly stable catalysts.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)Strong σ-donors, sterically tunable.High-temperature reactions, Suzuki couplings.Form very strong Pd-C bonds, resulting in highly robust and thermally stable catalysts.

Experimental Protocol: Ligand Screening for Stability

  • Identify a standard set of reaction conditions that previously led to catalyst decomposition (e.g., high temperature, long reaction time).

  • Set up a parallel screen of 4-6 different ligands from the classes above (e.g., P(t-Bu)3, SPhos, IPr). Ensure the Pd:Ligand ratio is consistent.

  • Use a stable Pd(II) precatalyst (e.g., Pd(OAc)2 or a palladacycle) for consistency.

  • Run all reactions side-by-side and monitor for both product formation (LC-MS) and the appearance of palladium black (visual inspection).

  • Analysis: The ligand that provides the highest yield with the least amount of visible decomposition is the most suitable for your system under those conditions.

References

  • Title: The Role of Reductive Elimination in the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Amines. Source: Journal of the American Chemical Society URL: [Link]

  • Title: A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Halides with Secondary Amines. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Role of Ligand Design in Palladium-Catalyzed Cross-Coupling Reactions. Source: Chemical Reviews URL: [Link]

  • Title: The Mechanism of the Heck Reaction. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Palladium Precatalysts for Cross-Coupling Reactions. Source: Accounts of Chemical Research URL: [Link]

  • Title: A New Generation of Palladium Precatalysts for Cross-Coupling Reactions. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: N-Heterocyclic Carbenes in Synthesis. Source: Chemical Reviews URL: [Link]

Technical Support Center: Navigating Scalability in Suzuki-Miyaura Cross-Coupling with Complex Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for overcoming the challenges associated with scaling up Suzuki-Miyaura cross-coupling reactions, particularly when dealing with complex and sensitive substrates. The transition from bench-scale success to pilot-plant production often uncovers unforeseen obstacles. This resource, presented in a troubleshooting-focused Q&A format, aims to equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction worked perfectly on a small scale, but the yield dropped significantly upon scale-up. What are the most common initial checks I should perform?

A2: This is a very common issue, and the root cause often lies in factors that are less impactful at the laboratory scale.[1][2] Here’s a prioritized checklist:

  • Atmosphere Control: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3][4] On a larger scale, achieving and maintaining an inert atmosphere is more challenging. Ensure your reactor is properly purged with an inert gas like argon or nitrogen. Standard Schlenk techniques are highly recommended for scale-up.[5]

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions and catalyst decomposition. What appears as a well-mixed solution in a round-bottom flask may not be the case in a large reactor. Evaluate your stirring mechanism and speed to ensure homogeneity.

  • Temperature Control: The larger volume-to-surface area ratio in scaled-up reactions makes heat dissipation less efficient, increasing the risk of thermal runaway.[6][7] An exothermic reaction that is easily managed on a small scale can become hazardous if not properly controlled.[6] Monitor the internal reaction temperature closely, as deviations can lead to the formation of undesired side products.[8]

  • Reagent Purity and Addition: The quality of your reagents, including solvents and bases, becomes more critical at scale. Impurities that were negligible in a small reaction can now significantly impact the outcome.[9] Also, consider the rate of addition for your reagents; a slow, controlled addition might be necessary to manage exotherms and prevent side reactions.

Q2: I'm observing significant formation of homocoupling byproducts. What is the likely cause and how can I mitigate this?

A2: Homocoupling, the coupling of two boronic acid/ester molecules or two aryl halide molecules, is a common side reaction. The primary culprit is often the presence of oxygen.[10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of boronic acids.[10]

Mitigation Strategies:

  • Rigorous Degassing: Ensure all solvents and aqueous base solutions are thoroughly degassed before use. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Use of Air-Stable Pre-catalysts: Employing air-stable palladium pre-catalysts can simplify handling and reduce the risk of premature catalyst oxidation.[11]

  • Controlled Reaction Conditions: Higher temperatures and stronger bases can sometimes increase the rate of homocoupling.[12] If possible, screen for milder conditions that still provide a good reaction rate.

Q3: My catalyst appears to be deactivating during the reaction. What are the potential deactivation pathways and how can I improve catalyst stability?

A3: Catalyst deactivation is a significant challenge in scaling up Suzuki-Miyaura reactions.[13][14] Several factors can contribute to this:

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation.[3] Ensure they are handled and stored under an inert atmosphere.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity.[13][14] This can sometimes be addressed by adjusting the solvent system to improve product solubility and minimize its interaction with the catalyst.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst agglomeration and deactivation. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.

  • Ligand-Mediated Deactivation: In some cases, the ligand itself can be involved in a deactivation pathway, such as dimerization of the catalyst.[15][16]

Strategies to Enhance Catalyst Longevity:

  • Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family, are known to stabilize the palladium center and promote efficient catalysis.[17] The steric and electronic properties of the ligand can significantly influence the reaction's success.[18][19]

  • Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can be beneficial in overcoming minor deactivation issues, though this should be carefully balanced with cost and purification considerations.

  • Use of Supported Catalysts: For some applications, using a palladium catalyst supported on a solid matrix can improve stability and facilitate separation.[13][14]

Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers systematic approaches to their resolution.

Issue 1: Low or Inconsistent Yields with Heteroaromatic Substrates

Heteroaromatic substrates often present unique challenges due to their electronic properties and potential to coordinate with the palladium catalyst.

Causality:

  • Coordination to Palladium: Nitrogen-containing heterocycles can act as ligands, coordinating to the palladium center and inhibiting catalytic activity.

  • Electronic Effects: The electron-rich or electron-deficient nature of the heteroaromatic ring can affect the rates of oxidative addition and reductive elimination.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields with heteroaromatic substrates.

Experimental Protocol: Ligand and Base Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add your heteroaromatic halide (1.0 mmol), boronic acid/ester (1.2 mmol), and a stir bar.

  • Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, XPhos, or an NHC ligand) at a consistent mol%.

  • Base Addition: To separate sets of vials for each ligand, add different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol).[20]

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1, 11 mL).[20]

  • Reaction: Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS.

  • Analysis: Compare the conversion and product formation across the different conditions to identify the optimal ligand and base combination.

Issue 2: Protodeboronation of the Boronic Acid/Ester

Protodeboronation, the cleavage of the C-B bond, is a common side reaction that consumes the boronic acid reagent and reduces the overall yield.

Causality:

  • Base-Mediated: The base, while essential for the transmetalation step, can also promote protodeboronation, especially with electron-deficient boronic acids.[3]

  • Water Content: The presence of water can facilitate this side reaction.

Mitigation Strategies:

StrategyRationale
Choice of Base Use a weaker base (e.g., K₂CO₃) or a non-hydroxide base (e.g., K₃PO₄) to minimize the rate of protodeboronation.[3]
Anhydrous Conditions If the reaction tolerates it, using anhydrous conditions can significantly reduce protodeboronation.
Boronic Ester Stability MIDA boronates or other stabilized boronic esters can be more resistant to protodeboronation.
Reaction Temperature Lowering the reaction temperature can sometimes disfavor the protodeboronation pathway relative to the desired cross-coupling.
Issue 3: Managing Reaction Exotherms at Scale

The Suzuki-Miyaura reaction is often exothermic, and managing the heat generated is crucial for safety and product quality at scale.

Causality:

  • Heat of Reaction: The formation of the C-C bond is an energetically favorable process that releases heat.

  • Scale-up Effect: As the reaction volume increases, the surface area available for cooling does not increase proportionally, leading to a higher risk of heat accumulation.[6]

Workflow for Thermal Hazard Assessment and Control:

Thermal_Management Start Assess Thermal Hazard (DSC, RC1) Control_Strategy Develop Control Strategy Start->Control_Strategy Slow_Addition Slow Reagent Addition Control_Strategy->Slow_Addition Primary Dilution Increase Solvent Volume Control_Strategy->Dilution Secondary Cooling Ensure Adequate Cooling Capacity Control_Strategy->Cooling Essential Pilot_Run Conduct Pilot-Scale Run with Monitoring Slow_Addition->Pilot_Run Dilution->Pilot_Run Cooling->Pilot_Run Full_Scale Proceed to Full-Scale Production Pilot_Run->Full_Scale

Caption: Workflow for managing exothermic reactions during scale-up.

Key Considerations for Thermal Management:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC) to quantify the heat of reaction and the rate of heat evolution. This data is essential for designing a safe and effective cooling strategy.

  • Controlled Addition: Instead of adding all reagents at once, implement a controlled addition of one of the coupling partners (often the boronic acid solution) to manage the rate of heat generation.

  • Emergency Planning: Have a clear plan in place for managing a thermal runaway, including emergency cooling and quenching procedures.

Issue 4: Challenges in Product Purification and Palladium Removal

On a larger scale, removing residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs) can be a significant challenge.[1][8]

Causality:

  • Palladium Speciation: Residual palladium can exist in various forms (e.g., soluble complexes, colloidal nanoparticles), making a single purification method ineffective.

  • Product Properties: The physical properties of the product (e.g., crystallinity, solubility) will influence the choice of purification method.

Palladium Removal Techniques:

MethodDescription
Crystallization Often the most effective method for removing impurities, including palladium. Careful solvent selection is key.
Carbon Treatment Activated carbon can be effective at adsorbing palladium species. The type of carbon and treatment conditions should be optimized.
Scavenger Resins Resins functionalized with thiols or other palladium-binding groups can be used to selectively remove residual palladium.
Extraction Aqueous washes with solutions containing scavenging agents like L-cysteine can help remove palladium.[8]

Experimental Protocol: Screening for Palladium Scavengers

  • Sample Preparation: Take a sample of the crude reaction mixture post-reaction.

  • Scavenger Addition: To aliquots of the crude sample, add different palladium scavengers (e.g., activated carbon, various scavenger resins, aqueous L-cysteine solution) at a specified loading (e.g., 5-10 wt%).

  • Treatment: Stir the mixtures at a set temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 2-4 hours).

  • Filtration and Analysis: Filter off the scavenger and analyze the palladium content in the filtrate by ICP-MS.

  • Optimization: The most effective scavenger can then be implemented in the workup procedure at scale.

The Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle is fundamental to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R1-Pd(II)L_n-R2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Product) RedElim->Product Homocoupling Homocoupling (R2-R2) Protodeboronation Protodeboronation (R2-H) Boronic_Acid R2-B(OR)2 Boronic_Acid->Transmetal + Base Boronic_Acid->Homocoupling Boronic_Acid->Protodeboronation Base Base

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

By understanding each step, you can better diagnose where a problem might be occurring. For instance, if you are using a less reactive aryl chloride, the oxidative addition step may be slow, requiring a more electron-rich ligand to accelerate it.[11] Conversely, if the reductive elimination is sluggish, a bulkier ligand might be needed to promote the release of the product.[17]

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. (n.d.). Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. (2020). Retrieved from [Link]

  • A mild robust generic protocol for the Suzuki reaction using an air stable catalyst. ResearchGate. (n.d.). Retrieved from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. (2020). Retrieved from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. National Institutes of Health. (n.d.). Retrieved from [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ResearchGate. (n.d.). Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. (2025). Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. (2025). Retrieved from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. (2024). Retrieved from [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. (2020). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. (n.d.). Retrieved from [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. (2020). Retrieved from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. (n.d.). Retrieved from [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Sci-Hub. (n.d.). Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021). Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. (2025). Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. (2025). Retrieved from [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. (n.d.). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. (2018). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar. (2008). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Retrieved from [Link]

  • Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications. (2026). Retrieved from [Link]

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Publications. (2020). Retrieved from [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. ACS Publications. (2025). Retrieved from [Link]

  • Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation is the organoboron reagent, most commonly a boronic acid.

This guide provides an in-depth comparative analysis of substituted phenylboronic acids in the Suzuki-Miyaura reaction. We will explore how the electronic and steric nature of substituents on the phenyl ring dictates reaction efficiency, offering field-proven insights and experimental data to guide your synthetic strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is crucial to appreciating the role of the boronic acid. The process is a catalytic cycle involving a palladium complex, which can be broadly broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition : The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[4] The reactivity of the halide is a critical factor, generally following the trend: I > OTf > Br >> Cl.[5]

  • Transmetalation : This is the pivotal step where the organic group from the boronic acid (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base, forming a more nucleophilic boronate species.[6] The nature of the R² group—specifically, the substituents on the phenyl ring—profoundly influences the rate and efficiency of this step.

  • Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are ejected from the coordination sphere, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.[1]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation Transmetalation Transmetalation ([R²-B(OH)₃]⁻) PdII_R1R2->Pd0 Catalyst Regeneration Product R¹-R² PdII_R1R2->Product Reductive Elimination RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Boronate->PdII_RX Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Impact of Substituents on Phenylboronic Acid Reactivity

The choice of substituted phenylboronic acid is not trivial; it can be the difference between a high-yielding, rapid reaction and a sluggish, low-conversion process. The substituents' influence is primarily categorized into electronic and steric effects.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituent on the phenylboronic acid directly impacts the nucleophilicity of the organic group being transferred during transmetalation.[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the phenyl ring. This enhanced electron density makes the carbon atom attached to the boron more nucleophilic, generally accelerating the transmetalation step and leading to higher reaction yields.[7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) pull electron density away from the phenyl ring. This can decrease the nucleophilicity of the carbon-boron bond, potentially slowing the transmetalation step.[8] However, the effect of EWGs can be complex, and successful couplings can often be achieved by carefully optimizing other reaction parameters like the base, solvent, or catalyst system.[7][9] In some cases, the increased acidity of the boronic acid can facilitate the formation of the boronate complex, partially offsetting the reduced nucleophilicity.

Table 1: Comparative Yields with Electronically Diverse Phenylboronic Acids

The following data, compiled from various studies, illustrates the impact of electronic effects on Suzuki coupling yields. Note that direct comparison between different studies requires caution due to variations in reaction conditions.[8]

Aryl Boronic AcidSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Methoxyphenylboronic acidElectron-Donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[7]
4-Methylphenylboronic acidElectron-Donating4-BromoacetophenonePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95%[7]
Phenylboronic acidNeutralBromobenzene(NHC)₂PdBr₂KOHH₂O/2-propanol92%[9]
4-Cyanophenylboronic acidElectron-WithdrawingBromobenzenePd(PPh₃)₄K₂CO₃DioxaneHigh Yield[9]
4-Nitrophenylboronic acidElectron-Withdrawing4-Nitrobenzoyl chloride(NHC)₂PdBr₂K₂CO₃Toluene99%[9]
Steric Effects: The Challenge of ortho-Substituents

Steric hindrance plays a critical role in the efficiency of the Suzuki reaction. When a bulky substituent is placed at the ortho position (adjacent to the boronic acid group), it can physically impede the approach of the organoboron reagent to the palladium catalyst's coordination sphere.[8]

This steric clash primarily slows down the transmetalation step, leading to lower reaction rates and yields compared to their meta or para isomers.[8][9] In some cases, severe steric hindrance can prevent the reaction from proceeding altogether or lead to side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source.[5][8]

Table 2: Impact of Steric Hindrance on Suzuki Coupling Yields

Aryl Boronic AcidSubstituent PositionCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Nitrophenylboronic acidpara (less hindered)Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedGenerally Higher[8]
2-Nitrophenylboronic acidortho (more hindered)Aryl HalideNot SpecifiedNot SpecifiedNot SpecifiedGenerally Lower[8]
2-Methylphenylboronic acidortho (hindered)Bromobenzene(NHC)₂PdBr₂KOHH₂O/2-propanolAverage Yield[9]
2-Hydroxyphenylboronic acidortho (hindered)Bromobenzene(NHC)₂PdBr₂KOHH₂O/2-propanolAverage Yield[9]

Overcoming steric challenges often requires careful optimization, such as using more active catalysts with bulky ligands (e.g., Buchwald-type phosphines) that can facilitate both oxidative addition and reductive elimination, or employing higher reaction temperatures.[10][11]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for performing a Suzuki-Miyaura reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Materials:
  • Aryl halide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 - 1.5 equiv): Using a slight excess of the boronic acid helps drive the reaction to completion.

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 equiv): The catalyst is the engine of the reaction; only a small amount is needed as it regenerates.

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv): The base is essential for activating the boronic acid for transmetalation.[6] An inorganic base is often used in a biphasic solvent system.

  • Degassed Solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture): Degassing the solvent by sparging with an inert gas (N₂ or Ar) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:
  • Reaction Setup : To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This step is crucial to prevent catalyst degradation.

  • Solvent and Catalyst Addition : Add the degassed solvent via syringe, followed by the palladium catalyst. The order of addition ensures the catalyst is introduced into an inert, oxygen-free environment.

  • Reaction Execution : Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 60-110 °C).[3][12] The optimal temperature depends on the reactivity of the substrates and the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.[7][12]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to isolate the desired biphenyl product.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base) to Flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Degassed Solvent & Catalyst B->C Establish Inert Atmosphere D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Cool & Dilute (Wash with H₂O/Brine) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

The judicious selection of a substituted phenylboronic acid is a critical parameter for success in Suzuki-Miyaura cross-coupling. As demonstrated, both electronic and steric factors wield significant influence over the pivotal transmetalation step. Electron-donating groups generally accelerate the reaction, while electron-withdrawing and sterically hindering ortho-substituents present challenges that can be overcome through careful optimization of reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers to harness the full synthetic power of this Nobel Prize-winning reaction, enabling the efficient construction of complex molecules for drug discovery and beyond.

References

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis Source: Preprints.org URL: [Link]

  • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst Source: Journal of Nanostructures URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL: [Link]

  • Title: Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation Source: ACS Omega URL: [Link]

  • Title: The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Source: ResearchGate URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: American Chemical Society URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids a Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Source: ResearchGate URL: [Link]

  • Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL: [Link]

  • Title: Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Senior Application Scientist's Guide to Product Structure Validation: A Case Study in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.[1][2] The reaction's reliability and broad functional group tolerance make it a go-to method for forging critical carbon-carbon bonds.[2] However, the successful synthesis of a target molecule is only half the battle; rigorous and unequivocal validation of the final product's structure is paramount to ensure the integrity of downstream biological data and the progression of a drug discovery program.

This guide provides an in-depth, experience-driven framework for the comprehensive validation of a product resulting from a Suzuki-Miyaura coupling reaction. We will use the coupling of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid [3] with a common coupling partner, 4-iodopyridine , as a practical case study. This approach moves beyond a simple checklist of techniques, delving into the causal logic behind experimental choices and establishing a self-validating analytical workflow.

Our model reaction is the synthesis of N,N-diethyl-5-chloro-3-(pyridin-4-yl)benzamide .

The Analytical Trinity: A Multi-Pronged Approach to Validation

No single analytical technique is sufficient to confirm the identity, purity, and structure of a newly synthesized compound. A robust validation strategy relies on the synergistic and orthogonal information provided by three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][5][6]

Nuclear Magnetic Resonance (NMR): The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For our target compound, both ¹H and ¹³C NMR are essential.

Expert Insight: Do not simply "take an NMR." The goal is to match the observed spectrum to a predicted spectrum based on the desired structure. Any deviation is a red flag that requires investigation. The disappearance of the broad boronic acid -OH proton signal and the signals corresponding to the aryl halide starting material are the first indicators of a successful reaction.

Expected ¹H NMR Signatures for N,N-diethyl-5-chloro-3-(pyridin-4-yl)benzamide:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Pyridyl-H (ortho to N)~ 8.7Doublet (d)Deshielded by adjacent electronegative nitrogen.
Pyridyl-H (meta to N)~ 7.6Doublet (d)Coupled to ortho protons.
Phenyl-H (between Cl and amide)~ 7.8Triplet (t) or Singlet (s)Ortho to two substituents, small meta-coupling.
Phenyl-H (ortho to amide)~ 7.7Triplet (t) or Singlet (s)Ortho to two substituents.
Phenyl-H (ortho to Cl)~ 7.5Triplet (t) or Singlet (s)Ortho to two substituents.
Diethyl -CH₂-~ 3.4 (broad)Quartet (q)Adjacent to amide carbonyl and nitrogen, shows hindered rotation.
Diethyl -CH₃-~ 1.2 (broad)Triplet (t)Coupled to the -CH₂- group.

Trustworthiness Check: The observation of distinct signals for the two phenyl protons and the two pyridyl protons, with appropriate coupling constants, provides high confidence in the biaryl linkage. 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to confirm which protons are coupled to each other, definitively validating the connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Expert Insight: Low-resolution MS can be misleading, as multiple elemental compositions can result in the same nominal mass. Always use HRMS for final structure confirmation. The technique is sensitive enough to distinguish between molecules that differ by only the mass of an electron.

Expected HRMS Data for N,N-diethyl-5-chloro-3-(pyridin-4-yl)benzamide:

  • Molecular Formula: C₁₆H₁₇ClN₂O

  • Exact Mass (Monoisotopic): 304.1030

  • Observed Ion [M+H]⁺: 305.1108

Trustworthiness Check: A key validation point is observing the characteristic isotopic pattern for a chlorine-containing compound. The ratio of the M peak to the M+2 peak should be approximately 3:1, which is a definitive signature of a single chlorine atom in the molecule.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the gold standard for assessing the purity of a compound.[7][8] A pure sample is critical, as impurities can confound spectroscopic data and lead to false positives in biological assays.

Expert Insight: A single peak in an HPLC chromatogram does not guarantee purity.[9][10] Co-elution of impurities is a common problem. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial. This allows for the comparison of UV-Vis spectra across the entire peak. A pure peak will exhibit identical spectra from the upslope to the downslope.

Comparative Purity Assessment:

MethodInformation ProvidedStrengthsLimitations
HPLC-UV/DAD Purity (%), Retention TimeRobust, quantitative, widely available.Insensitive to non-chromophoric impurities. Co-elution can mask impurities.[9]
LC-MS Purity (%), Retention Time, MassConfirms mass of the main peak and can identify masses of impurities.Ionization efficiency varies, making it semi-quantitative without standards.
¹H NMR Structural Identity, Rough PurityProvides structural data. Can detect impurities if they are >1-5% and have unique signals.Insensitive to minor impurities. Overlapping signals can obscure impurities.

Visualizing the Validation Workflow

A logical, step-by-step process ensures that all aspects of the product's structure and purity are thoroughly examined. This workflow is designed to be self-validating at each stage.

G cluster_0 Synthesis & Initial Check cluster_1 Purification & Purity Assessment cluster_2 Structural Confirmation synthesis Suzuki Coupling Reaction tlc TLC/LC-MS Monitoring synthesis->tlc Reaction Progress workup Aqueous Workup & Extraction tlc->workup Reaction Complete purify Column Chromatography workup->purify hplc HPLC-DAD Analysis purify->hplc purity_check Purity > 95%? hplc->purity_check nmr ¹H & ¹³C NMR purity_check->nmr Yes repurify Re-purify or Resynthesize purity_check->repurify No hrms HRMS Analysis nmr->hrms data_match Data Consistent? hrms->data_match validated Structure Validated data_match->validated Yes data_match->repurify No

Caption: A self-validating workflow for product structure confirmation.

Comparison with Alternative Methodologies

While the Suzuki reaction is highly effective, it's important to understand its place among other C-C bond-forming reactions and alternative analytical techniques.

Alternative Coupling Reactions for Biaryl Synthesis
ReactionOrganometallic ReagentKey AdvantagesValidation Considerations
Suzuki-Miyaura OrganoboronStable, non-toxic reagents; broad functional group tolerance.[11][12]Potential for boronic acid homocoupling side products.[13]
Stille Coupling OrganotinOften highly efficient, tolerant of many functional groups.Toxicity of tin reagents; removal of tin byproducts can be difficult and requires verification (e.g., by ICP-MS).
Negishi Coupling OrganozincHighly reactive nucleophiles, good for hindered substrates.Reagents are moisture and air-sensitive, requiring stringent inert techniques.
Direct Arylation (C-H Activation) None (uses C-H bond)Atom economical, avoids pre-functionalization of one partner.Regioselectivity can be a major challenge, requiring extensive NMR analysis (e.g., NOESY) to confirm the correct isomer.
The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and identifying potential side products. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Ar-Pd(II)-Ar'(L₂) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arx Ar-X (Aryl Halide) arx->oa_complex ar_boron Ar'-B(OR)₂ (Boronic Acid/Ester) ar_boron->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Trustworthiness: These protocols include steps for monitoring and control, which are essential for reproducible and valid results.

Protocol 1: Synthesis of N,N-diethyl-5-chloro-3-(pyridin-4-yl)benzamide
  • Reaction Setup: To an oven-dried vial, add this compound (1.0 eq), 4-iodopyridine (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a stir bar.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.[14]

  • Solvent & Catalyst: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by TLC or LC-MS every hour until the starting aryl halide is consumed.[15]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: HPLC-DAD Purity Analysis
  • System: Agilent 1260 Infinity II or similar, equipped with a DAD.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm. Collect full UV spectra from 200-400 nm.

  • Analysis: Integrate the peak area of the product. Use the DAD software to perform a peak purity analysis by comparing spectra at the apex, leading edge, and trailing edge of the peak.

Conclusion

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis. Retrieved from [Link]

  • Nature. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Retrieved from [Link]

  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 2a in CD₃CN. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. Retrieved from [Link]

  • PMC - NIH. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Retrieved from [Link]

  • NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]

Sources

A-Senior Application Scientist's Guide to LC-MS Monitoring of Reactions Involving (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for optimization, understanding reaction kinetics, and ensuring the quality of the final product. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, frequently utilizes boronic acids like (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid.[1][2] This guide provides an in-depth comparison of analytical techniques for monitoring these reactions, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Critical Role of Reaction Monitoring

Real-time or near-real-time analysis of a chemical reaction provides invaluable insights. It allows chemists to determine the rate of consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.[3] This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.[1] For complex molecules like this compound, which is likely a key building block in the synthesis of a larger active pharmaceutical ingredient (API), rigorous monitoring is not just beneficial, it is a necessity for regulatory compliance and process control.[4][5]

Comparative Analysis of Reaction Monitoring Techniques

While several techniques can be employed for reaction monitoring, they differ significantly in their sensitivity, selectivity, and the richness of the data they provide.

Technique Principle Advantages Disadvantages Best Suited For
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase.Simple, cost-effective, and fast for qualitative assessment.[6]Low resolution, not quantitative, and provides no structural information beyond a reference spot.[6]Quick qualitative checks for reaction completion.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many boronic acids and their products without derivatization.[7]Analysis of volatile byproducts or specific reaction types.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Excellent quantitative capabilities, high resolution, and applicable to a wide range of compounds.[3][8]Requires chromophores for detection, and co-eluting species with similar UV spectra can lead to inaccurate quantification.[9]Quantitative analysis of reaction kinetics when all key components are UV-active and well-separated.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural information and can be used for in-situ, real-time monitoring.[3]Lower sensitivity compared to MS, can be complex to interpret for complex mixtures, and requires expensive instrumentation.Mechanistic studies and structural elucidation of unknown byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High sensitivity and selectivity, provides molecular weight information for unambiguous peak identification, and can detect non-chromophoric compounds.[3][4][9]Higher cost of instrumentation and can be subject to matrix effects that may suppress ionization.[10]Comprehensive reaction monitoring, impurity profiling, and analysis of complex reaction mixtures.

As evidenced by the comparison, LC-MS stands out as the most powerful and versatile tool for the comprehensive monitoring of complex organic reactions.[3][4][9]

Deep Dive: LC-MS for Monitoring Boronic Acid Reactions

The decision to employ LC-MS is grounded in its ability to overcome the limitations of other techniques. For a reaction involving this compound, LC-MS provides the necessary sensitivity to detect low-level impurities and the selectivity to differentiate between structurally similar starting materials, intermediates, and the final product.[4]

The Causality Behind Experimental Choices in LC-MS Method Development

Developing a robust LC-MS method requires a systematic approach where each parameter is chosen for a specific reason.

1. Column Selection: The choice of the stationary phase is critical for achieving good separation. For polar aromatic compounds like boronic acids, a reversed-phase C18 column is often a good starting point.[11] However, to mitigate secondary interactions between the boronic acid moiety and the metal surfaces of the column and instrument, columns with advanced technologies like MaxPeak™ Premier are beneficial.[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative.[12]

2. Mobile Phase Selection: A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol).[11] The addition of a small amount of an acid, like formic acid, can improve peak shape by protonating silanol groups on the stationary phase and the analytes.[13] For boronic acids, using a buffer like ammonium acetate can help to prevent the formation of boroxines (anhydrides of boronic acids), which can complicate the chromatogram.[11]

3. Mass Spectrometry Parameters: Electrospray ionization (ESI) is the most common ionization technique for polar small molecules in pharmaceutical analysis.[9] Since this compound contains nitrogen and oxygen atoms, it is expected to ionize well in positive ion mode. Monitoring the [M+H]⁺ ions of the starting materials and the product provides a highly specific way to track their concentrations over time. High-resolution mass spectrometry (HRMS) can further enhance confidence in compound identification by providing accurate mass measurements.[4]

Experimental Workflow for Reaction Monitoring

The following diagram illustrates a typical workflow for monitoring a Suzuki coupling reaction using LC-MS.

G cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction Suzuki Coupling Reaction (Aryl Halide + Boronic Acid) Quench Aliquot Quenching (e.g., with Acetonitrile) Reaction->Quench Time Points Dilute Dilution & Filtration Quench->Dilute Inject UPLC-MS Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Relative or Absolute) Integrate->Quantify Profile Reaction Profiling Quantify->Profile

Caption: A typical experimental workflow for LC-MS reaction monitoring.

Detailed Experimental Protocol: LC-MS Monitoring of a Suzuki Coupling Reaction

This protocol is a self-validating system, where the inclusion of an internal standard and the generation of a calibration curve ensure the accuracy and reproducibility of the results.

1. Reaction Sampling and Quenching:

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 180 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a solvent mixture containing an internal standard (e.g., a structurally similar compound not present in the reaction mixture) in a vial.[3] Acetonitrile or methanol are common quenching solvents.

2. Sample Preparation:

  • Vortex the quenched sample to ensure homogeneity.

  • If the reaction mixture contains solid particles, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system.[14]

  • Further dilute the sample as necessary to fall within the linear range of the calibration curve.

3. UPLC-MS Conditions:

Parameter Condition Rationale
LC System Waters ACQUITY UPLC System[13]UPLC provides faster analysis times and better resolution compared to traditional HPLC.
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[11]A standard C18 column offering good retention for a wide range of organic molecules.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.[13]
Gradient 5% to 95% B over 2 minutesA rapid gradient allows for high-throughput analysis.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Vol. 1 µLSmall injection volumes minimize column overload.
MS System Single Quadrupole or Q-TOF Mass SpectrometerA single quadrupole is sufficient for quantitative analysis, while a Q-TOF provides high-resolution data for structural confirmation.
Ionization Mode ESI PositiveSuitable for the target analytes.
Monitored Ions [M+H]⁺ of starting materials, product, and internal standardProvides high selectivity for quantification.

4. Data Analysis:

  • Integrate the peak areas of the starting materials, product, and internal standard at each time point.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Plot the response ratio or concentration of each species against time to generate a reaction profile. This profile will visually represent the consumption of reactants and the formation of the product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the reaction being monitored is crucial for interpreting the analytical data. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-X Ar-X (Aryl Halide) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

By monitoring the concentrations of Ar-X, Ar'-B(OR)₂, and Ar-Ar', LC-MS provides a direct window into the efficiency of this catalytic cycle. For instance, the accumulation of an intermediate or the slow consumption of a starting material can indicate a problem with a specific step, such as transmetalation or reductive elimination, allowing for targeted troubleshooting.

Conclusion: The Authoritative Choice for Reaction Monitoring

For drug development professionals and researchers working with high-value intermediates like this compound, LC-MS is the authoritative choice for reaction monitoring. Its combination of high-throughput separation, sensitivity, and specificity provides a level of data richness that is unmatched by other common analytical techniques.[3][4][9] By implementing a well-designed LC-MS method, scientists can gain a deep understanding of their chemical transformations, leading to the development of more efficient, robust, and reproducible synthetic processes. The adoption of UPLC-MS systems further enhances these capabilities, offering faster analysis times without compromising data quality, a critical advantage in the fast-paced environment of pharmaceutical development.[13]

References

  • BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
  • Pandiyan, V. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Duval, F. et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A.
  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • SelectScience. (2015). Top Tips for LC-MS Sample Preparation.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace.
  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. (n.d.). Not (Only) reversed-phase lc–ms: Alternative lc–ms approaches | Request PDF.
  • LCGC International. (n.d.). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches.
  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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Comparing boronic acids versus boronic esters in cross-coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cross-Coupling Efficiency: Boronic Acids vs. Boronate Esters

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and practicality. This guide provides an objective, in-depth comparison of these two indispensable classes of organoboron reagents, grounded in mechanistic principles and supported by experimental data to inform your selection process.

The Core Dilemma: A Trade-Off Between Reactivity and Stability

At the heart of the boronic acid versus boronate ester debate lies a fundamental trade-off between chemical reactivity and operational stability.[1] Boronic acids are generally the more reactive species, often leading to faster reaction times.[2] This enhanced reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]

However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can compromise their shelf-life and lead to lower, less reproducible yields.[1][3]

Conversely, boronate esters—with the pinacol ester being the most common variant—offer substantially greater stability.[2] They are frequently robust, crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1][4] This stability makes them exceptionally well-suited for multi-step syntheses, high-throughput screening applications, and inclusion in reagent kits where long-term integrity is paramount.[1] The compromise for this stability is typically a slower reaction rate compared to the parent boronic acid.[1]

G cluster_0 cluster_1 a Boronic Acids c Higher Reactivity a->c d Lower Stability (Prone to Protodeboronation) a->d b Boronate Esters e Lower Reactivity b->e f Higher Stability (Easier Handling & Purification) b->f

Caption: The fundamental trade-off between boronic acids and boronate esters.

Mechanistic Considerations: The Transmetalation Step

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, provides an excellent framework for understanding the mechanistic differences. The catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The boron reagent directly participates in the transmetalation step, where the organic group is transferred from boron to the palladium center.

Historically, it was widely believed that boronate esters must first hydrolyze in situ to the corresponding boronic acid under the aqueous basic conditions of the reaction before transmetalation could occur.[1] While this pathway is certainly plausible and likely occurs, recent structural, kinetic, and computational studies have provided compelling evidence that boronate esters can undergo direct transmetalation without prior hydrolysis .[5][6]

Remarkably, these studies have shown that depending on the ester's structure, direct transmetalation can be significantly faster than from the boronic acid itself. For example, kinetic analysis revealed that a glycol boronic ester can transfer its aryl group approximately 23 times faster than the parent arylboronic acid.[5] This is attributed to the electronic properties of the oxygen atoms in the ester, which influence both the nucleophilicity of the ipso-carbon and the ability to form a key pre-transmetalation intermediate with the palladium catalyst.[5][6]

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd R¹-Pd(II)L_n-R² transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim R¹-R² red_elim->pd0 boronic_acid R²-B(OH)₂ boronic_acid->transmetal Pathway A boronate_ester R²-B(OR)₂ boronate_ester->transmetal Pathway B (Direct) hydrolysis Hydrolysis (optional) boronate_ester->hydrolysis hydrolysis->boronic_acid

Caption: Suzuki-Miyaura cycle showing entry points for boronic acids and esters.

Quantitative Performance Comparison

To illustrate the practical implications of these differences, the following tables summarize representative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Performance
ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale & Causality
Reaction Time Generally shorter[1]Generally longer[1]Higher intrinsic reactivity of the boronic acid facilitates faster transmetalation.[2]
Yield Potentially high, but can be compromised by decomposition[2]Often more reproducible and can provide higher isolated yields due to higher starting material purity and stability.[2]
Purity of Starting Material Can be challenging to obtain in high purity due to propensity for dehydration to boroxines.[7]Generally high; can be purified by standard techniques like column chromatography.[1][4]
Handling & Storage Often requires inert atmosphere and low temperatures for long-term storage.[2]Typically stable at room temperature, easy to handle in air.[2][4]
Susceptibility to Protodeboronation Higher, especially for electron-deficient or heteroaryl systems.[3][8]Significantly lower due to steric and electronic protection of the C-B bond.[8]
Table 2: Chan-Lam Amination Performance

The Chan-Lam amination is a copper-catalyzed C-N bond formation. While boronic acids are the traditional substrates, boronate esters present unique challenges and opportunities.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale & Causality
General Reactivity Traditionally more reliable and broadly applicable.[1]Can be difficult coupling partners, often delivering low yields, especially with aryl amines.[9]
Key Challenge Susceptible to decomposition under oxidative conditions.The pinacol byproduct can form stable, inhibitory complexes with the Cu(II) catalyst, stalling the reaction.[10]
Optimized Conditions Standard protocols are well-established.[11]A mixed MeCN/EtOH solvent system can overcome the low reactivity with aryl amines, enabling effective C-N bond formation.[9][12]
Practicality May require careful handling due to instability.With optimized protocols, their stability and ease of handling become a significant advantage for library synthesis.

Experimental Protocol: A Head-to-Head Comparison

To provide a self-validating system, a detailed methodology for a direct comparison is described below. This protocol allows a researcher to objectively assess the performance of a boronic acid versus its pinacol ester for a specific Suzuki-Miyaura coupling.

Workflow cluster_A Reaction A: Boronic Acid cluster_B Reaction B: Boronate Ester cluster_C Analysis A1 Combine Aryl Halide, Pd Catalyst, Ligand, Base, and Solvent A2 Add Phenylboronic Acid A3 Heat and Monitor (e.g., every 30 min) C1 Quench & Work-up A3->C1 B1 Combine Aryl Halide, Pd Catalyst, Ligand, Base, and Solvent B2 Add Phenylboronic Acid Pinacol Ester B3 Heat and Monitor (e.g., every 60 min) B3->C1 C2 Purify via Chromatography C3 Determine Isolated Yield and Purity (NMR, LC-MS)

Sources

A Comparative Guide to the Kinetic Analysis of Boronic Acid Deboronation Under Basic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the stability of the boronic acid moiety is a critical parameter that dictates its utility and therapeutic potential. While invaluable in applications ranging from Suzuki-Miyaura cross-coupling to protease inhibitors like bortezomib, boronic acids are susceptible to degradation, most notably through protodeboronation, a process significantly accelerated under basic conditions.[1][2] Understanding the kinetics of this degradation pathway is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs), and predicting the in vivo fate of boronic acid-based drugs.[3][4]

This guide provides an in-depth comparison of common analytical techniques for studying the kinetics of boronic acid deboronation in basic media. We move beyond simple protocols to explain the causality behind experimental design, empowering you to develop robust, self-validating analytical systems.

The Mechanism of Base-Catalyzed Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] In aqueous basic solutions, this process is often the primary degradation pathway for arylboronic acids.[2] The reaction is highly dependent on pH because the speciation of the boronic acid is pH-dependent.[5]

Boronic acids (R-B(OH)₂) are Lewis acids that exist in equilibrium with their corresponding tetrahedral boronate anions (R-B(OH)₃⁻).[5] Under basic conditions, this equilibrium shifts towards the formation of the boronate anion. This boronate species is significantly more reactive and susceptible to C-B bond cleavage.[2] The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of this boronate anion, followed by a rate-limiting ipso-protonation by a proton source (like water), which is concerted with the C-B bond cleavage.[5][6]

The rate of protodeboronation is highly sensitive to the electronic properties of the organic substituent. Electron-withdrawing groups on an aryl ring can stabilize the transient aryl anion that may form in some mechanistic pathways, while electron-donating groups can have the opposite effect.[1][7] This leads to a vast range of stabilities, with reported half-lives for different arylboronic acids spanning from milliseconds to months under basic conditions.[6]

Deboronation_Mechanism cluster_equilibrium Fast Equilibrium in Basic Solution cluster_cleavage Rate-Limiting Step BA R-B(OH)₂ (Trigonal Boronic Acid) Boronate R-B(OH)₃⁻ (Tetrahedral Boronate Anion) BA->Boronate + OH⁻ Boronate->BA - OH⁻ Cleavage C-B Bond Cleavage (ipso-Protonation) Boronate->Cleavage + H₂O (Proton Source) Product R-H (Protodeboronated Product) + B(OH)₄⁻ Cleavage->Product caption Fig. 1: Base-catalyzed protodeboronation mechanism.

Caption: Fig. 1: Base-catalyzed protodeboronation mechanism.

Comparative Analysis of Kinetic Methodologies

The choice of analytical technique is critical for accurately determining deboronation kinetics. The ideal method should be sensitive, specific, and capable of monitoring the reaction over time without introducing artifacts. We will compare three primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Technique Principle Advantages Disadvantages Best Suited For
NMR Spectroscopy Monitors changes in the chemical environment of specific nuclei (¹H, ¹¹B, ¹⁹F) over time.Non-invasive, in-situ monitoring. Provides structural information. Can quantify multiple species simultaneously.Lower sensitivity compared to HPLC. Requires deuterated solvents for some applications. Can be expensive.Mechanistic studies, reactions with intermediate rates, and analysis of complex mixtures without separation.[5][6]
HPLC with UV/PDA Physically separates the boronic acid from its degradation products, followed by quantification using UV absorbance.High sensitivity and selectivity. Established and widely available technology. Amenable to automation.Requires sampling and quenching, which can introduce errors. Potential for on-column degradation.[8]Routine stability testing, analysis of low-concentration samples, and reactions with slow to moderate rates.[8][9]
UV-Vis Spectrophotometry Measures the change in absorbance at a specific wavelength as the reaction proceeds.Simple, rapid, and cost-effective. Enables continuous monitoring.Limited to reactions where the reactant and product have distinct UV-Vis spectra. Susceptible to interference from other absorbing species.Rapid screening, initial rate kinetics, and systems with a clean chromophoric change upon deboronation.[10]

Experimental Protocols & Expert Insights

Kinetic Analysis by NMR Spectroscopy

NMR is a powerful tool for directly observing the conversion of the boronic acid to its deboronated product in the reaction vessel. ¹H NMR is most common, but ¹¹B NMR can be particularly insightful for observing the boron species directly, and ¹⁹F NMR is excellent for fluorinated boronic acids.[6][8]

Protocol: ¹H NMR Kinetic Experiment

  • Preparation:

    • Prepare a stock solution of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN).

    • Prepare a buffered aqueous solution (e.g., phosphate or borate buffer) at the desired basic pH in D₂O. The buffer is critical for maintaining constant pH throughout the reaction.

    • Add a known concentration of an internal standard (IS) to the boronic acid stock solution. The IS must be stable under the reaction conditions and have a resonance that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).

    • Causality: The IS is crucial for accurate quantification. It provides a stable reference signal, compensating for any variations in instrument performance or sample volume between acquisitions, which is a cornerstone of a self-validating system.

  • Initiation & Monitoring:

    • Place a known volume of the boronic acid/IS stock solution into an NMR tube.

    • Equilibrate the sample to the desired reaction temperature inside the NMR spectrometer.

    • Initiate the reaction by adding a known volume of the pre-heated basic D₂O buffer solution and mix rapidly.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals using an automated acquisition setup.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • For each time point, integrate the signal corresponding to a unique proton on the boronic acid and a signal from the internal standard.

    • Calculate the concentration of the boronic acid at each time point relative to the constant concentration of the IS.

    • Plot the natural logarithm of the boronic acid concentration (ln[BA]) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k_obs (the observed rate constant).

NMR_Workflow A Prepare BA + Internal Standard in Solvent C Combine in NMR Tube A->C B Prepare Basic Buffer in D₂O B->C D Equilibrate Temp. in Spectrometer C->D E Automated Acquisition of Spectra Over Time D->E F Integrate Signals (BA vs. IS) E->F G Calculate [BA] at each time point F->G H Plot ln[BA] vs. Time to determine k_obs G->H caption Fig. 2: Workflow for NMR-based kinetic analysis.

Caption: Fig. 2: Workflow for NMR-based kinetic analysis.

Kinetic Analysis by HPLC

HPLC is the workhorse for stability studies in the pharmaceutical industry. A "stability-indicating" method is one that can separate the drug substance from its degradation products, ensuring that the disappearance of the parent peak is accurately measured.[8]

Protocol: Stability-Indicating HPLC Kinetic Experiment

  • Method Development (The Self-Validating System):

    • Develop a reversed-phase HPLC method (e.g., C18 column) that achieves baseline separation between the boronic acid, the expected deboronated product, and any potential intermediates or impurities.

    • Use a photodiode array (PDA) detector to confirm peak purity at all time points.

    • Trustworthiness: Forced degradation studies are essential here. Intentionally degrade the boronic acid under harsh basic, acidic, oxidative, and photolytic conditions to ensure all potential degradants are resolved from the main peak. This validates that the method is truly "stability-indicating."

  • Kinetic Run:

    • Prepare a solution of the boronic acid in a reaction buffer at the desired basic pH and maintain it at a constant temperature in a water bath or heating block.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a large volume of an acidic mobile phase or a suitable aprotic solvent (e.g., acetonitrile).

    • Causality: Quenching is a critical step. Deboronation is pH-dependent, so rapidly lowering the pH effectively stops the reaction, creating a precise snapshot of the reaction's progress at the time of sampling.

  • Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the peak area of the boronic acid at each time point.

    • Generate a calibration curve using standards of known concentration to convert peak area to concentration.

    • Plot ln[BA] versus time to determine the observed rate constant, k_obs.

Expert Insight - Mitigating On-Column Degradation: A known challenge with boronic acids is their potential to degrade on the silica-based columns used in reversed-phase HPLC.[8] If you observe peak tailing or inconsistent results, consider the following:

  • Faster Analysis: Use shorter columns or faster gradients to minimize the analyte's residence time on the column.

  • Aprotic Diluent: Dissolve and dilute samples in an aprotic solvent like acetonitrile to minimize degradation prior to injection.[8]

HPLC_Workflow A Set up Reaction: BA in Basic Buffer at Temp T B Withdraw Aliquot at Time 't' A->B C Quench Reaction (e.g., dilute in acid) B->C D Inject into Validated HPLC System C->D E Separate & Detect (UV/PDA) D->E F Quantify Peak Area E->F G Repeat for all Time Points F->G G->B H Plot [BA] vs. Time to determine k_obs G->H caption Fig. 3: Workflow for HPLC-based kinetic analysis.

Caption: Fig. 3: Workflow for HPLC-based kinetic analysis.

Comparative Deboronation Rate Data

The stability of boronic acids under basic conditions varies dramatically depending on their structure. Heteroaromatic boronic acids are particularly noteworthy, with their stability being highly dependent on the position of the boronic acid group relative to the heteroatom.

Boronic Acid Conditions Half-life (t₁/₂) at 70 °C Key Observation
4-Fluorophenylboronic acidpH 13~ 11 hoursReference compound.
Pentafluorophenylboronic acidpH 13< 3 millisecondsHighly electron-deficient ring dramatically accelerates deboronation.[6]
3-Pyridylboronic acidpH 12> 1 weekRelatively stable.[5][11]
4-Pyridylboronic acidpH 12> 1 weekRelatively stable.[5][11]
2-Pyridylboronic acidpH 7 (rate maximum)~ 25 secondsExtremely unstable due to a mechanism involving fragmentation of a zwitterionic intermediate.[5][11]
5-Thiazolylboronic acidpH 7 (rate maximum)~ 50 secondsAlso highly unstable, proceeding through a similar zwitterionic fragmentation pathway.[5][11]

Data synthesized from literature sources.[5][6][11] Conditions are typically in aqueous-organic mixtures (e.g., 50% aq. 1,4-dioxane).

Conclusion

The kinetic analysis of boronic acid deboronation under basic conditions is essential for any researcher working with these versatile molecules. There is no single "best" method; the optimal choice depends on the specific boronic acid, the reaction rate, available instrumentation, and the goals of the study. NMR provides rich, in-situ mechanistic data, while HPLC offers a robust, high-sensitivity platform for routine stability testing. By understanding the underlying mechanisms of both the deboronation reaction and the analytical techniques used to monitor it, researchers can design rigorous, self-validating experiments that yield accurate and reliable kinetic data. This foundational knowledge is paramount for the successful development of boronic acid-based reagents, catalysts, and therapeutics.

References

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  • Wikipedia.
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  • NIH. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2.
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  • PubMed. (2015-10-23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
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A Senior Application Scientist's Guide to Bulky Phosphine Ligands in Suzuki-Miyaura Coupling with Substituted Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing the complex biaryl structures that form the backbone of countless pharmaceuticals and functional materials.[1][2] The success of this powerful C-C bond-forming reaction is critically dependent on the palladium catalyst system, where the choice of phosphine ligand is paramount.[3][4] Bulky, electron-rich phosphine ligands have revolutionized the field, enabling the coupling of previously inaccessible, sterically hindered, and unreactive substrates.

This guide provides an in-depth comparative analysis of the performance of prominent bulky phosphine ligands when faced with the distinct challenges posed by substituted arylboronic acids. We will move beyond simple protocols to explore the causal relationships between ligand architecture and catalytic performance, offering field-proven insights to guide your experimental design and catalyst selection.

The Interplay of Sterics and Electronics: Why Bulky Ligands Excel

The efficacy of a phosphine ligand in the Suzuki-Miyaura coupling is governed by a delicate balance of its steric and electronic properties.[3] Understanding this interplay is crucial for rational catalyst selection.

  • Steric Bulk: Large, sterically demanding ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) and cataCXium® ligands, create a congested coordination sphere around the palladium center.[2][5][6][7] This bulk serves two primary functions. First, it promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for initiating the catalytic cycle via oxidative addition, especially with challenging aryl chlorides.[8][9][10] Second, the steric pressure facilitates the final, often rate-limiting, reductive elimination step, which expels the newly formed biaryl product from the palladium center.[3][11][12]

  • Electron-Donating Ability: Ligands that are electron-rich increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center significantly accelerates the oxidative addition of the aryl halide to the Pd(0) complex, a key activation step in the catalytic cycle.[3][11][13]

The synergy of these two properties—a bulky framework combined with electron-rich character—is what makes modern phosphine ligands so powerful for overcoming the high activation barriers associated with unreactive or sterically congested coupling partners.

The Arylboronic Acid Challenge: Steric Congestion and Electronic Diversity

While the aryl halide is a key variable, the nature of the arylboronic acid presents its own set of challenges that directly influence ligand choice.

  • Steric Hindrance: Arylboronic acids with substituents in the ortho positions can significantly slow the rate of transmetalation, the step where the aryl group is transferred from boron to palladium.[14] A successful ligand must be bulky enough to promote reductive elimination but must also allow the sterically hindered boronic acid to approach the palladium center for effective transmetalation.

  • Electronic Effects: The electronic nature of substituents on the arylboronic acid modifies the nucleophilicity of the aryl group being transferred.

    • Electron-Donating Groups (EDGs): These groups (e.g., -OMe, -Me) generally increase the electron density of the aromatic ring, making it more nucleophilic and thus accelerating the transmetalation step.[14][15]

    • Electron-Withdrawing Groups (EWGs): These groups (e.g., -CF₃, -NO₂) decrease the nucleophilicity of the aryl ring, which can hinder transmetalation.[14][16]

  • The Protodeboronation Pitfall: A critical and often overlooked side reaction is the protodeboronation of the organoboron reagent, where the C-B bond is cleaved by a proton source (often water) to yield an arene byproduct.[17][18][19] This process consumes the nucleophilic partner and reduces the overall yield. While often base-catalyzed, recent mechanistic studies have revealed a paradoxical and crucial finding: palladium complexes bound to bulky phosphine ligands can themselves accelerate this undesirable protodeboronation pathway .[17][18][19][20] This means the very ligands chosen to facilitate difficult couplings can, under certain conditions, contribute to the degradation of a key reagent. Judicious selection of reaction conditions, such as the use of anhydrous solvents and careful choice of base, is therefore essential.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle and highlights where ligand properties exert their main influence.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_TS Oxidative Addition (Ar-X) Pd0->OA_TS  Facilitated by  electron-rich,  bulky ligands PdII L-Pd(II)(Ar)(X) OA_TS->PdII TM_TS Transmetalation (Ar'B(OH)₂ + Base) PdII->TM_TS  Base activation  of boronic acid PdII_Ar L-Pd(II)(Ar)(Ar') TM_TS->PdII_Ar  Influenced by  sterics of Ar' and L RE_TS Reductive Elimination PdII_Ar->RE_TS RE_TS->Pd0  Promoted by  steric bulk  of ligand (L) Product Ar-Ar' (Product) RE_TS->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

The selection of an optimal ligand is highly substrate-dependent. The tables below summarize experimental data from the literature, comparing the performance of several widely-used bulky phosphine ligands in challenging Suzuki-Miyaura couplings.

Table 1: Performance with Sterically Hindered Substrates

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄RT298[3]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄1001899[4]
RuPhos 4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄1001899[4]
R-Phos 2,6-Dimethylbromobenzene2-Methylphenylboronic acid0.01 (Pd)K₃PO₄·H₂O100296[21]
InAm-phos (L1) 2-Chloro-1,3-dimethylbenzene2,4,6-Trimethylphenylboronic acid1.0 (Pd)K₃PO₄1100.1799[22]

Analysis: The data clearly demonstrates the exceptional activity of modern biarylphosphine ligands like SPhos, XPhos, and RuPhos for coupling even unactivated aryl chlorides.[4] For extremely hindered substrates, such as those required to form tri- or tetra-ortho-substituted biaryls, specialized ligands like R-Phos and the recently developed InAm-phos show remarkable efficiency, achieving high yields with low catalyst loadings and short reaction times.[21][22]

Table 2: Performance with Electronically Diverse Arylboronic Acids

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
SPhos 4-Chloroanisole4-Methoxyphenylboronic acid (EDG)2.0 (Pd)K₃PO₄1001298[9]
SPhos 4-Chloroanisole4-(Trifluoromethyl)phenylboronic acid (EWG)2.0 (Pd)K₃PO₄1001297[9]
POPd-Ad 4-Chloroanisole4-(Trifluoromethyl)phenylboronic acid (EWG)1.0 (Pd)KOtBu950.531[23]
SPhos 4-Amino-2-chloropyridinePhenylboronic acid2.0 (Pd)K₃PO₄801295[2]

Analysis: SPhos demonstrates its versatility as a highly general ligand, effectively coupling aryl chlorides with boronic acids bearing both strong electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups in high yield.[9] This highlights its robustness. However, ligand performance can be highly specific; the POPd-Ad precatalyst shows a significantly lower yield with an electron-deficient boronic acid under its optimized conditions, indicating that no single ligand is universally optimal for all substrate combinations.[23] The successful coupling of an electron-rich amino-chloropyridine further underscores the capability of these advanced catalyst systems to handle complex, functionalized heterocycles.[2]

Experimental Design for Ligand Comparison

To objectively compare the performance of different phosphine ligands for a specific transformation, a systematic and controlled experimental workflow is essential. This approach ensures that observed differences in yield and reaction rate are attributable to the ligand itself and not to variations in reaction setup.

Ligand_Screening_Workflow sub_def Define Substrates (Aryl Halide & Boronic Acid) param_sel Select Fixed Parameters (Solvent, Base, Temperature, Concentration) sub_def->param_sel lig_sel Select Ligands for Screening (e.g., XPhos, SPhos, cataCXium A) param_sel->lig_sel setup Set up Parallel Reactions (Inert Atmosphere, Identical Stoichiometry) lig_sel->setup controls Include Controls - Positive (Known good ligand) - Negative (No ligand) setup->controls monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) setup->monitor analyze Analyze Results at Set Timepoints (Yield, Byproduct Formation) monitor->analyze optimize Optimize Best Performing Ligand (Temperature, Loading, Time) analyze->optimize

Caption: A systematic workflow for comparative ligand screening.

General Protocol for Suzuki-Miyaura Ligand Screening

The following protocol provides a reliable framework for comparing ligand performance. It is crucial that each reaction is set up identically, with only the ligand being varied.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligands (typically 1:1 or 2:1 Ligand:Pd ratio)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF, 0.1-0.5 M)

Procedure:

  • Preparation: To a set of oven-dried reaction vials or Schlenk tubes, add the aryl halide (if solid), arylboronic acid, and base. Each vial should contain a small magnetic stir bar.

  • Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precursor and each ligand to be tested. Add the appropriate amount of the palladium precursor and the specific phosphine ligand to each corresponding vial via syringe. If the aryl halide is a liquid, it can be added at this stage.

  • Solvent Addition: Add the degassed, anhydrous solvent to each vial via syringe.

  • Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and begin stirring at the specified temperature.

  • Monitoring & Analysis: After a predetermined time (e.g., 2, 8, 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and yield of the desired product and to identify any significant byproducts like those from protodeboronation.

  • Work-up (for isolation): Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1][3][15]

This self-validating system, which includes positive and negative controls, provides a trustworthy comparison of ligand efficacy for your specific transformation, empowering you to make data-driven decisions for process optimization and scale-up.

References

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: Bulky phosphine ligands promote palladium-catalysed protodeboronation Source: ChemRxiv URL: [Link]

  • Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands Source: University of Liverpool URL: [Link]

  • Title: Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides Source: PubMed Central URL: [Link]

  • Title: A computational study of phosphine ligand effects in Suzuki-Miyaura coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes. Source: HAL Open Science URL: [Link]

  • Title: Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bulky yet Flexible Alkyl Substituents at Remote Positions in Tertiary Phosphines: Synthesis and Catalytic Performance of the Phosphine Ligands in the Nickel-Catalyzed Suzuki–Miyaura Reaction Source: ResearchGate URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: American Chemical Society URL: [Link]

  • Title: Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands Source: ResearchGate URL: [Link]

  • Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: ResearchGate URL: [Link]

  • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: Semantic Scholar URL: [Link]

  • Title: Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL: [Link]

  • Title: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling Source: The Doyle Group URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening Source: RSC Publishing URL: [Link]

  • Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Ylide‐Functionalized Diisopropyl Phosphine (prYPhos): A Ligand for Selective Suzuki‐Miyaura Couplings of Aryl Chlorides Source: ResearchGate URL: [Link]

Sources

A Researcher's Guide to (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic Acid and its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in a vast array of pharmacologically active molecules. The choice of the boronic acid coupling partner is critical, as its substitution pattern dictates not only the final structure of the target molecule but also profoundly influences the reaction's efficiency and outcome. This guide provides an in-depth comparison of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid and its positional isomers, offering insights into their reactivity and performance in cross-coupling reactions.

Introduction: The Critical Role of Substituted Phenylboronic Acids

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has revolutionized the synthesis of biaryls, a motif central to many pharmaceuticals.[1][2][3] The reaction's success is heavily dependent on the electronic and steric properties of the substituents on both coupling partners. Phenylboronic acids, in particular, are widely used due to their stability, commercial availability, and generally low toxicity.[2][4]

The presence of substituents on the phenylboronic acid ring can dramatically alter its reactivity. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially facilitating transmetalation, while electron-donating groups can have the opposite effect.[5][6] Steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction.[5][6][7]

This guide focuses on the specific case of phenylboronic acids bearing both a chloro and a diethylcarbamoyl substituent. The interplay of the electron-withdrawing inductive effect of the chlorine atom and the resonance and inductive effects of the amide group, combined with their positional arrangement, creates a fascinating case study in reactivity.

The Isomers in Focus: A Structural Overview

We will compare the reactivity of this compound with its hypothetical ortho and para isomers. While this compound is a commercially available building block[8], direct comparative studies with its isomers are not extensively documented in the literature. Therefore, this guide will extrapolate from established principles of physical organic chemistry to predict their relative performance.

The key isomers for our discussion are:

  • This compound (meta, meta-disubstituted)

  • (2-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid (ortho-chloro, para-amide)

  • (4-Chloro-2-(diethylcarbamoyl)phenyl)boronic acid (para-chloro, ortho-amide)

  • (2-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (ortho-chloro, meta-amide)

  • (3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid (meta-chloro, para-amide)

Electronic and Steric Effects at Play

The reactivity of these isomers in a Suzuki-Miyaura coupling is governed by a delicate balance of electronic and steric factors.

Electronic Effects
  • Chloro Group: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). It is also an ortho, para-director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance.[9][10] In the context of the boronic acid, its primary electronic influence is electron withdrawal, which can impact the transmetalation step.

  • Diethylcarbamoyl Group: The amide functionality has a more complex electronic nature. The nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring (an activating effect). However, the carbonyl group is strongly electron-withdrawing via induction. The overall effect depends on the position relative to the boronic acid group.[11]

Steric Effects

The boronic acid group itself is sterically demanding. Any substituent at the ortho position will significantly increase steric hindrance around the reaction center, potentially slowing down the rate of transmetalation.[5][7] The diethylcarbamoyl group is bulkier than the chloro group and is expected to exert a more pronounced steric effect when in an ortho position.

Predicted Reactivity in Suzuki-Miyaura Coupling

Based on the principles outlined above, we can predict the relative reactivity of the isomers. The key steps in the Suzuki-Miyaura catalytic cycle to consider are oxidative addition, transmetalation, and reductive elimination.[12][13] The nature of the boronic acid primarily influences the transmetalation step.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Ar' Biaryl Product

A summary of the predicted reactivity is presented in the table below.

IsomerKey FeaturesPredicted ReactivityRationale
This compound meta-Chloro, meta-AmideGood Both substituents are meta to the boronic acid, minimizing steric hindrance. The combined electron-withdrawing nature of the substituents may enhance the Lewis acidity of the boron, potentially aiding transmetalation.
(2-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid ortho-Chloro, para-AmideModerate to Low Significant steric hindrance from the ortho-chloro group will likely slow the reaction rate. The para-amide group will have a mixed electronic effect.
(4-Chloro-2-(diethylcarbamoyl)phenyl)boronic acid para-Chloro, ortho-AmideLow Severe steric hindrance from the bulky ortho-diethylcarbamoyl group is expected to be the dominant factor, significantly impeding the reaction.
(2-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid ortho-Chloro, meta-AmideModerate to Low Steric hindrance from the ortho-chloro group will be a major factor. The meta-amide group will have a primarily inductive electron-withdrawing effect.
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid meta-Chloro, para-AmideGood to High Minimal steric hindrance. The para-amide group's ability to donate electron density through resonance might slightly decrease the boronic acid's Lewis acidity compared to the 3,5-isomer, but this is often a minor effect.

Experimental Workflow: A Representative Suzuki-Miyaura Protocol

For researchers looking to utilize these building blocks, a general experimental protocol is provided below. Optimization of reaction conditions is crucial and will depend on the specific substrates being coupled.

G Start Start Reaction_Setup Combine Aryl Halide, Boronic Acid Isomer, Base, and Solvent Start->Reaction_Setup Degas Degas the reaction mixture (e.g., with Argon or Nitrogen) Reaction_Setup->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat the reaction to the desired temperature Add_Catalyst->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Purify the product (e.g., Column Chromatography) Workup->Purification Characterization Characterize the final product (NMR, MS) Purification->Characterization End End Characterization->End

Step-by-Step Protocol:
  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 equiv), the substituted phenylboronic acid isomer (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system. Common choices include toluene, dioxane, or a mixture of an organic solvent with water (e.g., toluene/water, dioxane/water).[1]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol%) and, if necessary, a supporting ligand (e.g., PPh₃, SPhos, XPhos).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

The choice of isomer for a chloro- and diethylcarbamoyl-substituted phenylboronic acid in a Suzuki-Miyaura coupling has significant implications for reaction success. Based on fundamental principles of organic chemistry:

  • For optimal reactivity , isomers with substituents meta to the boronic acid group, such as This compound , are recommended to minimize steric hindrance.

  • Isomers with ortho-substituents , particularly the bulky diethylcarbamoyl group, are likely to exhibit significantly lower reactivity and may require more forcing reaction conditions, specialized catalysts, or may not be viable for certain sterically demanding coupling partners.

  • Researchers should carefully consider the electronic and steric profile of their desired building block and be prepared to screen various reaction conditions to achieve optimal results.

This guide provides a framework for understanding the nuanced reactivity of these important synthetic intermediates. By applying these principles, researchers and drug development professionals can make more informed decisions in the design and execution of their synthetic strategies.

References

  • The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. Available from: [Link]

  • Ortho, Para, Meta - Chemistry Steps. Available from: [Link]

  • Nickel‐catalyzed Suzuki–Miayura cross‐coupling reaction of amides with phenylboronic acids or boronates through N−C activation - ResearchGate. Available from: [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity - ResearchGate. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available from: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Publishing. Available from: [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. - ResearchGate. Available from: [Link]

  • Are phenylboranes susceptible to ipso or meta substitution? - Chemistry Stack Exchange. Available from: [Link]

  • (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid - MySkinRecipes. Available from: [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - American Chemical Society. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available from: [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available from: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available from: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • This compound | C11H15BClNO3 | CID 44118602. Available from: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available from: [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - NIH. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available from: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. Available from: [Link]

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Available from: [Link]

  • Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates | Request PDF - ResearchGate. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. Available from: [Link]

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Navigating the Terrain of Challenging Suzuki-Miyaura Couplings: A Comparative Guide to Modern Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that has revolutionized the construction of carbon-carbon bonds.[1][2] Its broad functional group tolerance and the use of generally stable and environmentally benign organoboron reagents have made it a cornerstone in pharmaceutical and materials science.[3][4] However, as synthetic targets grow in complexity, chemists are increasingly confronted with "challenging" Suzuki-Miyaura couplings—reactions that fail or proceed in low yields under standard conditions. These challenges often arise from sterically hindered substrates, electron-rich or -deficient coupling partners, and the presence of sensitive heteroatoms.[5][6]

This guide provides an in-depth, objective comparison of new and advanced catalyst systems designed to overcome these hurdles. We will delve into the mechanistic nuances that underpin their enhanced reactivity and provide supporting experimental data and detailed protocols to empower researchers in their catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Primer on the Reaction Mechanism

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of catalyst, ligand, base, and solvent system critically influences the efficiency of each step and the overall success of the reaction.[2][9]

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Flame-dried flask under inert atmosphere (N₂ or Ar) Add_Reagents Add heteroaryl chloride (1.0 mmol), heteroarylboronic acid (1.2 mmol), Pd catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and base (e.g., CsF, 2.0 mmol) Start->Add_Reagents Add_Solvent Add anhydrous solvent (e.g., isopropanol, 10 mL) Add_Reagents->Add_Solvent Heat Heat to desired temperature (e.g., 80 °C) with stirring Add_Solvent->Heat Monitor Monitor reaction progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through a pad of celite Cool->Filter Extract Extract with an organic solvent (e.g., ethyl acetate) Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: A generalized experimental workflow for a challenging heteroaryl Suzuki-Miyaura coupling.

Expanding the Horizon: Nickel-Catalyzed Suzuki-Miyaura Couplings

While palladium has long dominated the field, nickel-catalyzed Suzuki-Miyaura couplings are emerging as a cost-effective and sustainable alternative. [10][11]Nickel catalysts have shown particular promise for the coupling of challenging substrates, including aryl fluorides and other unreactive electrophiles. [12]Recent developments in ligand design, such as the ProPhos ligand family, have significantly improved the efficiency and substrate scope of nickel-catalyzed couplings, making them increasingly viable for pharmaceutical applications. [10]

Comparative Performance of Palladium vs. Nickel Catalysts
Coupling PartnersCatalyst SystemYield (%)Reference
Aryl Bromide + Arylboronic AcidPd(PPh₃)₄95[7]
Aryl Chloride + Arylboronic Acid(dppf)Ni(o-tolyl)(Cl)92[13]
Heteroaryl Bromide + Heteroarylboronic Acid[Ni(4‐CF3stb)₃]85[14]
Acid Fluoride + Diboron ReagentNi(0)/Ligand90[11][15]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

The data suggests that for certain challenging substrates, nickel catalysts can provide comparable or even superior performance to their palladium counterparts, often at a lower cost. [10][16]

Conclusion: A New Era of Catalysis for Challenging Couplings

The field of Suzuki-Miyaura cross-coupling continues to evolve, with the development of new catalysts and methodologies constantly pushing the boundaries of what is synthetically possible. For researchers tackling challenging couplings, a deep understanding of the underlying mechanistic principles and a willingness to explore modern catalyst systems are paramount. The catalysts and protocols highlighted in this guide represent the forefront of this innovation, offering powerful tools to overcome long-standing synthetic hurdles. By carefully considering the nature of the substrates and the specific challenges of a given transformation, chemists can now select from a growing arsenal of catalysts to achieve their synthetic goals with greater efficiency and success.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
  • Performance Comparison of Palladium Precatalysts in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 -... Benchchem.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry.
  • Josiphos ligands. Wikipedia.
  • Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • G3 and G4 Buchwald Prec
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
  • Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Royal Society of Chemistry.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
  • Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Suzuki–Miyaura reaction and mechanistic design for the direct...
  • Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions.
  • New Trends in Cross-Coupling. Wiley Online Library.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
  • Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. ScienceDirect.
  • A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides a detailed protocol for the proper disposal of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid (CAS No. 957120-59-1). The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

This compound is an organoboron compound.[3] Organoboron compounds, particularly boronic acids, are widely used in organic synthesis.[4] While they are valued for their utility, they and their derivatives can present various hazards. Based on data from analogous compounds, the primary hazards associated with this compound are presumed to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][5]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

Table 1: Chemical and Hazard Profile of this compound and Analogs

PropertyThis compound3-Chloro Phenyl Boronic Acid (Analog)3-Fluoro-5-(diethylcarbamoyl)phenyl)boronic acid (Analog)
CAS Number 957120-59-1[8]63503-60-6[1]871332-64-8[6]
Molecular Formula C₁₁H₁₅BClNO₃[3][8]C₆H₆BClO₂[1]C₁₁H₁₅BFNO₃[6]
GHS Hazard Statements (Presumed/Actual) H302, H312, H332 (Harmful if swallowed, in contact with skin, inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5][6]H302, H312, H332 (Harmful if swallowed, in contact with skin, inhaled).[1]H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Hazardous Decomposition Products Carbon oxides, hydrogen chloride gas, boron oxides.[1]Carbon oxides, hydrogen chloride gas, borane/boron oxides.[1]Not specified, but likely similar.
Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound, especially when generating dust or aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[1][2]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling.[1]

  • Respiratory Protection: If there is a risk of inhalation and a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, gloves, and absorbent pads, must also be disposed of as hazardous waste. These should be collected in a separate, clearly labeled container or a sealed, heavy-duty plastic bag.[9]

  • Solution Waste: Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Waste Container Selection and Labeling

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Toxic, Irritant)

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Incompatibility: Do not store boronic acid waste with strong oxidizing agents.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste solid? start->is_solid collect_solid Collect in a dedicated, labeled solid hazardous waste container. is_solid->collect_solid Yes is_contaminated Is it contaminated labware (gloves, tips, etc.)? is_solid->is_contaminated No store_waste Store all waste containers in a designated satellite accumulation area. collect_solid->store_waste collect_contaminated Collect in a labeled container for contaminated solid waste. is_contaminated->collect_contaminated Yes is_solution Is the waste a solution? is_contaminated->is_solution No collect_contaminated->store_waste collect_solution Collect in a dedicated, labeled liquid hazardous waste container. is_solution->collect_solution Yes collect_solution->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed waste disposal company. store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • PubChem. This compound. [Link]

  • MySkinRecipes. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. [Link]

  • Krishna Solvechem Ltd. 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • PubChem. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. [Link]

  • ResearchGate. Resynthesized complex boronic acid derivatives based on different.... [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Wikipedia. Boronic acid. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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  • ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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A Researcher's Guide to Safe Handling: Personal Protective Equipment for (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. As a Senior Application Scientist, my objective is to provide a framework that not only outlines necessary precautions but also explains the scientific rationale behind them, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling substituted phenylboronic acids.

Hazard Assessment: Understanding the Risks

The primary routes of exposure to be mitigated are inhalation of the powder, skin contact, and eye contact[4][5]. The following personal protective equipment (PPE) and handling guidelines are designed to create a multi-layered defense against these risks.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive suite of PPE is mandatory to prevent accidental exposure. The selection of specific PPE should always be guided by a thorough risk assessment of the planned experimental procedure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A full-face shield is required when there is a significant risk of splashing.[2][4]Protects eyes from airborne dust particles and accidental splashes of the chemical or solvents, which can cause serious irritation.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[6][7]Prevents direct skin contact, a primary route of exposure. Contaminated gloves must be changed immediately using the proper removal technique to avoid cross-contamination.
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and contact. Ensures no exposed skin on the arms, legs, or feet.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[4][6]Minimizes the risk of respiratory tract irritation from airborne particulates.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for mitigating the risks associated with this compound.

Pre-Operational Checks
  • Engineering Controls : All work involving this compound, particularly the handling of the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][7]

  • Work Area : The designated workspace should be clean, uncluttered, and free of non-essential items to prevent contamination and facilitate easy cleanup in case of a spill.[8]

Donning PPE

The following sequence should be followed to ensure proper protection:

  • Don lab coat, ensuring it is fully buttoned.

  • Put on safety goggles. If a splash hazard exists, add a face shield.

  • If required, don the appropriate respiratory protection.

  • Finally, put on chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.

Safe Handling Practices
  • Keep the container of this compound tightly closed when not in use.

  • Avoid generating dust when weighing or transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[6]

  • Do not eat, drink, or smoke in the laboratory.[7][11]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Doffing PPE

To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

  • Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Remove the lab coat.

  • Remove face shield and goggles.

  • Remove respirator (if worn).

  • Wash hands thoroughly.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Quantity, Procedure) EngineeringControls 2. Verify Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngineeringControls Proceed if safe DonPPE 3. Don Appropriate PPE (Goggles, Gloves, Coat) EngineeringControls->DonPPE Area ready Handling 4. Handle Chemical (Avoid Dust, Spills) DonPPE->Handling DoffPPE 5. Doff PPE Correctly (Avoid Contamination) Handling->DoffPPE Decontaminate 6. Decontaminate Work Area DoffPPE->Decontaminate WasteDisposal 7. Dispose of Waste (Contaminated PPE, Chemical) Decontaminate->WasteDisposal

Caption: Workflow for Safe Handling of Boronic Acids.

Disposal Plan: Managing Contaminated Materials

All waste generated from the use of this compound must be treated as hazardous waste.

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, sealed container clearly labeled as "Hazardous Waste."[7][10]

  • Chemical Waste : Unused solid chemical and solutions containing the compound must be collected in separate, clearly labeled, and sealed containers for hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain.[10]

  • Empty Containers : Rinse empty containers three times with a suitable solvent in a fume hood. The first rinseate must be collected and disposed of as hazardous waste.[10] After thorough rinsing and drying, deface the original label before recycling or disposal.

Emergency Procedures: Immediate Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[4][8] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation : Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

  • Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[4][7] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

By integrating these safety measures into your standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • BenchChem. (n.d.). Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Saffron Building Material Trading LLC. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • University of Colorado Boulder Compliance and Risk Management. (n.d.). General Rules for Working with Chemicals.
  • Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
  • PubChem. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
  • IndiaMART. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Chlorophenylboronic acid.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.